Prenalterol
描述
属性
IUPAC Name |
4-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-9(2)13-7-11(15)8-16-12-5-3-10(14)4-6-12/h3-6,9,11,13-15H,7-8H2,1-2H3/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADUKCCWBEDSMEB-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC[C@@H](COC1=CC=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
61260-05-7 (hydrochloride) | |
| Record name | Prenalterol [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057526815 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8023507 | |
| Record name | Prenalterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57526-81-5 | |
| Record name | (-)-Prenalterol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57526-81-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Prenalterol [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057526815 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prenalterol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13777 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Prenalterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Prenalterol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.246 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PRENALTEROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M4G34404CX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Historical Development of Prenalterol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, historical development, and pharmacological profile of prenalterol. It is a selective β1-adrenergic receptor partial agonist that has been investigated for the management of heart failure. This document details its synthesis, mechanism of action, pharmacokinetic properties, and clinical evaluation. Key quantitative data are presented in structured tables for comparative analysis. Detailed experimental protocols for its synthesis and pharmacological assessment are provided, alongside visualizations of its signaling pathway and a representative clinical trial workflow to facilitate a deeper understanding of its scientific journey.
Discovery and Historical Development
This compound, also known as (S)-(-)-1-(4-hydroxyphenoxy)-3-isopropylamino-2-propanol, emerged from research programs in the 1970s aimed at developing cardioselective β-adrenergic agonists. The goal was to create compounds that could stimulate myocardial contractility with minimal effects on heart rate and peripheral vasculature, offering a potential therapeutic advantage in conditions like acute heart failure and post-myocardial infarction low-output syndrome.[1][2] Marketed under the trade name Hyprenan, this compound has been used in several European countries, including Denmark, Norway, and Sweden.[3]
Chemical Synthesis
The synthesis of this compound has been approached through both racemic and stereospecific routes. The (S)-enantiomer is the pharmacologically active form.
A notable stereospecific synthesis utilizes a chiral precursor derived from α-D-glucofuranose to establish the correct stereochemistry at the hydroxyl-bearing carbon.[3]
Experimental Protocol: Stereospecific Synthesis of (S)-Prenalterol
-
Step 1: Glycosylation. Monobenzone is condensed with an epoxide derived from α-D-glucofuranose to yield a glycosylated derivative.
-
Step 2: Hydrolysis and Cleavage. The acetonide protecting groups on the sugar moiety are removed by hydrolysis. Subsequent cleavage of the sugar with periodate (B1199274) results in an aldehyde.
-
Step 3: Reduction. The aldehyde is reduced to a glycol using sodium borohydride (B1222165) (NaBH4).
-
Step 4: Mesylation. The terminal alcohol of the glycol is converted to a mesylate.
-
Step 5: Amination. The mesylate leaving group is displaced with isopropylamine.
-
Step 6: Deprotection. The O-benzyl ether is removed by hydrogenolysis to afford the final product, (S)-prenalterol.[3]
Racemic this compound can be synthesized through simpler, non-stereoselective methods, typically involving the reaction of 4-hydroxyphenoxy-propylene oxide with isopropylamine.
Mechanism of Action
This compound is a selective β1-adrenergic receptor partial agonist.[3][4] Its intrinsic sympathomimetic activity is approximately 60%.[3] This means that while it binds to and activates β1-adrenergic receptors, it elicits a submaximal response compared to a full agonist like isoproterenol. This partial agonism is a key feature, as it is thought to provide sufficient cardiac stimulation at rest without excessive stimulation during exercise, where endogenous catecholamine levels are high.[5]
Signaling Pathway
Upon binding to the β1-adrenergic receptor, a G-protein coupled receptor, this compound initiates a signaling cascade.[6][7] The receptor couples to a stimulatory G-protein (Gs), which activates adenylyl cyclase.[5][6] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP).[5][6] Elevated intracellular cAMP levels lead to the activation of protein kinase A (PKA), which then phosphorylates various intracellular proteins, including L-type calcium channels and phospholamban.[1][6] This results in an increased influx of calcium ions into the cardiac myocytes and enhanced reuptake into the sarcoplasmic reticulum, leading to increased myocardial contractility (positive inotropic effect) and an increased heart rate (positive chronotropic effect).[1][6][7]
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in both healthy individuals and patients with heart failure.
Absorption and Bioavailability
This compound is rapidly and completely absorbed after oral administration, with peak plasma concentrations reached in approximately 30 minutes.[6][8] However, it undergoes significant first-pass metabolism, resulting in an oral bioavailability of about 25% when administered as a solution.[6][8]
Distribution
The drug is rapidly distributed to extravascular tissues, with a distribution half-life of about 7 minutes.[6][9]
Metabolism and Excretion
The elimination half-life of this compound is approximately 2 hours.[8][9] About 90% of an administered dose is excreted in the urine within 24 hours.[6][8] Following intravenous administration, around 60% is excreted as the unchanged drug, whereas after oral administration, this value is about 13-15%, with the remainder being metabolites, primarily the sulphate ester.[6][8]
| Parameter | Healthy Volunteers | Patients with Heart Failure | Reference(s) |
| Time to Peak Plasma Concentration (Tmax) | ~0.5 hours (oral solution) | - | [6][8] |
| Elimination Half-life (t1/2) | ~2 hours | - | [8][9] |
| Oral Bioavailability | ~25% (solution) | ~45% (controlled release) | [6][8] |
| Urinary Excretion (24h) | ~90% of dose | - | [6][8] |
| % Unchanged in Urine (IV) | ~60% | - | [6][8] |
| % Unchanged in Urine (Oral) | ~13-15% | - | [6][8] |
Table 1: Summary of this compound Pharmacokinetic Parameters
Preclinical and Clinical Development
This compound has been evaluated in various preclinical and clinical settings to determine its efficacy and safety in heart failure.
Preclinical Studies
In animal models, this compound has demonstrated positive inotropic effects.[3][10] For instance, in conscious dogs, intravenous administration of this compound at a dose of 45 nmol/kg resulted in increased stroke volume and maximal rate of rise of left ventricular pressure (dF/dt), without significant changes in heart rate or arterial pressure.[3]
Experimental Protocol: In Vivo Hemodynamic Assessment in a Canine Model
-
Animal Preparation: Conscious dogs are surgically equipped with an electromagnetic flow probe on the ascending aorta and a chronic aortic catheter for pressure recording.
-
Drug Administration: this compound is administered intravenously at a dose of 45 nmol/kg.
-
Hemodynamic Monitoring: Key parameters such as heart rate, arterial blood pressure, stroke volume, and dF/dt are continuously monitored and recorded.
-
Data Analysis: Changes in hemodynamic parameters from baseline are calculated and statistically analyzed.
Clinical Trials in Heart Failure
Clinical trials in patients with chronic heart failure have shown that this compound can improve hemodynamic parameters. Intravenous infusions of this compound (up to 8 mg) in patients with severe heart failure resulted in a significant increase in cardiac index and left ventricular ejection fraction, and a decrease in left ventricular filling pressure.[11]
Long-term oral therapy with this compound (40-120 mg daily) has also been investigated. In a randomized, double-blind study, patients receiving this compound showed an initial increase in cardiac index and ejection fraction after one week of treatment. However, these effects were not always sustained over longer periods (3 to 6 months). Some studies have reported subjective improvement in patients, but objective measures like exercise tolerance did not always show a significant benefit compared to conventional therapy.[5][12]
| Study | Patient Population | Dosage | Key Findings | Reference(s) |
| Lambert et al. | 9 patients with severe chronic heart failure | 1, 4, and 8 mg IV | Increased cardiac index (1.9 to 2.4 L/min/m²), increased LVEF (17% to 26%), decreased LV filling pressure (26 to 21 mmHg). | [11] |
| Kirlappos et al. | 10 patients with chronic heart failure | 50-100 mg bid (oral, slow-release) for 1 month | Increased cardiac output (4.4 to 5.8 L/min), improved exercise duration. | [13] |
| Waagstein et al. | 10 patients with severe chronic CHF | 100-200 mg daily (oral) | Subjective improvement, but no objective benefit in exercise tests compared to intensified diuretics. | [5][12] |
| Wirtzfeld et al. | 16 patients with severe CHF (NYHA III-IV) | 40-120 mg daily (oral) for 6 months | Initial increase in cardiac index and ejection fraction at 1 week, but effects diminished at 3 and 6 months. |
Table 2: Summary of Key Clinical Trials of this compound in Heart Failure
Conclusion
This compound represents a significant development in the quest for cardioselective β1-adrenergic agonists for the treatment of heart failure. Its discovery and development have provided valuable insights into the structure-activity relationships of this class of compounds and the complexities of treating chronic heart failure. While its partial agonist activity offered a theoretical advantage, clinical outcomes have been mixed, with initial hemodynamic improvements not always translating into sustained long-term benefits. Nevertheless, the study of this compound has contributed to a deeper understanding of β-adrenergic receptor pharmacology and has informed the development of subsequent generations of cardiovascular drugs.
References
- 1. Beta-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 2. This compound | C12H19NO3 | CID 42396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The haemodynamic effects of intravenous this compound and ouabain in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. β1-adrenergic receptors activate two distinct signaling pathways in striatal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. cAMP signal transduction in the heart: understanding spatial control for the development of novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic studies in man of the selective beta 1-adrenoceptor agonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Haemodynamic effects of this compound in acute myocardial ischaemia in open chest pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hemodynamic effects of intravenous this compound in severe heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound as long-term therapy for chronic congestive heart failure. A randomized cross-over trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound, an oral beta-1 adrenoceptor agonist, in the treatment of chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Stereoisomers of Prenalterol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, stereoisomerism, and pharmacological properties of Prenalterol. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental methodologies, and visual representations of key concepts.
Chemical Structure of this compound
This compound is a selective β1-adrenergic receptor agonist. Its chemical structure is characterized by a phenoxypropanolamine backbone, a common feature in many beta-blockers and agonists.
The International Union of Pure and Applied Chemistry (IUPAC) name for the therapeutically active stereoisomer of this compound is (S)-1-(4-hydroxyphenoxy)-3-(isopropylamino)propan-2-ol .[1]
The key structural features of this compound include:
-
Aromatic Ring: A phenol (B47542) group (a benzene (B151609) ring with a hydroxyl substituent) which is crucial for its interaction with the adrenergic receptor.
-
Ether Linkage: An ether group connecting the aromatic ring to the propanolamine (B44665) side chain.
-
Propanolamine Side Chain: A three-carbon chain containing a hydroxyl group and a secondary amine with an isopropyl substituent. The hydroxyl group and the amino group are critical for its pharmacological activity.
The chemical and physical properties of this compound are summarized in the table below:
| Property | Value |
| Chemical Formula | C₁₂H₁₉NO₃ |
| Molecular Weight | 225.28 g/mol |
| CAS Number | 57526-81-5 ((S)-enantiomer) |
| Appearance | Solid |
| pKa | Data not available for individual enantiomers |
| logP | Data not available for individual enantiomers |
Stereoisomerism of this compound
The chemical structure of this compound contains a single chiral center at the second carbon atom of the propanolamine chain (C2). This stereocenter gives rise to two distinct stereoisomers, which are enantiomers: (S)-Prenalterol and (R)-Prenalterol. Enantiomers are non-superimposable mirror images of each other and can exhibit different pharmacological and toxicological profiles.
The pharmacological activity of this compound as a β1-adrenergic agonist resides almost exclusively in the (S)-enantiomer. The (R)-enantiomer has been shown to be significantly less active. This stereoselectivity is a common characteristic of drugs that interact with chiral biological targets such as G-protein coupled receptors.
Pharmacological and Physicochemical Properties of Stereoisomers
While extensive comparative data for the individual enantiomers is scarce in publicly available literature, the following table summarizes the known information regarding their pharmacological activity.
| Property | (S)-Prenalterol | (R)-Prenalterol | Racemic this compound |
| β1-Adrenergic Receptor Activity | Agonist | Significantly lower activity | Agonist |
| β1-Adrenergic Receptor Binding Affinity (Ki) | Not explicitly found for the pure enantiomer | Not explicitly found | Kp = 0.09 µM (in rat atria)[2] |
Note: The Kp value for racemic this compound indicates its equilibrium dissociation constant and is a measure of its binding affinity.
Signaling Pathway of (S)-Prenalterol
As a β1-adrenergic receptor agonist, (S)-Prenalterol initiates a well-defined intracellular signaling cascade upon binding to its receptor, primarily in cardiac muscle cells.
The binding of (S)-Prenalterol to the β1-adrenergic receptor leads to a conformational change in the receptor, which in turn activates the associated heterotrimeric Gs protein. The activated α-subunit of the Gs protein stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including L-type calcium channels, leading to an increased influx of calcium ions into the cell. This rise in intracellular calcium enhances myocardial contractility.
Experimental Protocols
Synthesis and Resolution of this compound Stereoisomers
The synthesis of racemic this compound can be achieved through several established chemical routes. A common method involves the reaction of 4-hydroxyphenol with epichlorohydrin, followed by the opening of the resulting epoxide ring with isopropylamine.
The resolution of the racemic mixture into its individual enantiomers is a critical step for therapeutic applications. Two primary methods for this are preferential crystallization and chiral High-Performance Liquid Chromatography (HPLC).
Preferential crystallization is a technique used for the separation of enantiomers from a racemic mixture in a supersaturated solution.
Detailed Methodology:
-
Preparation of a Supersaturated Solution: A solution of racemic this compound is prepared in a suitable solvent (e.g., a mixture of organic solvents or water) at a concentration slightly above its saturation point at a given temperature.
-
Seeding: A small quantity of pure crystals of the desired enantiomer (e.g., (S)-Prenalterol) is added to the supersaturated solution. These seed crystals act as templates for the crystallization of the same enantiomer from the solution.
-
Crystallization: The solution is maintained under controlled conditions of temperature and agitation to promote the growth of the crystals of the seeded enantiomer.
-
Separation: Once a sufficient amount of the desired enantiomer has crystallized, the solid is separated from the mother liquor by filtration.
-
Purification: The collected crystals are washed with a small amount of cold solvent to remove any adhering mother liquor and then dried. The enantiomeric purity of the product can be determined using techniques such as chiral HPLC or polarimetry.
Chiral HPLC is a powerful analytical and preparative technique for the separation of enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.
Detailed Methodology:
-
Column Selection: A chiral stationary phase (CSP) capable of resolving amino alcohol compounds is selected. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for this class of compounds.
-
Mobile Phase Preparation: A suitable mobile phase is prepared. For normal-phase chromatography, this typically consists of a mixture of a non-polar solvent like n-heptane or hexane (B92381) and a polar modifier such as ethanol (B145695) or isopropanol. A small amount of an amine modifier (e.g., diethylamine) is often added to improve peak shape and resolution for basic compounds like this compound.
-
Sample Preparation: A solution of racemic this compound is prepared in the mobile phase or a compatible solvent.
-
Chromatographic Conditions: The HPLC system is equilibrated with the mobile phase at a constant flow rate and temperature.
-
Injection and Detection: A specific volume of the sample solution is injected onto the column. The separated enantiomers are detected as they elute from the column, typically using a UV detector set at a wavelength where this compound absorbs strongly.
-
Data Analysis: The retention times of the two peaks correspond to the two enantiomers. The area under each peak is proportional to the concentration of that enantiomer in the mixture, allowing for the determination of the enantiomeric ratio and purity.
Conclusion
This technical guide has provided a detailed examination of the chemical structure and stereoisomerism of this compound. The key takeaways for researchers and drug development professionals are the critical importance of stereochemistry in the pharmacological activity of this drug, with the (S)-enantiomer being the active form. The provided overviews of the signaling pathway and experimental protocols for synthesis and resolution offer a foundational understanding for further research and development activities. The structured presentation of data and visual diagrams aims to facilitate a clear and comprehensive understanding of this important β1-adrenergic agonist.
References
Pharmacological Profile of Prenalterol: An In-depth Technical Guide on its Partial Agonist Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prenalterol is a sympathomimetic drug that exhibits partial agonist activity, primarily at β1-adrenergic receptors. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its binding affinity, functional potency, and intrinsic activity at β-adrenergic subtypes. Detailed experimental protocols for key assays used to characterize partial agonists are provided, along with visualizations of the primary signaling pathway and a general workflow for assessing partial agonism. This document is intended to serve as a detailed resource for researchers and professionals involved in drug discovery and development.
Introduction
This compound, a phenoxypropanolamine derivative, has been characterized as a cardioselective β-adrenergic partial agonist.[1] Its pharmacological activity is of significant interest due to its potential therapeutic applications in conditions such as cardiac failure and orthostatic hypotension.[1] Unlike full agonists that elicit a maximal response from the receptor, partial agonists produce a submaximal response even at saturating concentrations. This property allows this compound to act as a β1-agonist, particularly in states of low sympathetic tone, while potentially acting as a functional antagonist in the presence of high concentrations of endogenous catecholamines.[2] Understanding the quantitative aspects of this compound's interaction with β-adrenergic receptors is crucial for its therapeutic application and for the development of new drugs with tailored efficacy.
Quantitative Pharmacological Data
The partial agonist activity of this compound is defined by its binding affinity (Kd or Kp), functional potency (EC50), and intrinsic activity (α or IA). The following tables summarize the available quantitative data for this compound at β1 and β2-adrenergic receptors from various in vitro and in vivo studies. It is important to note that these values can vary depending on the tissue, species, and experimental conditions.
Table 1: Binding Affinity of this compound for β-Adrenergic Receptors
| Receptor Subtype | Ligand | Kp (nM) | Species | Tissue/Cell Line | Reference |
| β1-Adrenoceptor | This compound | 90 | Rat | Left Atria | [3] |
Kp (equilibrium dissociation constant) was determined by Schild analysis in desensitized atria where this compound acted as a competitive antagonist to isoproterenol (B85558).
Table 2: Functional Potency (EC50) and Intrinsic Activity (IA) of this compound
| Receptor Subtype | Parameter | Value | Species | Tissue | Reference |
| β1-Adrenoceptor | pD2 | 8.0 | Rat | Right Atrium | [4] |
| EC50 (nM) | 10 | Rat | Right Atrium | Calculated from pD2 | |
| Intrinsic Activity (vs. Isoproterenol) | 82% | Rat | Right Atrium | [4] | |
| β1-Adrenoceptor (Chronotropic) | Intrinsic Activity (vs. Isoprenaline) | 88% | Cat | Anesthetized | [5] |
| β1-Adrenoceptor (Inotropic) | Intrinsic Activity (vs. Isoprenaline) | 76% | Cat | Anesthetized | [5] |
| β2-Adrenoceptor | pD2 | 7.7 | Rat | Uterus | [4] |
| EC50 (nM) | 20 | Rat | Uterus | Calculated from pD2 | |
| Intrinsic Activity (vs. Isoproterenol) | 94% | Rat | Uterus | [4] |
pD2 is the negative logarithm of the EC50 value. EC50 values were calculated as 10^(-pD2) Molar and converted to nM. The intrinsic activity of this compound is expressed as a percentage of the maximal response induced by the full agonist isoproterenol or isoprenaline.
Signaling Pathways
This compound exerts its effects by binding to β1-adrenergic receptors, which are G-protein coupled receptors (GPCRs). Activation of these receptors primarily involves the Gs alpha subunit, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, resulting in the physiological responses associated with β1-adrenergic stimulation, such as increased heart rate and contractility.
References
- 1. Is this compound (H133/80) really a selective beta 1 adrenoceptor agonist? Tissue selectivity resulting from differences in stimulus-response relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacodynamic effects of this compound in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. beta 1-and beta 2-adrenoceptor stimulatory effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cardiostimulatory effects of this compound, a beta-1 adrenoceptor partial agonist, in vivo and in vitro. Correlation between physiological effects and adenylate cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Prenalterol: A Comprehensive Technical Guide to Solubility, Stability, and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility, stability, and recommended storage conditions for Prenalterol. The information is intended to support researchers, scientists, and drug development professionals in handling, formulating, and analyzing this selective β1-adrenergic receptor agonist.
Chemical and Physical Properties
This compound is a selective β1-adrenergic receptor agonist.[1] Its chemical structure is 4-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenol. Key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₉NO₃ | [2] |
| Molecular Weight | 225.28 g/mol | [2] |
| CAS Number | 57526-81-5 | [2] |
| Appearance | White to off-white solid | [1] |
Solubility Profile
The solubility of a compound is a critical parameter for its formulation and in vitro testing. Below is a summary of the known solubility of this compound and its hydrochloride salt in various solvents.
| Solvent | This compound Solubility | This compound Hydrochloride Solubility | Source |
| DMSO | 100 mg/mL (443.89 mM) (ultrasonication may be needed) | Not specified | [1][3] |
| Methanol | Not specified | 30 mg/mL | [4] |
| Water | Not specified | 11.2 mg/mL | [4] |
| 0.1N HCl | Not specified | 18.4 mg/mL | [4] |
Note: The use of hygroscopic DMSO can significantly impact the solubility of this compound; it is recommended to use newly opened DMSO.[1] For in vivo formulations, co-solvents such as PEG300 and Tween 80 are often used in combination with DMSO and saline/PBS.
Experimental Protocol for Solubility Determination (General Method)
A standardized method for determining the aqueous solubility of a compound involves the shake-flask method.
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, buffer of specific pH) in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantification: Analyze the concentration of this compound in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The determined concentration represents the solubility of this compound in that solvent at the specified temperature.
Stability Profile
Understanding the stability of this compound is crucial for determining its shelf-life, identifying potential degradation products, and developing stable formulations. Stability studies are typically conducted under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[5]
Forced Degradation Studies
Forced degradation studies, or stress testing, are performed to identify the likely degradation products and establish the degradation pathways and the intrinsic stability of the molecule.[5][6] The recommended stress conditions include:
-
Hydrolytic Degradation: Exposure to acidic and basic conditions (e.g., 0.1 M to 1.0 M HCl and NaOH) at room temperature or elevated temperatures (e.g., 50-60°C).[7]
-
Oxidative Degradation: Treatment with an oxidizing agent, such as hydrogen peroxide.
-
Thermal Degradation: Exposure to dry heat at elevated temperatures.
-
Photolytic Degradation: Exposure to a combination of UV and visible light.
Experimental Protocol for a Forced Degradation Study (General Method)
-
Sample Preparation: Prepare solutions of this compound in the respective stress agents (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂). For thermal and photolytic studies, the solid drug substance and/or a solution can be used.
-
Stress Application: Expose the samples to the defined stress conditions for a specified duration.
-
Neutralization (for hydrolytic studies): At predetermined time points, withdraw samples and neutralize the acid or base to halt the degradation process.
-
Analysis: Analyze the stressed samples using a stability-indicating analytical method, such as HPLC, to separate and quantify the parent drug and any degradation products.
-
Data Evaluation: Determine the percentage of degradation and identify the major degradation products.
Signaling Pathway for β1-Adrenergic Receptor Agonists
This compound acts as a selective β1-adrenergic receptor agonist. The general signaling pathway for such agonists is depicted below.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C12H19NO3 | CID 42396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. medcraveonline.com [medcraveonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
In-depth Technical Guide to the Inactive Metabolites of Prenalterol in Humans
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prenalterol, a selective β1-adrenoceptor agonist, undergoes significant metabolism in humans, leading to the formation of inactive metabolites that are primarily excreted in the urine. This technical guide provides a comprehensive overview of the inactive metabolites of this compound in humans, with a focus on their identification, quantification, and the experimental protocols used for their analysis. The primary inactive metabolite is the phenolic sulfate (B86663) ester of this compound, a product of Phase II conjugation. This document details the analytical methodologies, including enzymatic hydrolysis and chromatographic techniques, used to characterize and quantify this metabolite. Quantitative data on the excretion of this compound and its metabolites are presented in tabular format for clarity. Furthermore, this guide includes visualizations of the metabolic pathway and experimental workflows using the DOT language for Graphviz.
Introduction
This compound is a sympathomimetic drug that has been investigated for its selective β1-adrenergic agonist properties. Understanding the metabolic fate of this compound is crucial for a complete pharmacokinetic profile and for assessing its safety and efficacy. In humans, this compound is extensively metabolized, with a significant portion of the administered dose being converted into inactive conjugates prior to elimination. This guide focuses on these inactive metabolites, providing drug development professionals and researchers with the necessary technical details to understand and investigate the metabolism of this compound.
Metabolic Pathway of this compound in Humans
The primary metabolic transformation of this compound in humans is conjugation of the phenolic hydroxyl group with sulfate, forming an inactive phenolic sulfate ester[1][2]. While glucuronide conjugates of this compound have been observed in animal models, the sulfate conjugate is the main urinary metabolite in humans[1].
Below is a diagram illustrating the metabolic pathway of this compound to its inactive sulfate conjugate.
Quantitative Data on this compound and its Metabolites
Following administration, this compound is well absorbed, and a substantial portion of the dose is excreted in the urine as both unchanged drug and metabolites within 24 hours[3]. The extent of metabolism is significant, particularly after oral administration, indicating a first-pass effect.
Table 1: Urinary Excretion of Unchanged this compound and its Metabolites in Humans
| Administration Route | Dose | Unchanged this compound in Urine (% of dose) | Metabolites in Urine (% of dose) | Reference |
| Intravenous (i.v.) | 2.5 mg | 60% | 40% | [2][3] |
| Oral | 2.5, 5.0, 10 mg | 13% | 87% | [3] |
| Oral | 10 mg | ~20% | ~80% | [1] |
Note: The metabolite percentage is calculated as the difference between the total urinary excretion and the unchanged drug excretion. The primary component of these metabolites is the inactive sulfate conjugate[1][2].
Experimental Protocols
The quantification of this compound's inactive metabolites, primarily the sulfate conjugate, necessitates specific analytical procedures. A crucial step is the enzymatic hydrolysis of the conjugate to liberate the parent this compound, which can then be measured using chromatographic techniques.
Sample Collection and Storage
Urine samples are collected from subjects over a 24-hour period following this compound administration. For accurate quantification, it is essential to store the samples frozen (at -20°C or lower) until analysis to prevent degradation of the conjugates.
Enzymatic Hydrolysis of this compound Sulfate
To measure the total amount of conjugated this compound, an enzymatic hydrolysis step is employed to cleave the sulfate group.
Protocol: Enzymatic Hydrolysis
-
Sample Preparation: Thaw the frozen urine samples and centrifuge to remove any particulate matter.
-
pH Adjustment: To 1 mL of the urine sample, add a suitable buffer to adjust the pH to the optimal range for the enzyme. For sulfatase from Helix pomatia, an acetate (B1210297) buffer (e.g., 0.1 M, pH 5.0) is commonly used.
-
Enzyme Addition: Add a solution of β-glucuronidase/arylsulfatase from Helix pomatia. The activity of the enzyme preparation should be sufficient to ensure complete hydrolysis.
-
Incubation: Incubate the mixture at a controlled temperature, typically 37°C, for a sufficient duration. An overnight incubation (approximately 16-18 hours) is often employed to ensure complete cleavage of the conjugates.
-
Termination of Reaction: After incubation, the reaction can be stopped by adding a strong base (e.g., NaOH) to raise the pH, which denatures the enzyme.
References
- 1. The metabolic disposition of the selective beta 1-adrenoceptor agonist this compound in mice, rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of this compound in healthy subjects and patients with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic studies in man of the selective beta 1-adrenoceptor agonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rise and Fall of Hyprenan (Prenalterol): A Technical History
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prenalterol, marketed under the brand name Hyprenan, emerged in the late 1970s and early 1980s as a promising cardiotonic agent for the treatment of heart failure. Developed by the Swedish pharmaceutical company Hässle, a subsidiary of Astra, it was identified by the code H 133/22. It was also associated with Ciba-Geigy under the code CGP 7760 B. As a selective β1-adrenoceptor partial agonist, this compound was designed to enhance myocardial contractility with a lesser effect on heart rate, offering a potential advantage over existing therapies.[1] This technical guide provides an in-depth history of this compound, detailing its mechanism of action, pharmacokinetic and pharmacodynamic profiles, and the clinical findings that ultimately led to its diminished role in cardiovascular medicine. The information is compiled from numerous clinical studies, with quantitative data presented in structured tables and key methodologies and signaling pathways visualized.
Introduction: The Quest for a Selective Inotrope
In the landscape of cardiovascular drug development, the search for an ideal inotropic agent—one that could strengthen the heart's contractions without inducing significant tachycardia or increasing myocardial oxygen demand—was a paramount goal. This compound was conceived to fill this therapeutic niche. Its selective partial agonism at the β1-adrenergic receptor was intended to provide a balanced and controlled stimulation of the heart muscle. Marketed in several Scandinavian countries, including Denmark, Norway, and Sweden, Hyprenan represented a novel approach to managing acute and chronic heart failure.[1]
Mechanism of Action: A Selective β1-Adrenergic Partial Agonist
This compound exerts its effects by selectively binding to and partially activating β1-adrenergic receptors, which are predominantly located in cardiac tissue. This partial agonism is a key feature, with an intrinsic sympathomimetic activity of approximately 60%.[1]
Signaling Pathway
Upon binding to the β1-adrenergic receptor, this compound initiates a conformational change that activates the associated heterotrimeric Gs protein. The activated Gαs subunit then stimulates adenylyl cyclase, leading to the conversion of ATP to cyclic AMP (camp). Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates several target proteins within the cardiomyocyte. Key phosphorylation targets include L-type calcium channels (increasing calcium influx), phospholamban (disinhibiting the sarcoplasmic reticulum Ca2+-ATPase [SERCA], thus enhancing calcium reuptake and storage), and troponin I (modulating myofilament sensitivity to calcium). The net effect of this cascade is an increase in intracellular calcium availability during systole, resulting in enhanced myocardial contractility (positive inotropy).
Pharmacokinetic Profile
This compound was developed for both intravenous and oral administration, with studies characterizing its absorption, distribution, metabolism, and excretion.
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Value | Route of Administration | Subject Population | Citation |
| Time to Peak Plasma Concentration | ~0.5 hours | Oral (solution) | Healthy Subjects | [2] |
| Bioavailability | ~25% | Oral (solution) | Healthy Subjects | [2] |
| Elimination Half-Life | ~1.8 hours | Intravenous / Oral | Healthy Subjects | [2] |
| Distribution Half-Life | ~7 minutes | Intravenous | Healthy Subjects | [2] |
| Excretion | ~90% in urine within 24h | Intravenous / Oral | Healthy Subjects | [2] |
| Unchanged Drug in Urine | ~60% | Intravenous | Healthy Subjects | [2] |
| Unchanged Drug in Urine | ~13% | Oral (solution) | Healthy Subjects | [2] |
Hemodynamic Effects: Clinical Trial Data
Numerous clinical studies in the early 1980s evaluated the hemodynamic effects of this compound in patients with heart failure and coronary artery disease. A consistent finding was its ability to improve cardiac performance.
Table 2: Hemodynamic Effects of Intravenous this compound in Patients with Heart Failure
| Parameter | Baseline (Control) | Post-Prenalterol | % Change | p-value | Study Population | Citation |
| Cardiac Index (L/min/m²) | 2.7 ± 0.7 | 3.3 ± 0.7 | +22.2% | < 0.01 | 16 patients with severe CHF | [3] |
| Cardiac Index (L/min/m²) | - | - | +37.5% | Significant | 8 patients post-atrial septal defect closure | [4] |
| Cardiac Output (L/min) | 4.4 ± 0.9 | 5.8 ± 1.8 | +31.8% | < 0.01 | 10 patients with chronic heart failure | [5] |
| Stroke Index (mL/beat/m²) | - | - | +16.2% | Significant | 8 patients post-atrial septal defect closure | [4] |
| Heart Rate (beats/min) | 81 ± 7 | 90 ± 7 | +11.1% | < 0.05 | 16 patients with severe CHF | [3] |
| Mean Arterial Pressure (mmHg) | - | - | +26.5% | Significant | 8 patients post-atrial septal defect closure | [4] |
| dp/dtmax | - | - | +84.5% | Significant | 8 patients post-atrial septal defect closure | [4] |
| PEP/LVET Ratio | 0.56 ± 0.15 | 0.49 ± 0.09 (at 1 month) | -12.5% | < 0.05 | 10 patients with chronic heart failure | [5] |
| Ejection Fraction (%) | 20 ± 10 | 27 ± 12 (at 1 week) | +35% | < 0.05 | 16 patients with severe CHF | [3] |
Table 3: Hemodynamic Effects of Oral this compound in Patients with Heart Failure
| Parameter | Baseline (Control) | Post-Prenalterol (1 month) | % Change | p-value | Study Population | Citation |
| Cardiac Output (L/min) | 4.4 ± 0.9 | Maintained increase | - | - | 10 patients with chronic heart failure | [5] |
| Treadmill Exercise Duration | - | Significantly improved | - | - | 10 patients with chronic heart failure | [5] |
Experimental Protocols
The clinical evaluation of this compound relied on established methods for assessing cardiovascular function.
Measurement of Hemodynamic Parameters
A common methodology for the invasive assessment of hemodynamic parameters in the cited studies involved the use of a Swan-Ganz pulmonary artery catheter.
-
Objective: To measure cardiac output, pulmonary artery pressure, and other hemodynamic variables.
-
Procedure:
-
A multi-lumen, balloon-tipped Swan-Ganz catheter is inserted into a central vein (e.g., internal jugular or subclavian) and advanced through the right atrium and right ventricle into the pulmonary artery.
-
Cardiac Output Measurement (Thermodilution): A known volume of cold saline is injected into the right atrium through a proximal port of the catheter. A thermistor at the catheter's tip in the pulmonary artery measures the change in blood temperature over time. The cardiac output is inversely proportional to the area under the temperature-time curve, calculated by a dedicated computer.[6][7][8]
-
Pressure Measurements: Transducers connected to the catheter's ports continuously measure pressures in the right atrium, right ventricle, and pulmonary artery.
-
Assessment of Left Ventricular Ejection Fraction (LVEF)
Radionuclide ventriculography (also known as a MUGA scan) was a key non-invasive technique used to determine LVEF.
-
Objective: To quantify the pumping efficiency of the left ventricle.
-
Procedure:
-
The patient's red blood cells are labeled in vitro or in vivo with a radioactive tracer, typically Technetium-99m.
-
A gamma camera acquires images of the heart, synchronized with the patient's electrocardiogram (ECG), over several hundred cardiac cycles.
-
The acquired data is used to generate a composite, cinematic image of the beating heart.
-
Regions of interest are drawn around the left ventricle at end-diastole (maximum volume) and end-systole (minimum volume).
-
The radioactivity counts within these regions, which are proportional to blood volume, are used to calculate the ejection fraction using the formula: LVEF = [(End-Diastolic Counts - End-Systolic Counts) / End-Diastolic Counts] x 100.[9][10][11]
-
The Decline of this compound: Efficacy and Safety Concerns
Despite promising acute hemodynamic effects, the long-term utility of this compound came into question. Studies began to reveal a lack of sustained improvement in cardiac function and exercise capacity over months of treatment.[3][12] For instance, one study noted that while the cardiac index and ejection fraction improved at one week, these parameters returned to near-baseline levels by three to six months.[3] This attenuation of effect was likely due to the development of tolerance, a common phenomenon with continuous β-agonist stimulation involving receptor downregulation and desensitization.
Furthermore, while some short-term studies reported a good safety profile with transient side effects like palpitations, the broader context of β-agonist therapy in chronic heart failure was evolving.[5][13] The understanding grew that long-term stimulation of the sympathetic nervous system, even with a partial agonist, could be detrimental, potentially increasing the risk of arrhythmias and mortality. This shift in paradigm, coupled with the demonstrated long-term mortality benefits of β-blockers in heart failure, ultimately led to the decline in the use of β-agonists like this compound for chronic management.
Conclusion
This compound (Hyprenan) represents an important chapter in the history of cardiovascular drug development. It embodied a rational design approach aimed at achieving selective inotropic support for the failing heart. While it demonstrated significant and beneficial acute hemodynamic effects, its long-term efficacy was limited by the development of tolerance. The broader evolution in the understanding of heart failure pathophysiology, which moved away from long-term sympathomimetic stimulation and towards neurohormonal blockade, ultimately defined this compound's legacy as a stepping stone rather than a cornerstone of heart failure therapy. The data and methodologies from its clinical evaluation, however, contributed valuable knowledge to the field and remain instructive for researchers and drug development professionals today.
References
- 1. Gi-protein-coupled β 1-adrenergic receptor: re-understanding the selectivity of β 1-adrenergic receptor to G protein : Gi-protein-coupled β 1-adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Long-term hemodynamic effects of this compound in patients with severe congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [this compound (CGP 7760 B), a new cardioselective beta 1-adrenoceptor-agonist (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, an oral beta-1 adrenoceptor agonist, in the treatment of chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. derangedphysiology.com [derangedphysiology.com]
- 7. apcyccv.org.pe [apcyccv.org.pe]
- 8. Acute haemodynamic effects of oral this compound in severe heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measuring Left Ventricular Ejection Fraction - Techniques and Potential Pitfalls | ECR Journal [ecrjournal.com]
- 10. Radionuclide Imaging to Determine Cardiac Function [ehealth.kcl.ac.uk]
- 11. Left Ventricular Ejection Fraction - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Contractile, coronary, and metabolic effects of the acute and long-term treatment of cardiac failure with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of this compound administered orally in patients with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-(-)-Prenalterol: A Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-(-)-Prenalterol is a synthetic compound recognized for its selective partial agonist activity at the β1-adrenergic receptor.[1][2] This property confers upon it a unique pharmacological profile, characterized by the ability to elicit a submaximal response compared to full agonists like isoproterenol, while competitively antagonizing the effects of endogenous catecholamines at higher concentrations.[3][4] This technical guide provides a comprehensive overview of the biological activity of (S)-(-)-Prenalterol, with a focus on its quantitative pharmacology, the experimental methodologies used for its characterization, and the underlying signaling pathways.
Core Biological Activity: Selective β1-Adrenergic Partial Agonism
(S)-(-)-Prenalterol's primary mechanism of action is its interaction with β1-adrenergic receptors, which are predominantly located in cardiac tissue.[3] As a partial agonist, it possesses both agonistic (stimulatory) and antagonistic (inhibitory) properties.[3] The level of intrinsic sympathomimetic activity (ISA) of prenalterol varies depending on the tissue and the density of β-adrenergic receptors.[3] In tissues with a high receptor reserve, it can elicit a significant functional response.[5]
Quantitative Pharmacological Data
The following tables summarize the key quantitative parameters that define the biological activity of (S)-(-)-Prenalterol.
| Parameter | Value | Species | Tissue/System | Reference |
| pD2 (-log EC50) | 8.0 | Rat | Right Atrium (Chronotropic effect) | [5] |
| EC50 | 10 nM | Rat | Right Atrium (Chronotropic effect) | Calculated from[5] |
| pD2 (-log EC50) | 7.7 | Rat | Uterus (Relaxant effect) | [5] |
| EC50 | 20 nM | Rat | Uterus (Relaxant effect) | Calculated from[5] |
Table 1: Potency of (S)-(-)-Prenalterol in Functional Assays
| Parameter | Value (relative to Isoproterenol) | Species | Tissue/System | Reference |
| Intrinsic Activity (Chronotropic) | 88% | Cat | Anesthetized | [4] |
| Intrinsic Activity (Inotropic) | 76% | Cat | Anesthetized | [4] |
| Intrinsic Sympathomimetic Activity (ISA) | 0 - 94% | Various | Various isolated tissues | [3] |
| Maximal Effect (Chronotropic) | 82% | Rat | Right Atrium | [5] |
| Maximal Effect (Uterine Relaxation) | 94% | Rat | Uterus | [5] |
Table 2: Intrinsic Agonist Activity of (S)-(-)-Prenalterol
Signaling Pathways
Activation of the β1-adrenergic receptor by (S)-(-)-Prenalterol initiates a well-defined signaling cascade, primarily involving the activation of the Gs alpha subunit of the associated G protein. This leads to the stimulation of adenylyl cyclase, production of cyclic AMP (cAMP), and subsequent activation of protein kinase A (PKA), which phosphorylates various downstream targets to elicit a physiological response.
Experimental Protocols
The characterization of (S)-(-)-Prenalterol's biological activity relies on a combination of in vitro and in vivo experimental techniques. Below are detailed methodologies for key assays.
Radioligand Binding Assay (Competition)
This assay is employed to determine the binding affinity (Ki) of (S)-(-)-Prenalterol for the β1-adrenergic receptor.
Detailed Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues endogenously expressing or transfected with the β1-adrenergic receptor. The tissue is homogenized in a cold buffer and subjected to differential centrifugation to isolate the membrane fraction. The final pellet is resuspended in an appropriate assay buffer.
-
Binding Reaction: In a multi-well plate, a constant concentration of a suitable radioligand (e.g., [3H]-dihydroalprenolol) is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled (S)-(-)-Prenalterol.[6]
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of (S)-(-)-Prenalterol that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: cAMP Accumulation
This assay measures the ability of (S)-(-)-Prenalterol to stimulate the production of the second messenger cyclic AMP (cAMP), providing a measure of its functional potency (EC50) and efficacy (intrinsic activity).
Detailed Methodology:
-
Cell Culture and Plating: Cells expressing the β1-adrenergic receptor (e.g., CHO or HEK293 cells) are cultured to an appropriate density and plated into multi-well plates.
-
Cell Stimulation: The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP. After a pre-incubation period, cells are treated with increasing concentrations of (S)-(-)-Prenalterol.
-
Incubation: The cells are incubated for a defined period (e.g., 30 minutes) at 37°C to allow for cAMP production.
-
Cell Lysis and cAMP Quantification: The stimulation is terminated, and the cells are lysed. The intracellular cAMP concentration is then measured using a variety of commercially available kits, such as those based on homogeneous time-resolved fluorescence (HTRF), enzyme-linked immunosorbent assay (ELISA), or other competitive binding formats.
-
Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the log concentration of (S)-(-)-Prenalterol. The EC50, the concentration of agonist that produces 50% of the maximal response, is determined using non-linear regression. The intrinsic activity is calculated as the maximal response produced by (S)-(-)-Prenalterol as a percentage of the maximal response produced by a full agonist like isoproterenol.
Conclusion
(S)-(-)-Prenalterol exhibits a well-characterized profile as a selective β1-adrenergic partial agonist. Its biological activity is defined by its potency in functional assays and its variable intrinsic sympathomimetic activity across different tissues. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this and similar compounds, which are of significant interest in the development of novel cardiovascular therapeutics. The nuanced effects of partial agonism, such as that exhibited by (S)-(-)-Prenalterol, offer the potential for therapeutic benefit with a reduced risk of the side effects associated with full agonists.
References
- 1. This compound, an oral beta-1 adrenoceptor agonist, in the treatment of chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring the kinetic selectivity of drugs targeting the β1‐adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intrinsic sympathomimetic activity of the partial agonist this compound in relation to beta adrenoceptor interaction in various tissues, in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cardiostimulatory effects of this compound, a beta-1 adrenoceptor partial agonist, in vivo and in vitro. Correlation between physiological effects and adenylate cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. beta 1-and beta 2-adrenoceptor stimulatory effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure and biological activity of (-)-[3H]dihydroalprenolol, a radioligand for studies of beta-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Deep Dive into Prenalterol: Unraveling the Stereochemistry of a Beta-1 Adrenergic Agonist
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth analysis of the racemic mixture of Prenalterol versus its individual enantiomers. This whitepaper provides a detailed comparison of their pharmacological properties, experimental protocols for their separation and analysis, and a discussion of the implications for therapeutic development.
This compound, a selective beta-1 adrenergic receptor partial agonist, has been utilized in the management of heart failure.[1] Like many pharmaceuticals, this compound is a chiral molecule, existing as two non-superimposable mirror images, the (S)- and (R)-enantiomers. Typically, it is administered as a racemic mixture, containing equal amounts of both. However, it is widely recognized in pharmacology that individual enantiomers of a drug can exhibit significantly different potencies and effects. For aryloxyaminopropanol beta-adrenergic agents like this compound, the (S)-enantiomer is generally considered the more pharmacologically active form.[2]
This guide synthesizes available data to provide a clearer understanding of the distinct roles of each enantiomer and the racemic mixture.
Pharmacological Profile: A Tale of Two Enantiomers
Table 1: Pharmacological and Pharmacokinetic Properties of Racemic this compound
| Parameter | Value | Reference |
| Mechanism of Action | Selective β1-adrenergic receptor partial agonist | [1] |
| Intrinsic Sympathomimetic Activity (ISA) | Varies by tissue, correlated with isoproterenol (B85558) potency | [3] |
| Chronotropic Intrinsic Activity (vs. Isoprenaline) | 88% (in anesthetized cat) | [4] |
| Inotropic Intrinsic Activity (vs. Isoprenaline) | 76% (in anesthetized cat) | [4] |
| pD2 (rat right atrium) | 8.0 | [5] |
| pD2 (rat uterus) | 7.7 | [5] |
| Oral Bioavailability | ~25% (solution), ~45% (controlled release) | [6] |
| Elimination Half-life | Approximately 1.8 - 2.4 hours | [7] |
| Peak Plasma Concentration Time | ~0.5 hours (oral solution) | [6] |
Deciphering the Signaling Cascade
This compound exerts its effects by binding to beta-1 adrenergic receptors, which are predominantly found in the heart. This interaction initiates a G-protein-coupled receptor (GPCR) signaling cascade.
Upon binding of (S)-Prenalterol to the beta-1 adrenergic receptor, the associated Gs protein is activated. This, in turn, stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP).[4] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which phosphorylates various downstream targets, including L-type calcium channels. This results in an increased influx of calcium ions, ultimately enhancing myocardial contractility.[4]
Experimental Protocols: A Guide for Researchers
To facilitate further research into the stereospecific properties of this compound, this guide outlines key experimental methodologies.
Chiral Separation of this compound Enantiomers by HPLC
The separation of (R)- and (S)-Prenalterol is crucial for studying their individual pharmacological activities. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective method for this purpose.[8][9]
References
- 1. This compound | C12H19NO3 | CID 42396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. kup.at [kup.at]
- 3. Intrinsic sympathomimetic activity of the partial agonist this compound in relation to beta adrenoceptor interaction in various tissues, in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cardiostimulatory effects of this compound, a beta-1 adrenoceptor partial agonist, in vivo and in vitro. Correlation between physiological effects and adenylate cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. beta 1-and beta 2-adrenoceptor stimulatory effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic studies in man of the selective beta 1-adrenoceptor agonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 9. phx.phenomenex.com [phx.phenomenex.com]
Methodological & Application
Application Notes and Protocols for Prenalterol in In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prenalterol is a selective partial agonist for the β1-adrenergic receptor. In vitro, it is a valuable tool for studying the signaling pathways and physiological effects mediated by this receptor, which is predominantly expressed in the heart. Understanding the dose-dependent effects of this compound in cell-based assays is crucial for research in cardiac biology, drug discovery, and development. These application notes provide detailed protocols for utilizing this compound in in vitro cell culture experiments, focusing on cAMP accumulation and receptor binding assays.
Mechanism of Action
This compound selectively binds to β1-adrenergic receptors, which are G-protein coupled receptors (GPCRs) that couple to the stimulatory G protein, Gs. Upon agonist binding, the Gs alpha subunit activates adenylyl cyclase, leading to an increase in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). As a partial agonist, this compound elicits a submaximal response compared to a full agonist like isoproterenol (B85558). In some systems, it can also act as an antagonist by competitively blocking the binding of full agonists[1].
Data Presentation
The following tables summarize the quantitative data for this compound from various in vitro studies.
Table 1: Potency of this compound in Functional Assays
| Tissue/Cell Type | Species | Assay | Parameter | Value |
| Right Atrium | Rat | Increase in beating rate | pD2 | 8.0[2] |
| Uterine Muscle | Rat | Relaxation of K+-elicited contractures | pD2 | 7.7[2] |
| Ventricular Myocardium | Human | Adenylate cyclase stimulation | - | Partial Agonist[3] |
pD2 is the negative logarithm of the EC50 value. An increase in pD2 indicates higher potency.
Table 2: Binding Affinity of this compound
| Tissue/Cell Type | Species | Radioligand | Parameter | Value |
| Myocardium | Rat | [3H]-CGP 12177 | - | No change in affinity with long-term treatment |
Experimental Protocols
Protocol 1: Cyclic AMP (cAMP) Accumulation Assay in CHO-K1 cells stably expressing the human β1-adrenergic receptor
This protocol describes how to measure the effect of this compound on intracellular cAMP levels.
Materials:
-
CHO-K1 cells stably expressing the human β1-adrenergic receptor
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS, 2 mM L-glutamine)
-
This compound hydrochloride
-
Isoproterenol hydrochloride (as a full agonist control)
-
3-isobutyl-1-methylxanthine (IBMX)
-
Phosphate-buffered saline (PBS)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
One day before the experiment, seed the CHO-K1-β1 cells into a 96-well plate at a density of 20,000-40,000 cells per well.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in water or DMSO).
-
Prepare serial dilutions of this compound in assay buffer (e.g., PBS with 0.1% BSA) to achieve final concentrations ranging from 10⁻¹¹ M to 10⁻⁵ M.
-
Prepare a concentration-response curve for isoproterenol (e.g., 10⁻¹² M to 10⁻⁶ M) as a positive control.
-
-
Assay:
-
Wash the cells once with warm PBS.
-
Add 50 µL of assay buffer containing 1 mM IBMX to each well and incubate for 30 minutes at 37°C. IBMX is a phosphodiesterase inhibitor that prevents cAMP degradation.
-
Add 50 µL of the this compound or isoproterenol dilutions to the respective wells.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions of your chosen cAMP assay kit.
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the agonist concentration.
-
Fit the data using a sigmoidal dose-response curve to determine the EC50 and Emax values for this compound and isoproterenol.
-
Protocol 2: Competitive Radioligand Binding Assay
This protocol is for determining the binding affinity (Ki) of this compound for the β1-adrenergic receptor.
Materials:
-
Membrane preparations from cells expressing the β1-adrenergic receptor (e.g., CHO-K1-β1 cells)
-
Radioligand (e.g., [³H]-CGP-12177, a high-affinity β1-adrenergic receptor antagonist)
-
This compound hydrochloride
-
Non-labeled antagonist (e.g., propranolol, for determining non-specific binding)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
96-well plates
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Assay Setup:
-
In a 96-well plate, add the following components in this order:
-
25 µL of binding buffer
-
25 µL of a fixed concentration of [³H]-CGP-12177 (typically at its Kd concentration)
-
25 µL of a range of concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁴ M)
-
25 µL of cell membrane preparation (5-20 µg of protein per well)
-
-
For total binding, add 25 µL of binding buffer instead of this compound.
-
For non-specific binding, add 25 µL of a high concentration of a non-labeled antagonist (e.g., 10 µM propranolol) instead of this compound.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters three times with ice-cold binding buffer to remove any remaining unbound radioligand.
-
-
Detection:
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data using a one-site competition binding equation to determine the IC50 value of this compound.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mandatory Visualizations
Caption: this compound signaling pathway via the β1-adrenergic receptor.
Caption: Experimental workflow for a cAMP accumulation assay.
Caption: Logical relationship in a competitive binding assay.
References
- 1. Effects of this compound on beta adrenergic responsiveness and receptors in the cerebral cortex of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. beta 1-and beta 2-adrenoceptor stimulatory effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beta 1- and beta 2-adrenergic receptor-mediated adenylate cyclase stimulation in nonfailing and failing human ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
Administration Protocol for Prenalterol in Rat Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of Prenalterol, a selective β1-adrenoceptor agonist, in rat models for research purposes. The following sections detail the pharmacological action, administration protocols, and a model experimental application of this compound, including its use in a rat model of myocardial infarction.
Pharmacological Profile of this compound
This compound is a sympathomimetic drug that selectively stimulates β1-adrenergic receptors, which are predominantly located in the heart. This stimulation leads to positive chronotropic (increased heart rate) and inotropic (increased contractility) effects. Due to these properties, this compound has been investigated for its potential therapeutic applications in cardiac conditions such as heart failure. In rat models, it is a valuable tool for studying the effects of β1-adrenoceptor stimulation on cardiac function and signaling pathways.
Data Presentation: this compound Administration in Rats
The following table summarizes various administration routes and corresponding dosages of this compound used in published studies with rat models.
| Route of Administration | Dosage | Study Context | Reference |
| Intraperitoneal (IP) Infusion | 3.8 mg/kg/hr (continuous via osmotic minipumps) | Studying effects on beta-adrenoceptor responsiveness in the cerebral cortex. | [1] |
| Oral (PO) | 2630 mg/kg (high dose) | Investigating metabolic disposition. | [2] |
| Oral (PO) | Long-term treatment (specific dosage not detailed in abstract) | Examining the influence on intrinsic heart rate. | [3] |
| Intravenous (IV) | Not specified in abstract | Assessing heart rate increase after long-term oral treatment. | [4] |
Signaling Pathway of this compound
This compound exerts its effects by activating the β1-adrenoceptor, a G-protein coupled receptor. This initiates a downstream signaling cascade, as illustrated in the diagram below.
Caption: this compound signaling cascade in cardiomyocytes.
Experimental Protocols
Protocol 1: Continuous Intraperitoneal Infusion for Studying Central Beta-Adrenoceptor Responsiveness
This protocol is adapted from studies investigating the in vivo effects of continuous this compound administration.[1]
Objective: To assess the impact of sustained β1-adrenoceptor stimulation on receptor density and responsiveness in the rat brain.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound hydrochloride
-
Sterile saline solution (0.9% NaCl)
-
Osmotic minipumps (e.g., Alzet)
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for subcutaneous implantation
Procedure:
-
Animal Preparation: Acclimatize rats to the housing conditions for at least one week before the experiment.
-
This compound Solution Preparation: Dissolve this compound in sterile saline to achieve the desired concentration for delivery via the osmotic minipumps. The concentration will depend on the pump's flow rate and the target dose (e.g., 3.8 mg/kg/hr).[1]
-
Osmotic Minipump Priming: Prime the osmotic minipumps according to the manufacturer's instructions, typically by incubating them in sterile saline at 37°C for a specified period.
-
Surgical Implantation:
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Shave and disinfect the surgical area on the back of the rat.
-
Make a small subcutaneous incision and create a pocket to insert the osmotic minipump.
-
Implant the primed minipump into the subcutaneous pocket.
-
Suture the incision and allow the animal to recover on a warming pad.
-
-
Post-Operative Care: Monitor the rats for any signs of distress or infection. Provide post-operative analgesia as required.
-
Experimental Period: The infusion is typically carried out for a period of 7 days.[1]
-
Tissue Collection and Analysis: At the end of the infusion period, euthanize the rats and collect the cerebral cortex for subsequent biochemical assays, such as cyclic AMP measurement or receptor binding studies.[1]
Protocol 2: Investigating the Effect of this compound on a Rat Model of Myocardial Infarction
This protocol outlines a general procedure for inducing myocardial infarction (MI) in rats and subsequently treating them with this compound to assess its effects on cardiac function.
Objective: To evaluate the therapeutic potential of this compound in a post-myocardial infarction setting.
Part 1: Induction of Myocardial Infarction (Ligation of the Left Anterior Descending Artery - LAD)
This is a common surgical method for inducing MI in rats.[5][6]
Materials:
-
Male Sprague-Dawley or Wistar rats (250-350g)
-
Anesthesia (e.g., ketamine/xylazine cocktail or isoflurane)
-
Ventilator
-
Surgical instruments for thoracotomy
-
Suture material (e.g., 6-0 silk)
Procedure:
-
Anesthesia and Ventilation: Anesthetize the rat and intubate it for mechanical ventilation.[6]
-
Thoracotomy: Make a left lateral thoracotomy incision at the fourth or fifth intercostal space to expose the heart.
-
LAD Ligation: Carefully ligate the left anterior descending (LAD) coronary artery with a suture. Successful ligation is confirmed by the observation of a pale area in the anterior wall of the left ventricle.[5]
-
Chest Closure: Close the chest in layers and allow the animal to recover.
-
Post-Operative Care: Provide appropriate post-operative analgesia and monitor the animal's recovery.
Part 2: this compound Administration Post-MI
Procedure:
-
Animal Grouping: Divide the rats that have undergone LAD ligation into a control group (receiving vehicle) and a treatment group (receiving this compound). A sham-operated group (thoracotomy without LAD ligation) should also be included.
-
Drug Administration: Based on the research question, administer this compound via a suitable route (e.g., oral gavage, subcutaneous injection, or continuous infusion via osmotic pumps). The dosage and duration of treatment will need to be optimized for the specific study but can be guided by the values in the data presentation table.
-
Functional Assessment: At the end of the treatment period, assess cardiac function using techniques such as:
-
Echocardiography to measure parameters like ejection fraction and fractional shortening.
-
Invasive hemodynamic measurements (e.g., left ventricular pressure).
-
Electrocardiography (ECG).
-
-
Histological and Molecular Analysis: Euthanize the animals and collect the hearts for:
-
Histological staining (e.g., Masson's trichrome) to assess infarct size and fibrosis.
-
Molecular analyses (e.g., Western blotting, qPCR) to investigate changes in signaling pathways and gene expression.
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for an experiment investigating the effects of this compound on a rat model of myocardial infarction.
Caption: Workflow for studying this compound in a rat MI model.
References
- 1. Effects of this compound on beta adrenergic responsiveness and receptors in the cerebral cortex of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The metabolic disposition of the selective beta 1-adrenoceptor agonist this compound in mice, rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of long-term beta receptor stimulation with this compound on intrinsic heart rate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of long-term this compound treatment on the heart rate and the beta-adrenoceptor binding-sites in rat myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel protocol to establish the myocardial infarction model in rats using a combination of medetomidine-midazolam-butorphanol (MMB) and atipamezole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Establishment of a rat model of myocardial infarction with a high survival rate: A suitable model for evaluation of efficacy of stem cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Drug Screening Using Cell Lines Expressing β1-Adrenergic Receptors
Audience: Researchers, scientists, and drug development professionals.
Introduction
The β1-adrenergic receptor (β1-AR) is a G-protein coupled receptor (GPCR) predominantly expressed in the heart, kidneys, and adipose tissue. It plays a crucial role in regulating cardiovascular function, making it a key target for drugs treating conditions such as hypertension, heart failure, and angina. In vitro cell-based assays are indispensable tools for the discovery and characterization of novel β1-AR modulators. This document provides detailed application notes and protocols for utilizing cell lines expressing β1-adrenergic receptors in drug screening campaigns.
Commonly Used Cell Lines
For the study of β1-AR, recombinant cell lines are widely used as they offer stable and high-level expression of the receptor, leading to robust and reproducible assay performance. The most common host cell lines are Chinese Hamster Ovary (CHO-K1) and Human Embryonic Kidney (HEK293) cells. These cells are selected for their ease of culture, high transfection efficiency, and low endogenous expression of interfering GPCRs.[1]
Table 1: Characteristics of Common Host Cell Lines for β1-AR Expression
| Feature | CHO-K1 Cells | HEK293 Cells |
| Origin | Chinese Hamster Ovary | Human Embryonic Kidney |
| Morphology | Epithelial-like | Epithelial-like |
| Growth Properties | Adherent or suspension | Adherent or suspension |
| Advantages | Robust, well-characterized for protein production, low endogenous GPCR expression. | Human origin, good for studying human-specific protein interactions, easily transfected. |
| Considerations | Requires proline supplementation in the medium.[2] | May have some endogenous β-adrenergic receptor expression.[3][4] |
β1-Adrenergic Receptor Signaling Pathways
Ligand binding to the β1-AR primarily activates the canonical Gs signaling pathway. However, evidence also suggests the involvement of non-canonical pathways. Understanding these pathways is crucial for designing relevant functional assays.
Canonical Gs Pathway
Upon agonist binding, the β1-AR undergoes a conformational change, leading to the activation of the heterotrimeric Gs protein. The activated Gαs subunit stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[5] cAMP then acts as a second messenger, activating Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response.
Experimental Protocols
Cell Culture and Maintenance
Proper cell culture techniques are fundamental to obtaining reliable and reproducible data. Below are general protocols for maintaining CHO-K1 and HEK293 cells stably expressing β1-AR.
Protocol 1: Maintenance of Adherent CHO-K1-β1AR Cells
-
Culture Medium: Ham's F-12K medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418, puromycin) to maintain receptor expression.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing:
-
When cells reach 80-90% confluency, aspirate the culture medium.
-
Wash the cell monolayer with sterile Dulbecco's Phosphate-Buffered Saline (DPBS).
-
Add 1-2 mL of Trypsin-EDTA solution and incubate at 37°C for 2-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 4-6 mL of complete growth medium.
-
Gently pipette the cell suspension to create a single-cell suspension.
-
Seed new culture flasks at a ratio of 1:3 to 1:8.[6]
-
Change the medium every 2-3 days.
-
Protocol 2: Maintenance of Adherent HEK293-β1AR Cells
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing:
-
When cells reach 80-90% confluency, aspirate the medium.
-
Wash cells with sterile DPBS.
-
Add 1-2 mL of Trypsin-EDTA and incubate at 37°C until cells detach (typically 2-5 minutes).
-
Add 4-6 mL of complete growth medium to inactivate the trypsin.
-
Disperse the cells by gentle pipetting.
-
Split the cells into new flasks at a ratio of 1:3 to 1:8.[6]
-
Renew the medium every 2-3 days.
-
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity (Kd) of a ligand for its receptor and the receptor density (Bmax) in a given cell or tissue preparation.
Protocol 3: Whole Cell Radioligand Saturation Binding Assay (96-well format)
-
Cell Seeding: Seed CHO-K1-β1AR or HEK293-β1AR cells into a 96-well plate at a density that will yield a confluent monolayer on the day of the assay.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Radioligand: [3H]-Dihydroalprenolol ([3H]-DHA) or [125I]-Iodocyanopindolol ([125I]-CYP) are commonly used non-selective β-adrenergic antagonists.
-
Procedure:
-
On the day of the assay, wash the cell monolayer twice with ice-cold Assay Buffer.
-
Prepare serial dilutions of the radioligand in Assay Buffer (e.g., 0.1 to 20 nM).
-
To determine non-specific binding, prepare a parallel set of tubes containing the radioligand dilutions and a high concentration of a competing non-labeled antagonist (e.g., 10 µM propranolol).
-
Add 100 µL of the radioligand solution (with or without the competing antagonist) to each well.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the assay by rapidly aspirating the solution and washing the wells three times with ice-cold Assay Buffer.
-
Lyse the cells by adding 100 µL of 0.1 M NaOH to each well and incubate for at least 1 hour.
-
Transfer the lysate to scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot specific binding against the radioligand concentration and fit the data using non-linear regression to a one-site binding model to determine the Kd and Bmax values.
-
Table 2: Representative Binding Affinities (Kd) of β-Adrenergic Ligands in CHO cells expressing human β1-AR
| Ligand | Ligand Type | Log Kd (M) | Kd (nM) |
| Isoprenaline | Agonist | -6.82 | 151 |
| Noradrenaline | Agonist | -6.21 | 617 |
| Adrenaline | Agonist | -6.74 | 182 |
| Propranolol | Antagonist | -8.96 | 0.11 |
| Atenolol | Antagonist | -6.66 | 219 |
| Metoprolol | Antagonist | -7.26 | 55 |
| Bisoprolol | Antagonist | -8.11 | 0.078 |
| Carvedilol | Antagonist | -8.55 | 0.028 |
| Data adapted from Hoffmann C, et al. (2004). Naunyn-Schmiedeberg's Archives of Pharmacology. |
Functional Assays: cAMP Accumulation
Functional assays measure the cellular response to receptor activation. The most common functional assay for β1-AR measures the accumulation of the second messenger, cAMP.
Protocol 4: HTRF-based cAMP Accumulation Assay (384-well format)
Homogeneous Time-Resolved Fluorescence (HTRF) is a robust technology for measuring cAMP levels in a high-throughput format.
-
Cell Preparation:
-
Harvest CHO-K1-β1AR or HEK293-β1AR cells and resuspend them in stimulation buffer (e.g., PBS with 1 mM IBMX, a phosphodiesterase inhibitor).
-
Adjust the cell density to 300,000 cells/mL.[7]
-
-
Assay Procedure:
-
Dispense 5 µL of the cell suspension into each well of a 384-well low-volume plate (1500 cells/well).[7]
-
Prepare serial dilutions of test compounds (agonists or antagonists) in stimulation buffer.
-
For Agonist Mode: Add 5 µL of the compound dilutions to the wells.
-
For Antagonist Mode: Add 2.5 µL of the compound dilutions, briefly incubate, then add 2.5 µL of a reference agonist (e.g., isoproterenol) at a concentration that gives 80-90% of its maximal response (EC80).[7]
-
Incubate the plate at room temperature for 30-60 minutes.
-
Add 5 µL of HTRF cAMP-d2 reagent followed by 5 µL of HTRF anti-cAMP cryptate reagent to each well.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on an HTRF-compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
For agonist assays, plot the HTRF ratio against the log of the agonist concentration and fit to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
For antagonist assays, plot the HTRF ratio against the log of the antagonist concentration to determine the IC50 value.
-
Table 3: Representative Functional Potencies (EC50/IC50) of β-Adrenergic Ligands in CHO cells expressing human β1-AR
| Ligand | Ligand Type | Log EC50 (M) | EC50 (nM) | Emax (% of Isoprenaline) |
| Isoprenaline | Full Agonist | -8.55 | 2.82 | 100 |
| Noradrenaline | Full Agonist | -7.63 | 23.4 | 98 |
| Adrenaline | Full Agonist | -8.01 | 9.77 | 99 |
| Salbutamol | Partial Agonist | -7.11 | 77.6 | 75 |
| Ligand | Ligand Type | Log IC50 (M) | IC50 (nM) | |
| Propranolol | Antagonist | -8.77 | 0.17 | |
| Atenolol | Antagonist | -6.62 | 240 | |
| Metoprolol | Antagonist | -7.21 | 61.7 | |
| Bisoprolol | Antagonist | -7.98 | 10.5 | |
| Data adapted from Hoffmann C, et al. (2004). Naunyn-Schmiedeberg's Archives of Pharmacology. |
Drug Screening Workflow
The following diagram illustrates a typical workflow for a high-throughput screening campaign targeting the β1-adrenergic receptor.
Conclusion
Cell lines stably expressing the human β1-adrenergic receptor are powerful and essential tools for modern drug discovery. The protocols and data presented here provide a framework for establishing robust and reproducible screening assays to identify and characterize novel β1-AR modulators. Careful cell line maintenance and assay optimization are critical for the success of any screening campaign.
References
- 1. revvity.com [revvity.com]
- 2. elabscience.com [elabscience.com]
- 3. β1-Adrenergic Receptor Signaling Activates the Epithelial Calcium Channel, Transient Receptor Potential Vanilloid Type 5 (TRPV5), via the Protein Kinase A Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uh-ir.tdl.org [uh-ir.tdl.org]
- 5. encodeproject.org [encodeproject.org]
- 6. cdn.bcm.edu [cdn.bcm.edu]
- 7. researchgate.net [researchgate.net]
Measuring cAMP Accumulation after Prenalterol Stimulation: An Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Prenalterol is a selective β1-adrenergic receptor agonist that is known to stimulate the production of cyclic adenosine (B11128) monophosphate (cAMP), a critical second messenger in cellular signaling.[1][2] The activation of β-adrenergic receptors, which are G-protein coupled receptors (GPCRs), leads to the activation of adenylyl cyclase, the enzyme responsible for converting ATP into cAMP.[3][4] Measuring the accumulation of intracellular cAMP is a fundamental method for studying the pharmacological effects of compounds like this compound and for screening potential drug candidates that target GPCRs.[4][5]
This application note provides detailed protocols for quantifying cAMP accumulation in cultured cells following stimulation with this compound. The primary method detailed is a Homogeneous Time-Resolved Fluorescence (HTRF) assay, a robust and high-throughput compatible method. An Enzyme-Linked Immunosorbent Assay (ELISA) protocol is also presented as a widely used alternative.
Signaling Pathway of this compound-Induced cAMP Accumulation
This compound acts as an agonist at β1-adrenergic receptors. Upon binding, the receptor undergoes a conformational change, activating the associated Gs alpha subunit of the heterotrimeric G-protein. This activation leads to the dissociation of the Gαs subunit, which then binds to and activates adenylyl cyclase. Activated adenylyl cyclase catalyzes the conversion of ATP to cAMP. The resulting increase in intracellular cAMP concentration leads to the activation of downstream effectors such as Protein Kinase A (PKA).
Caption: this compound signaling pathway leading to cAMP production.
Experimental Workflow Overview
The general workflow for measuring cAMP accumulation involves seeding cells, stimulating them with this compound, lysing the cells to release intracellular cAMP, and then detecting the amount of cAMP using a specific assay method.
Caption: General experimental workflow for cAMP accumulation assays.
Detailed Experimental Protocols
Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay
HTRF assays are competitive immunoassays that measure the competition between native cAMP produced by the cells and a labeled cAMP analog for binding to a specific antibody.[6][7] An increase in cellular cAMP leads to a decrease in the FRET signal.[6]
Materials:
-
Cells expressing β1-adrenergic receptors (e.g., HEK293 or CHO cells)
-
Cell culture medium (e.g., DMEM or Ham's F-12)
-
Fetal Bovine Serum (FBS) and antibiotics (e.g., Penicillin-Streptomycin)
-
White, opaque 384-well assay plates
-
This compound
-
Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)
-
Forskolin (positive control)
-
HTRF cAMP assay kit (e.g., cAMP Dynamic 2 from Cisbio)
-
HTRF-compatible microplate reader
Procedure:
-
Cell Culture and Seeding:
-
Culture cells in the appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
On the day of the assay, harvest the cells and resuspend them in stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX).[3]
-
Determine the optimal cell density by titration; a starting point of 2,000 to 10,000 cells per well is common.[8][9]
-
Dispense 5 µL of the cell suspension into each well of a 384-well plate.[9]
-
-
Compound Preparation and Stimulation:
-
Prepare a serial dilution of this compound in stimulation buffer at 2 times the final desired concentration. A typical concentration range to test would be from 10⁻¹² M to 10⁻⁵ M.
-
Prepare a positive control of Forskolin (e.g., 10 µM final concentration) and a vehicle control (stimulation buffer alone).
-
Add 5 µL of the this compound dilutions, Forskolin, or vehicle to the appropriate wells.
-
Incubate the plate at room temperature for 30 minutes.[10][11]
-
-
Cell Lysis and cAMP Detection:
-
Prepare the HTRF detection reagents according to the manufacturer's protocol. This typically involves diluting the cAMP-d2 (acceptor) and the anti-cAMP cryptate (donor) in the provided lysis buffer.[6]
-
Add 5 µL of the cAMP-d2 solution to each well.
-
Add 5 µL of the anti-cAMP cryptate solution to each well.
-
Seal the plate and incubate at room temperature for 1 hour, protected from light.[9]
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at both 665 nm (acceptor) and 620 nm (donor).[6]
-
Calculate the emission ratio (665 nm / 620 nm) * 10,000 for each well.
-
The signal is inversely proportional to the cAMP concentration.
-
Generate a dose-response curve by plotting the emission ratio against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value, which is the concentration of this compound that produces 50% of the maximal response.
-
Protocol 2: Competitive ELISA for cAMP Measurement
ELISA is another common method for quantifying cAMP. This assay is based on the competition between free cAMP in the sample and a fixed amount of HRP-labeled cAMP for a limited number of binding sites on a cAMP-specific antibody.
Materials:
-
All materials listed for the HTRF assay (excluding the HTRF kit and reader)
-
cAMP ELISA kit (e.g., from Abcam, R&D Systems, or Cell Biolabs)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Cell Culture, Seeding, and Stimulation:
-
Follow steps 1 and 2 from the HTRF protocol, typically using a 96-well plate format. Adjust cell numbers and volumes accordingly (e.g., 50,000 cells in 100 µL per well).
-
After the 30-minute stimulation with this compound, lyse the cells. This can be done by adding a lysis buffer provided in the ELISA kit or by using 0.1 M HCl. Incubate for 10 minutes at room temperature.
-
Centrifuge the plate to pellet cell debris. The supernatant containing the cAMP is used for the assay.
-
-
ELISA Procedure:
-
Follow the specific instructions of the chosen cAMP ELISA kit. A general procedure is as follows:
-
Add standards and samples (cell lysates) to the wells of the antibody-coated microplate.[12]
-
Add the HRP-conjugated cAMP to each well.
-
Incubate for 1-3 hours at room temperature.[12]
-
Wash the wells multiple times with the provided wash buffer to remove unbound reagents.
-
Add the substrate solution (e.g., TMB) to each well and incubate for 15-30 minutes to allow for color development.[12]
-
Stop the reaction by adding a stop solution.[12]
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
The absorbance is inversely proportional to the amount of cAMP in the sample.
-
Generate a standard curve by plotting the absorbance of the known cAMP standards against their concentrations.
-
Determine the cAMP concentration in the samples by interpolating their absorbance values from the standard curve.
-
Plot the calculated cAMP concentrations against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 value.
-
Data Presentation
Quantitative data from cAMP accumulation assays should be summarized to allow for clear interpretation and comparison.
Table 1: Pharmacological Parameters of this compound-Induced cAMP Accumulation
| Parameter | This compound | Isoproterenol (Control) |
| EC50 (nM) | Value ± SEM | Value ± SEM |
| Emax (% of Forskolin) | Value ± SEM | Value ± SEM |
| Hill Slope | Value ± SEM | Value ± SEM |
| n (replicates) | Value | Value |
EC50: The concentration of agonist that produces 50% of the maximal response. Emax: The maximum response observed, often expressed as a percentage of the response to a supramaximal concentration of Forskolin. Isoproterenol, a full β-adrenergic agonist, is often used as a reference compound.[13]
Troubleshooting and Considerations
-
Low Signal or Small Assay Window: Optimize the cell number per well. Too few cells will produce an insufficient signal, while too many may lead to high basal cAMP levels.[3] Ensure the PDE inhibitor (IBMX) is used to prevent cAMP degradation.[6]
-
High Variability: Ensure accurate and consistent pipetting, especially during serial dilutions. Mix cells and reagents thoroughly but gently.
-
Cell Line Selection: The choice of cell line is critical. Use a cell line that endogenously expresses the β1-adrenergic receptor or a cell line stably transfected with the receptor.
-
Agonist Properties: this compound has been characterized as a partial agonist in some systems.[13] Therefore, its maximal effect (Emax) may be lower than that of a full agonist like Isoproterenol.
Conclusion
The measurement of cAMP accumulation is a robust and essential technique for characterizing the activity of β-adrenergic receptor agonists like this compound. Both HTRF and ELISA methods provide reliable means to quantify cAMP levels. The HTRF assay offers a streamlined, homogeneous format ideal for higher throughput applications, while ELISA remains a sensitive and widely accessible alternative. By following the detailed protocols and considering the key experimental parameters outlined in this application note, researchers can obtain high-quality, reproducible data to advance their studies in GPCR pharmacology and drug discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacodynamic effects of this compound in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. resources.revvity.com [resources.revvity.com]
- 4. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 5. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. HTRF cAMP dynamic 2 and IP-One assays on the SpectraMax M5e reader [moleculardevices.com]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Assay in Summary_ki [bdb99.ucsd.edu]
- 10. bioline.ru [bioline.ru]
- 11. resources.revvity.com [resources.revvity.com]
- 12. cAMP ELISA kit [antibodies-online.com]
- 13. beta 1-and beta 2-adrenoceptor stimulatory effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining Prenalterol Potency and Efficacy In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prenalterol is a selective β1-adrenergic receptor partial agonist with sympathomimetic effects, primarily affecting the heart.[1][2] It has been investigated for its potential therapeutic applications in conditions such as congestive heart failure.[1] Accurate determination of its potency and efficacy is crucial for understanding its pharmacological profile and for the development of related compounds. These application notes provide detailed protocols for key in vitro assays to characterize the interaction of this compound with the β1-adrenergic receptor.
The primary in vitro methods to assess the potency and efficacy of a β1-adrenergic receptor agonist like this compound include radioligand binding assays and functional assays that measure the downstream signaling cascade. The β1-adrenergic receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to a stimulatory G-protein (Gs). This activation stimulates adenylyl cyclase to increase the intracellular concentration of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP).[3] Therefore, quantifying cAMP accumulation is a direct measure of the functional consequence of receptor activation.
Signaling Pathway of this compound at the β1-Adrenergic Receptor
This compound, as a β1-adrenergic receptor agonist, binds to the receptor, inducing a conformational change. This change facilitates the coupling of the receptor to the Gs protein. The activated Gs protein, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA) and downstream cellular responses.
Data Presentation
The following tables summarize the quantitative data for this compound's potency and efficacy as determined by various in vitro assays.
Table 1: Potency of this compound in Functional Assays
| Assay System | Parameter | Value | Reference |
| Rat Right Atrium (Beating Rate) | pD2 | 8.0 | [1] |
| Progesterone-pretreated Rat Uterus (Relaxation) | pD2 | 7.7 |
pD2 is the negative logarithm of the EC50 value.
Table 2: Efficacy (Intrinsic Activity) of this compound in Functional Assays
| Assay System | Parameter | Value (relative to Isoproterenol) | Reference |
| Rat Right Atrium (Beating Rate) | Emax | 82% | |
| Progesterone-pretreated Rat Uterus (Relaxation) | Emax | 94% | |
| Anesthetized Cat (Chronotropic effects) | Intrinsic Activity | 88% | |
| Anesthetized Cat (Inotropic effects) | Intrinsic Activity | 76% |
Experimental Protocols
Radioligand Binding Assay for Determining Binding Affinity (Ki)
This protocol is designed to determine the binding affinity of this compound for the β1-adrenergic receptor through competitive binding with a radiolabeled antagonist.
Materials:
-
Cells or tissues expressing β1-adrenergic receptors (e.g., CHO-K1 cells stably expressing the human β1-adrenoceptor).
-
Radioligand: e.g., [3H]-CGP 12177 or [125I]-Cyanopindolol ([125I]-CYP).
-
Non-labeled competitor: this compound.
-
Non-specific binding control: A high concentration of a non-selective β-antagonist (e.g., 1-10 µM propranolol).
-
Lysis buffer: e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors.
-
Assay buffer: e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
Wash buffer: Ice-cold assay buffer.
-
96-well plates.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Protocol:
-
Membrane Preparation: a. Homogenize cells or tissues in ice-cold lysis buffer. b. Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris. c. Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes. d. Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation. e. Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
Assay Setup: a. In a 96-well plate, set up triplicate wells for total binding (radioligand only), non-specific binding (radioligand + high concentration of non-labeled antagonist), and competitive binding (radioligand + serial dilutions of this compound). b. Add a constant amount of membrane preparation to each well (e.g., 3-20 µg protein for cells, 50-120 µg for tissue). c. Add the appropriate concentration of this compound or non-labeled antagonist. d. Add the radioligand at a fixed concentration (typically at or below its Kd).
-
Incubation: a. Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.
-
Filtration and Washing: a. Terminate the incubation by rapid vacuum filtration through glass fiber filters, separating the membrane-bound radioligand from the free radioligand. b. Wash the filters multiple times with ice-cold wash buffer to minimize non-specific binding.
-
Quantification and Analysis: a. Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter. b. Calculate specific binding by subtracting the non-specific binding from the total binding. c. Plot the percentage of specific binding against the logarithm of the this compound concentration. d. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding). e. Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay for Determining Functional Potency (EC50) and Efficacy (Emax)
This protocol measures the ability of this compound to stimulate the production of intracellular cAMP, providing a functional readout of its agonist activity.
Materials:
-
Cells expressing β1-adrenergic receptors (e.g., HEK293 or CHO cells).
-
Cell culture medium.
-
Serum-free medium.
-
Phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM 3-isobutyl-1-methylxanthine, IBMX).
-
This compound.
-
Full agonist positive control (e.g., Isoproterenol).
-
cAMP detection kit (e.g., HTRF®, AlphaScreen®, ELISA).
-
Multi-well plates (format compatible with the detection kit).
Protocol:
-
Cell Culture and Seeding: a. Culture cells expressing the β1-adrenergic receptor under standard conditions. b. Seed the cells into a multi-well plate at an appropriate density and allow them to adhere overnight.
-
Assay Procedure: a. The following day, aspirate the culture medium and replace it with serum-free medium containing a PDE inhibitor (e.g., 0.5 mM IBMX). The PDE inhibitor is crucial to prevent the degradation of newly synthesized cAMP. b. Pre-incubate the cells for 15-30 minutes at 37°C. c. Add varying concentrations of this compound to the wells. Include a vehicle control (basal level) and a positive control with a full agonist like Isoproterenol to determine the maximum possible response. d. Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes). The optimal incubation time should be determined empirically.
-
cAMP Detection: a. Lyse the cells according to the protocol of the chosen cAMP detection kit. b. Measure the intracellular cAMP levels following the manufacturer's instructions. This typically involves a competitive immunoassay format where cellular cAMP competes with a labeled cAMP tracer for binding to a specific antibody.
-
Data Analysis: a. Generate a standard curve using the cAMP standards provided in the kit. b. Determine the cAMP concentration in each sample from the standard curve. c. Plot the cAMP concentration against the logarithm of the this compound concentration. d. Fit the data to a sigmoidal dose-response curve (four-parameter logistic equation) to determine the EC50 (potency) and Emax (efficacy) values. e. The efficacy of this compound can be expressed as a percentage of the maximal response induced by the full agonist, Isoproterenol.
Conclusion
The provided protocols for radioligand binding and cAMP accumulation assays offer a robust framework for the in vitro characterization of this compound's potency and efficacy at the β1-adrenergic receptor. Careful execution of these experiments and rigorous data analysis are essential for obtaining reliable and reproducible results, which are fundamental for both basic research and drug development endeavors.
References
Application Notes and Protocols for Long-Term Administration of Prenalterol in Chronic Heart Failure Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for studying the long-term effects of Prenalterol, a selective β1-adrenoceptor partial agonist, in established rodent and canine models of chronic heart failure (CHF). The protocols outlined below are synthesized from various preclinical studies and are intended to guide researchers in designing and executing robust experiments to evaluate the therapeutic potential of this compound.
Introduction
Chronic heart failure is a progressive condition characterized by the heart's inability to pump blood effectively to meet the body's metabolic demands. One therapeutic strategy involves the modulation of the β-adrenergic system. This compound, as a partial agonist at the β1-adrenergic receptor, offers a nuanced approach by providing a moderate level of receptor stimulation, which may avoid the detrimental effects of excessive and prolonged full agonist activity. These protocols detail the creation of CHF models and the subsequent long-term administration of this compound to assess its impact on cardiac function and underlying cellular mechanisms.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the reported quantitative effects of this compound in clinical studies of chronic heart failure. It is important to note that data from long-term preclinical models are limited, and these human data provide a basis for expected outcomes.
Table 1: Hemodynamic Effects of Long-Term Oral this compound in Patients with Chronic Heart Failure
| Parameter | Control (Baseline) | This compound Treatment (1 month) | Percentage Change |
| Cardiac Output (L/min) | 4.4 ± 0.9 | 5.8 ± 1.8 | +31.8% |
| Left Ventricular End-Systolic Dimension | Not specified | Significantly reduced | - |
| PEP/LVET | 0.56 ± 0.15 | 0.49 ± 0.09 | -12.5% |
Data synthesized from a clinical study in patients with chronic heart failure receiving 50-100 mg of slow-release this compound twice daily for one month.[1]
Table 2: Acute Hemodynamic Effects of Intravenous this compound in Patients with Severe Congestive Heart Failure
| Parameter | Control (Baseline) | This compound Treatment (Acute IV) | Percentage Change |
| Cardiac Index (L/min/m²) | 1.9 | 2.6 | +36.8% |
| Stroke Index (mL/beat/m²) | 24 | 30 | +25.0% |
| Stroke Work Index (g·m/m²) | 21 | 26 | +23.8% |
| Systemic Vascular Resistance (dyn·s·cm⁻⁵) | 1702 | 1260 | -26.0% |
Data from a study in patients with severe CHF due to chronic coronary disease receiving a 4.8 mg intravenous dose of this compound.[2]
Experimental Protocols
Protocol 1: Long-Term Administration of this compound in a Rat Model of Chronic Heart Failure Induced by Myocardial Infarction
1. Induction of Chronic Heart Failure (Myocardial Infarction Model)
-
Animal Model: Male Sprague-Dawley or Wistar rats (250-300g).
-
Anesthesia: Anesthetize the rat with isoflurane (B1672236) (3% for induction, 1.5-2% for maintenance) or a combination of ketamine/xylazine.
-
Surgical Procedure:
-
Intubate the rat and provide mechanical ventilation.
-
Perform a left thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery with a suture. Successful ligation is confirmed by the immediate appearance of a pale, akinetic area in the anterior wall of the left ventricle.
-
Close the chest in layers and allow the animal to recover.
-
-
Post-operative Care: Administer analgesics and monitor the animal closely for 24-48 hours.
-
Development of Heart Failure: Chronic heart failure typically develops over 4-6 weeks, characterized by left ventricular dilation and reduced ejection fraction.
2. Long-Term Administration of this compound
-
Method of Administration: Continuous subcutaneous infusion via a surgically implanted osmotic minipump is the preferred method for ensuring stable, long-term drug delivery. Oral gavage is a viable alternative but results in fluctuating plasma concentrations.
-
Dosage: Based on preclinical studies with similar compounds and the known pharmacology of this compound, a starting dose range of 1-5 mg/kg/day delivered by osmotic pump is recommended. Dose-response studies should be conducted to determine the optimal therapeutic dose.
-
Duration of Treatment: A minimum of 4 weeks of continuous treatment is recommended to assess long-term effects on cardiac remodeling and function.
3. Assessment of Cardiac Function
-
Echocardiography: Perform transthoracic echocardiography at baseline (before treatment) and at the end of the treatment period to measure left ventricular internal dimensions (LVIDd, LVIDs), ejection fraction (EF), and fractional shortening (FS).
-
Hemodynamic Measurements (Pressure-Volume Loop Analysis): At the end of the study, perform terminal hemodynamic assessment using a pressure-volume catheter inserted into the left ventricle to obtain detailed, load-independent measures of cardiac contractility and stiffness.
Protocol 2: Long-Term Administration of this compound in a Canine Model of Chronic Heart Failure Induced by Rapid Pacing
1. Induction of Chronic Heart Failure (Rapid Pacing Model)
-
Animal Model: Adult mongrel dogs of either sex.
-
Surgical Implantation of Pacemaker:
-
Under general anesthesia and sterile conditions, implant a programmable pacemaker.
-
Suture a pacing lead to the epicardial surface of the right or left ventricle.
-
-
Pacing Protocol: After a recovery period of 7-10 days, initiate rapid ventricular pacing at a rate of 210-250 beats per minute. Maintain pacing for 3-4 weeks to induce a state of dilated cardiomyopathy and congestive heart failure.
2. Long-Term Administration of this compound
-
Method of Administration: Oral administration of sustained-release capsules is a clinically relevant and feasible method for long-term studies in dogs.
-
Dosage: Based on doses used in acute canine studies and human clinical trials, a starting oral dose of 0.5-2.0 mg/kg twice daily is suggested. The dose should be titrated based on tolerability and hemodynamic response.
-
Duration of Treatment: A treatment period of at least 4-8 weeks is recommended to evaluate the long-term efficacy of this compound.
3. Assessment of Cardiac Function
-
Echocardiography: Perform serial echocardiograms to assess left ventricular dimensions, ejection fraction, and other functional parameters throughout the study period.
-
Hemodynamic Monitoring: If the animals are instrumented with indwelling catheters, monitor central venous pressure, pulmonary artery pressure, and cardiac output.
-
Neurohormonal Assessment: Collect blood samples to measure plasma levels of norepinephrine, renin, and other markers of neurohormonal activation, which are typically elevated in heart failure.
Mandatory Visualizations
Signaling Pathway of this compound at the β1-Adrenergic Receptor
Caption: this compound signaling cascade via the β1-adrenergic receptor.
Experimental Workflow for a Preclinical Study of this compound
Caption: General experimental workflow for preclinical evaluation of this compound.
References
Non-invasive Methods to Assess Prenalterol Effects In Vivo: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prenalterol is a selective β1-adrenergic receptor partial agonist that has been investigated for its inotropic effects on the heart. Assessing the in vivo effects of this compound is crucial for understanding its therapeutic potential and pharmacological profile. This document provides detailed application notes and protocols for non-invasive methods to evaluate the cardiovascular effects of this compound in preclinical and clinical research settings. These methods offer the advantage of longitudinal studies in the same subject, reducing biological variability and the number of animals required in preclinical studies.
Signaling Pathway of this compound
This compound primarily exerts its effects by binding to β1-adrenergic receptors, which are predominantly found in the heart, kidneys, and fat cells.[1] These receptors are G-protein-coupled receptors (GPCRs) that signal mainly through the Gs alpha subunit.[1] Upon this compound binding, the Gs protein is activated, which in turn stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP).[1][2] The increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including L-type calcium channels and myosin light chains, resulting in increased intracellular calcium influx and enhanced cardiac muscle contractility (inotropic effect) and heart rate (chronotropic effect).[1] There is also evidence suggesting that under certain conditions, β1-adrenergic receptors can couple to inhibitory Gi proteins, which can modulate the signaling cascade.
Caption: this compound signaling pathway via the β1-adrenergic receptor.
Data Presentation: Summary of this compound's In Vivo Effects
The following tables summarize quantitative data from studies assessing the effects of this compound.
Table 1: Hemodynamic Effects of this compound in Humans with Heart Failure
| Parameter | Control (Baseline) | After Intravenous this compound (5 mg) | After Oral this compound (1 month) | Citation |
| Heart Rate (beats/min) | No significant change | No significant change | No significant change | |
| Blood Pressure | No significant change | No significant change | No significant change | |
| Cardiac Output (L/min) | 4.4 ± 0.9 | 5.8 ± 1.8 | Maintained increase | |
| LV End-Systolic Dimension | Not specified | Not specified | Significantly reduced | |
| PEP/LVET Ratio | 0.56 ± 0.15 | 0.47 ± 0.12 (Day 2) | 0.49 ± 0.09 |
Table 2: Cardiovascular Effects of Intravenous this compound in Healthy Humans
| Parameter | Placebo | This compound (0.5 mg) | This compound (1 mg) | Citation |
| Cardiac Output Increase (%) | - | 24% | 29% | |
| Stroke Volume Increase (%) | - | 18% | 17% | |
| Heart Rate Change (beats/min) | - | +2 | +7 | |
| Peripheral Resistance Fall (%) | - | 18% | 20% |
Table 3: Effects of this compound in Anesthetized Animal Models
| Species | Dose | Effect on Heart Rate | Effect on Myocardial Contractility | Citation |
| Rat | Not specified | Significant increase | Not specified | |
| Cat | Not specified | 88% of Isoprenaline's effect | 76% of Isoprenaline's effect | |
| Dog | 5 µg/kg | +12% | +29% (dP/dt max) | |
| Dog | 20 µg/kg | +31% | +35% (dP/dt max) |
Experimental Protocols
The following are detailed protocols for non-invasive assessment of this compound's effects in rodents. These protocols can be adapted for other species with appropriate adjustments.
Protocol 1: Echocardiography in Rodents
This protocol allows for the assessment of cardiac structure and function.
References
Troubleshooting & Optimization
Troubleshooting low signal in Prenalterol cAMP assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Prenalterol in cAMP assays. The information is designed for scientists and drug development professionals to help diagnose and resolve common issues, particularly low signal, during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect intracellular cAMP levels?
This compound is a selective β1-adrenergic receptor agonist.[1] The β1-adrenergic receptor is a Gs protein-coupled receptor (GPCR).[2] Upon binding of this compound, the Gs alpha subunit is activated, which in turn stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP), leading to an increase in intracellular cAMP concentration.[2]
Q2: I am not observing a significant increase in cAMP signal after stimulating cells with this compound. What are the common causes?
A low or absent signal in your this compound cAMP assay can stem from several factors. These can be broadly categorized into issues related to cell health and preparation, reagent integrity, and the assay protocol itself. Common culprits include suboptimal cell density, low β1-adrenergic receptor expression, degradation of cAMP by phosphodiesterases (PDEs), or problems with the this compound compound.
Q3: Is it necessary to use a phosphodiesterase (PDE) inhibitor in my assay?
Yes, using a broad-spectrum PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), is highly recommended. PDEs are enzymes that rapidly degrade cAMP.[3] By inhibiting their activity, you allow the newly synthesized cAMP to accumulate, resulting in a more robust and easily detectable signal.
Q4: How can the type of microplate I use affect my HTRF assay results?
For HTRF (Homogeneous Time-Resolved Fluorescence) assays, it is critical to use white-walled, opaque microplates.[4][5] Black-walled plates can absorb some of the emission signal, potentially cutting your dynamic range in half, while clear plates can lead to well-to-well crosstalk.[5] Using the appropriate plate minimizes background and maximizes the specific signal.
Signaling Pathway and Experimental Workflow
To provide a clear understanding of the biological process and the experimental steps, the following diagrams illustrate the this compound signaling pathway and a general workflow for a cAMP HTRF assay.
Troubleshooting Guide for Low Signal
A systematic approach is crucial when troubleshooting low signal. The following decision tree and tables provide a structured guide to identifying and resolving common issues.
References
Technical Support Center: Overcoming Prenalterol Tachyphylaxis in Long-Term Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating tachyphylaxis associated with the long-term administration of Prenalterol, a selective β1-adrenergic receptor partial agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a sympathomimetic agent that acts as a selective partial agonist for the β1-adrenergic receptor.[1][2][3] It is primarily used in the treatment of heart failure due to its ability to increase myocardial contractility with a less pronounced effect on heart rate.[1][4] Its mechanism of action involves stimulating the β1-adrenergic receptor, which is coupled to a Gs protein. This activation leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), resulting in a positive inotropic effect on the heart.
Q2: What is tachyphylaxis and why does it occur with long-term this compound use?
Tachyphylaxis, or tolerance, is a rapid decrease in the response to a drug following its repeated administration. In the context of this compound, long-term oral treatment has been shown to lead to a diminished hemodynamic response, where the initial improvements in cardiac function are not sustained over time. This phenomenon is a common feature of β-adrenergic receptor agonists.
The primary mechanisms underlying β-agonist-induced tachyphylaxis include:
-
Receptor Desensitization: Continuous stimulation of the β1-adrenergic receptor by this compound leads to its phosphorylation by G protein-coupled receptor kinases (GRKs).
-
β-arrestin Recruitment: Phosphorylated receptors recruit β-arrestins, which sterically hinder the receptor's interaction with the Gs protein, thereby uncoupling it from the downstream signaling pathway and reducing the production of cAMP.
-
Receptor Internalization and Downregulation: The binding of β-arrestin promotes the internalization of the β1-adrenergic receptors from the cell surface into endosomes. Over time, this can lead to a decrease in the total number of receptors available on the cell membrane, a process known as downregulation.
Q3: Are there any potential strategies to overcome or reverse this compound-induced tachyphylaxis?
While specific protocols for reversing this compound-induced tachyphylaxis are not well-established, several strategies have been investigated for other β-agonists and could be subjects of research for this compound:
-
Use of Phosphodiesterase (PDE) Inhibitors: PDEs are enzymes that degrade cAMP. Inhibiting these enzymes, particularly PDE4, can increase intracellular cAMP levels and may counteract the reduced cAMP production caused by receptor desensitization.
-
Intermittent Dosing: In some cases, intermittent administration of a β-agonist, rather than continuous exposure, may allow for receptor resensitization and prevent the development of tolerance.
-
Use of Corticosteroids: Corticosteroids have been shown to reverse β2-adrenergic receptor tachyphylaxis, potentially by increasing receptor gene transcription and preventing downregulation. Their efficacy in the context of β1-adrenergic receptors in cardiomyocytes would require further investigation.
-
Development of Biased Agonists: Biased agonists are ligands that preferentially activate one signaling pathway over another. A Gs-biased β1-adrenergic receptor agonist could theoretically provide the desired inotropic effects without significantly engaging the β-arrestin pathway, thereby reducing desensitization and tachyphylaxis.
Troubleshooting Guides
Problem: Diminished inotropic response to this compound in long-term cell culture experiments.
| Possible Cause | Troubleshooting Steps |
| β1-adrenergic receptor downregulation | 1. Quantify Receptor Density: Perform a radioligand binding assay using a β1-selective antagonist radioligand (e.g., [³H]-CGP 12177) on membrane preparations from control and this compound-treated cells. A significant decrease in the Bmax value in treated cells indicates receptor downregulation. 2. Assess Receptor mRNA Levels: Use quantitative PCR (qPCR) to measure the mRNA expression of the β1-adrenergic receptor gene (ADRB1). A decrease in mRNA levels would suggest transcriptional downregulation. |
| Receptor uncoupling from Gs protein | 1. Measure cAMP Accumulation: Perform a cAMP accumulation assay in response to acute this compound stimulation in cells pre-treated with this compound for an extended period. A blunted cAMP response compared to control cells suggests receptor desensitization. 2. Assess Adenylyl Cyclase Activity: Directly stimulate adenylyl cyclase with forskolin. If the forskolin-stimulated cAMP production is similar in control and this compound-treated cells, the defect likely lies at the receptor or G protein level. |
| Increased GRK activity and β-arrestin recruitment | 1. Measure GRK Activity: Assess the activity of GRK2, a key kinase in β-adrenergic receptor desensitization, in cell lysates. 2. Perform a β-arrestin Recruitment Assay: Utilize techniques like Bioluminescence Resonance Energy Transfer (BRET) or Enzyme Fragment Complementation (EFC) assays to directly measure the recruitment of β-arrestin to the β1-adrenergic receptor upon this compound stimulation in long-term treated versus control cells. |
Experimental Protocols
Protocol 1: Quantification of β1-Adrenergic Receptor Density using Radioligand Binding Assay
Objective: To determine the density of β1-adrenergic receptors (Bmax) and their affinity for a radioligand (Kd) in membrane preparations from cultured cells or tissue samples.
Materials:
-
Cells or tissue expressing β1-adrenergic receptors
-
Radioligand: [³H]-Dihydroalprenolol (DHA) or [¹²⁵I]-Iodocyanopindolol (ICYP)
-
Non-specific binding control: Propranolol (B1214883) (a non-selective β-blocker)
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4)
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4)
-
Protein assay kit (e.g., BCA or Bradford)
-
Glass fiber filters (e.g., Whatman GF/C)
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Methodology:
-
Membrane Preparation:
-
Homogenize cells or tissue in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet with binding buffer and resuspend in a known volume.
-
Determine the protein concentration of the membrane preparation.
-
-
Saturation Binding Assay:
-
Set up a series of tubes containing a constant amount of membrane protein (e.g., 50-100 µg).
-
Add increasing concentrations of the radioligand to the tubes.
-
To a parallel set of tubes, add the same concentrations of radioligand plus a high concentration of propranolol (e.g., 10 µM) to determine non-specific binding.
-
Incubate the tubes at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.
-
Plot specific binding versus radioligand concentration and fit the data to a one-site binding hyperbola using non-linear regression to determine the Bmax (maximum number of binding sites) and Kd (dissociation constant).
-
Protocol 2: Measurement of cAMP Accumulation
Objective: To quantify the intracellular accumulation of cAMP in response to β1-adrenergic receptor stimulation.
Materials:
-
Cultured cells expressing β1-adrenergic receptors
-
This compound or other β-agonists
-
Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) to prevent cAMP degradation
-
Cell lysis buffer
-
cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen-based)
Methodology:
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate and grow to confluence.
-
To induce tachyphylaxis, pre-treat cells with this compound for the desired duration (e.g., 24-48 hours). Control cells should be treated with vehicle.
-
Wash the cells to remove the pre-treatment drug.
-
-
Acute Stimulation:
-
Pre-incubate the cells with a PDE inhibitor (e.g., 0.5 mM IBMX) for a short period (e.g., 15-30 minutes) at 37°C.
-
Stimulate the cells with various concentrations of this compound for a defined time (e.g., 10-15 minutes) at 37°C.
-
-
Cell Lysis and cAMP Measurement:
-
Terminate the stimulation and lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the cAMP concentration in the cell lysates using the chosen assay format.
-
-
Data Analysis:
-
Generate dose-response curves by plotting cAMP concentration against the logarithm of the this compound concentration.
-
Calculate the EC50 (effective concentration for 50% of maximal response) and Emax (maximal response) for both control and long-term treated cells to assess desensitization.
-
Data Presentation
Table 1: Effect of Long-Term this compound Treatment on β1-Adrenergic Receptor Density and Signaling
| Parameter | Control Group | Long-Term this compound Group | p-value |
| β1-AR Density (Bmax, fmol/mg protein) | Example: 150 ± 15 | Example: 75 ± 10 | <0.01 |
| Radioligand Affinity (Kd, nM) | Example: 1.2 ± 0.2 | Example: 1.3 ± 0.3 | NS |
| Basal cAMP (pmol/well) | Example: 5 ± 1 | Example: 4.5 ± 0.8 | NS |
| Maximal this compound-stimulated cAMP (Emax, pmol/well) | Example: 100 ± 12 | Example: 40 ± 8 | <0.001 |
| This compound Potency (EC50, nM) | Example: 10 ± 2 | Example: 25 ± 5 | <0.05 |
NS: Not Significant
Mandatory Visualizations
Signaling Pathway of this compound-Induced Tachyphylaxis
Caption: Signaling pathway of this compound and the mechanism of tachyphylaxis.
Experimental Workflow for Investigating this compound Tachyphylaxis
Caption: Workflow for studying this compound-induced tachyphylaxis.
References
- 1. A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Phosphodiesterase 4 and tolerance to beta 2-adrenoceptor agonists in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Investigating Potential Off-Target Effects of Prenalterol in Cardiac Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of Prenalterol in cardiac cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and what are its known on-target effects in cardiac cells?
This compound is a partial agonist with functional specificity for β1-adrenoceptors.[1] Its primary on-target effect in cardiac cells is to mimic the effects of stimulating postganglionic adrenergic sympathetic nerves, leading to a strengthening of the heart's contraction (positive inotropic effect) and an increase in cardiac output.[1] In clinical settings, this translates to an increased cardiac index and stroke volume, often with minimal changes in heart rate or blood pressure at therapeutic doses.[2][3][4]
Q2: Is this compound exclusively selective for β1-adrenoceptors, or are there known off-target receptor interactions?
While this compound is functionally selective for β1-adrenoceptors, it is not exclusively so. Studies have shown that this compound can also act as an agonist at β2-adrenoceptors. This off-target activity is tissue-dependent and may become more apparent in experimental systems with a high density of β2-adrenoceptors or a large receptor reserve. Therefore, researchers should not assume absolute β1-selectivity, especially at higher concentrations.
Q3: My in vitro chronotropic (heart rate) and inotropic (contractility) responses to this compound are weaker than expected compared to a full agonist like Isoproterenol. Is this normal?
Yes, this is an expected finding. This compound is a partial agonist. Unlike a full agonist, a partial agonist does not produce a maximal response even at saturating concentrations. The intrinsic sympathomimetic activity (ISA) of this compound can vary significantly between different tissues and species. In some preparations, this compound may even act as an antagonist in the presence of a full agonist like Isoproterenol by competing for the same receptor binding sites.
Troubleshooting Unexpected Inotropic/Chronotropic Responses:
-
Confirm Receptor Subtype Expression: Ensure your cardiac cell model (e.g., neonatal vs. adult cardiomyocytes, cell line) expresses the expected ratio of β1 to β2 adrenoceptors.
-
Assess Receptor Density: Low receptor density can limit the maximal response to a partial agonist.
-
Use a Full Agonist as a Positive Control: Always include a full agonist like Isoproterenol to establish the maximum possible response in your system.
-
Consider a β2-Antagonist: To isolate the β1-mediated effects, co-incubate with a selective β2-adrenoceptor antagonist like ICI 118,551.
Q4: I am observing signs of cellular stress and a decrease in cell viability at high concentrations of this compound. Could it be inducing apoptosis?
Currently, there is no direct evidence in the scientific literature demonstrating that this compound induces apoptosis in cardiomyocytes. However, prolonged or excessive stimulation of β-adrenoceptors with potent, non-selective agonists like Isoproterenol has been shown to induce cardiomyocyte apoptosis through mechanisms involving endoplasmic reticulum stress. Given that this compound can activate β-adrenergic signaling, it is plausible that at high concentrations or with prolonged exposure, it could lead to cellular stress and potentially apoptosis. This should be considered a potential off-target effect requiring experimental verification.
Troubleshooting and Investigating Potential Apoptosis:
-
Perform Dose-Response and Time-Course Studies: Determine the concentration and duration at which cytotoxicity is observed.
-
Utilize Apoptosis Assays: Employ methods such as TUNEL staining, caspase-3/7/8/9 activity assays, or Western blotting for cleaved PARP and Bcl-2/Bax ratio to confirm if the observed cell death is apoptotic.
-
Include Appropriate Controls: Use a known inducer of apoptosis (e.g., staurosporine) as a positive control and a vehicle-only control.
Q5: My cardiomyocytes appear larger after several days of treatment with this compound. Is it possible that this compound is inducing hypertrophy?
Similar to apoptosis, there is a lack of direct studies linking this compound to cardiomyocyte hypertrophy. However, it is known that stimulation of β-adrenoceptors, particularly the β2 subtype, can promote hypertrophic growth in cardiac myocytes. For example, the β2-selective agonist clenbuterol (B1669167) has been shown to induce cardiomyocyte hypertrophy. Given this compound's potential activity at β2-adrenoceptors, a hypertrophic response, especially with chronic stimulation, is a plausible off-target effect.
Troubleshooting and Investigating Potential Hypertrophy:
-
Quantify Cell Size: Use microscopy and image analysis software to measure changes in cell surface area.
-
Measure Protein Synthesis: Perform assays such as [3H]-leucine incorporation to assess for increased protein synthesis.
-
Analyze Hypertrophic Gene Expression: Use qRT-PCR to measure the expression of hypertrophic markers like atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and β-myosin heavy chain (β-MHC).
-
Use Receptor Antagonists: Co-treat with selective β1 (e.g., atenolol) and β2 (e.g., ICI 118,551) antagonists to determine which receptor subtype might be mediating the hypertrophic effect.
Q6: Beyond cAMP signaling, are there other potential downstream pathways that could be activated by this compound as an off-target effect?
The canonical signaling pathway for β-adrenoceptors involves the activation of adenylyl cyclase and the production of cyclic AMP (cAMP). However, the concept of "biased agonism" suggests that some ligands can preferentially activate certain downstream pathways over others (e.g., G-protein-dependent vs. β-arrestin-dependent signaling). While there are no specific studies on the biased agonism of this compound, this is a potential source of off-target signaling. For instance, β-arrestin-mediated pathways can lead to the activation of kinases like ERK. Researchers should be aware that the cellular response to this compound may not be solely dependent on cAMP levels.
Data Presentation
Table 1: Receptor Selectivity and Potency of this compound
| Parameter | Receptor/Tissue | Species | Value | Reference |
| Binding Affinity (Kp) | β1-Adrenoceptor (Atria) | Rat | 0.09 µM | |
| Functional Potency (pD2) | β1-Adrenoceptor (Right Atrium) | Rat | 8.0 | |
| Functional Potency (pD2) | β2-Adrenoceptor (Uterus) | Rat | 7.7 |
Mandatory Visualizations
Caption: On- and potential off-target signaling of this compound in cardiac cells.
Caption: Workflow for troubleshooting unexpected inotropic/chronotropic responses.
Caption: Logical flow for investigating cardiomyocyte hypertrophy.
Experimental Protocols
Protocol 1: Assessing β-Adrenoceptor Selectivity via Competition Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for β1 and β2 adrenoceptors.
Materials:
-
Cell lines stably expressing human β1- or β2-adrenoceptors (e.g., HEK293 or CHO cells).
-
Non-selective β-adrenoceptor radioligand (e.g., [3H]-CGP 12177).
-
Unlabeled this compound.
-
Selective β1-antagonist for non-specific binding (e.g., CGP 20712A).
-
Selective β2-antagonist for non-specific binding (e.g., ICI 118,551).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
96-well plates, cell harvester, scintillation counter.
Methodology:
-
Membrane Preparation: Culture cells to confluency, harvest, and homogenize in ice-cold lysis buffer. Centrifuge to pellet membranes and resuspend in binding buffer. Determine protein concentration.
-
Assay Setup: In a 96-well plate, add a constant amount of cell membrane preparation to each well.
-
Competition Binding: Add increasing concentrations of unlabeled this compound to the wells.
-
Radioligand Addition: Add a constant, low concentration of [3H]-CGP 12177 (below its Kd) to all wells.
-
Non-Specific Binding (NSB): To a set of wells, add a saturating concentration of a selective antagonist (CGP 20712A for β1-expressing cells, ICI 118,551 for β2-expressing cells) to determine NSB.
-
Total Binding: A set of wells should contain only membranes and the radioligand.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash filters with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a one-site competition curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Investigating Drug-Induced Cardiomyocyte Hypertrophy
Objective: To determine if this compound induces a hypertrophic response in cultured cardiomyocytes.
Materials:
-
Primary neonatal or adult cardiomyocytes, or iPSC-derived cardiomyocytes.
-
Appropriate cell culture medium and supplements.
-
This compound and vehicle control (e.g., DMSO).
-
Positive control for hypertrophy (e.g., Phenylephrine or Endothelin-1).
-
Reagents for immunofluorescence (e.g., anti-α-actinin antibody, DAPI).
-
Reagents for protein synthesis assay (e.g., [3H]-leucine).
-
Reagents for qRT-PCR (RNA extraction kit, cDNA synthesis kit, primers for ANP, BNP, β-MHC, and a housekeeping gene).
Methodology:
-
Cell Culture and Treatment: Plate cardiomyocytes at an appropriate density. After a stabilization period, treat cells with various concentrations of this compound, vehicle, or a positive control for 48-72 hours.
-
Assessment of Cell Size:
-
Fix the cells and stain with an antibody against a sarcomeric protein (e.g., α-actinin) and a nuclear stain (DAPI).
-
Capture images using fluorescence microscopy.
-
Use image analysis software (e.g., ImageJ) to measure the surface area of at least 100 cells per condition.
-
-
Assessment of Protein Synthesis:
-
During the final 4-24 hours of treatment, add [3H]-leucine to the culture medium.
-
Lyse the cells and precipitate the protein.
-
Measure the incorporated radioactivity using a scintillation counter and normalize to the total protein content.
-
-
Assessment of Gene Expression:
-
Extract total RNA from the cells.
-
Synthesize cDNA.
-
Perform qRT-PCR using specific primers for hypertrophic marker genes.
-
Calculate the relative fold change in gene expression compared to the vehicle-treated control.
-
Protocol 3: Detecting Drug-Induced Apoptosis in Cardiomyocytes
Objective: To assess whether high concentrations of this compound induce apoptosis in cardiomyocytes.
Materials:
-
Cultured cardiomyocytes.
-
This compound and vehicle control.
-
Positive control for apoptosis (e.g., staurosporine).
-
Apoptosis detection kit (e.g., TUNEL assay kit or Caspase-Glo® 3/7 Assay).
-
Antibodies for Western blotting (e.g., anti-cleaved-PARP, anti-Bcl-2, anti-Bax, anti-GAPDH).
Methodology:
-
Cell Culture and Treatment: Plate cardiomyocytes and treat with high concentrations of this compound, vehicle, or a positive control for 24-48 hours.
-
TUNEL Assay (for DNA fragmentation):
-
Fix and permeabilize the cells according to the kit manufacturer's instructions.
-
Incubate with the TUNEL reaction mixture.
-
Visualize and quantify the percentage of TUNEL-positive nuclei using fluorescence microscopy.
-
-
Caspase Activity Assay:
-
Lyse the cells and add the caspase substrate according to the kit manufacturer's instructions.
-
Measure the luminescent or fluorescent signal, which is proportional to caspase activity.
-
Normalize the signal to the total protein content.
-
-
Western Blotting:
-
Prepare cell lysates and separate proteins by SDS-PAGE.
-
Transfer proteins to a membrane and probe with primary antibodies against cleaved PARP, Bcl-2, and Bax.
-
Use a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Quantify the band intensities and calculate the Bcl-2/Bax ratio. An increase in cleaved PARP and a decrease in the Bcl-2/Bax ratio are indicative of apoptosis.
-
References
- 1. [Effect of Resveratrol on Isoproterenol Induced Cardiomyocyte Apoptosis Rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. From thick walls to clear answers: approaches to diagnosing hypertrophic cardiomyopathy and its mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The affinity of (-)-propranolol for beta 1- and beta 2-adrenoceptors of human heart. Differential antagonism of the positive inotropic effects and adenylate cyclase stimulation by (-)-noradrenaline and (-)-adrenaline - PubMed [pubmed.ncbi.nlm.nih.gov]
Prenalterol Aqueous Solution Stability: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on managing the stability of Prenalterol in aqueous solutions. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist you in your research and development activities.
I. Frequently Asked Questions (FAQs)
Q1: My this compound stock solution appears discolored. What could be the cause?
A1: Discoloration of this compound solutions, often appearing as a yellowish or brownish tint, is a common indicator of degradation. This is typically caused by oxidation of the phenolic hydroxyl group in the this compound molecule, especially when exposed to air, light, or certain metal ions. It is crucial to prepare fresh solutions and store them under appropriate conditions to minimize oxidative degradation.
Q2: What are the optimal storage conditions for aqueous this compound solutions?
A2: For short-term storage (up to 24 hours), it is recommended to keep the solution at 2-8°C and protected from light. For longer-term storage, aliquots of the stock solution should be stored at -20°C for up to one month or at -80°C for up to six months to minimize degradation.[1] Avoid repeated freeze-thaw cycles as this can accelerate degradation.
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: The stability of this compound is significantly influenced by the pH of the solution. Generally, phenolic compounds are more susceptible to oxidation at neutral to alkaline pH. While specific degradation kinetics for this compound across a wide pH range are not extensively published, it is advisable to prepare solutions in a slightly acidic buffer (e.g., pH 4-5) to enhance stability if compatible with the experimental design.
Q4: Can I filter my this compound solution?
A4: Yes, you can filter sterilize this compound solutions using a 0.22 µm filter membrane. It is recommended to use a filter material with low protein binding, such as PVDF or PES, to minimize loss of the compound. If using an organic solvent like DMSO to prepare the stock solution, filtration for sterilization is generally not necessary as DMSO has sterilizing properties.
II. Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Precipitate forms in the solution upon storage. | - The concentration of this compound may exceed its solubility at the storage temperature. - pH shift in the solution. | - Warm the solution gently to see if the precipitate redissolves. - Prepare a more dilute stock solution. - Ensure the pH of the solution is maintained with a suitable buffer. |
| Inconsistent results in bioassays. | - Degradation of this compound leading to lower active concentration. - Formation of degradation products that may have interfering biological activity. | - Prepare fresh solutions before each experiment. - Conduct a stability study under your experimental conditions (see Protocol 1). - Characterize the purity of the solution using HPLC (see Protocol 2). |
| Loss of potency over a short period at room temperature. | - this compound is known to be unstable at room temperature. | - Store solutions at recommended low temperatures (-20°C or -80°C). - Prepare working solutions from a frozen stock immediately before use. |
III. Data Presentation: Illustrative Stability Data
The following tables present hypothetical data to illustrate the expected stability profile of this compound under various stress conditions. This data is intended for guidance and should be confirmed by internal stability studies.
Table 1: Effect of pH on this compound Degradation at 40°C
| pH | Initial Concentration (µg/mL) | Concentration after 48h (µg/mL) | % Degradation |
| 3.0 | 100.0 | 98.2 | 1.8 |
| 5.0 | 100.0 | 96.5 | 3.5 |
| 7.0 | 100.0 | 85.1 | 14.9 |
| 9.0 | 100.0 | 62.7 | 37.3 |
Table 2: Effect of Temperature on this compound Degradation at pH 7.0
| Temperature | Initial Concentration (µg/mL) | Concentration after 24h (µg/mL) | % Degradation |
| 4°C | 100.0 | 99.1 | 0.9 |
| 25°C (Room Temp) | 100.0 | 92.3 | 7.7 |
| 40°C | 100.0 | 85.1 | 14.9 |
| 60°C | 100.0 | 55.4 | 44.6 |
IV. Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and sensitive conditions for this compound.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., water, methanol, or DMSO).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Incubate 1 mL of the stock solution at 60°C for 48 hours.
-
Photodegradation: Expose 1 mL of the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
3. Sample Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary (for acid and base hydrolysis samples), and dilute to a suitable concentration.
-
Analyze the samples using a stability-indicating HPLC method (see Protocol 2).
4. Data Evaluation:
-
Calculate the percentage of degradation and identify any major degradation products by comparing the chromatograms of stressed samples with that of an unstressed control.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for an HPLC method to separate this compound from its degradation products.
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 272 nm).
-
Injection Volume: 10 µL.
2. Method Validation:
-
The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The forced degradation samples from Protocol 1 should be used to demonstrate specificity.
V. Visualizations
Caption: Signaling pathway of this compound as a β1-adrenergic agonist.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
Technical Support Center: Interpreting Biphasic Dose-Response Curves with Prenalterol
For researchers, scientists, and drug development professionals utilizing the selective β1-adrenergic receptor partial agonist, Prenalterol, this technical support center provides essential guidance on interpreting and troubleshooting unexpected biphasic dose-response curves. While this compound is known for its cardiostimulatory effects, complex signaling pathways can sometimes lead to non-monotonic responses. This resource offers a structured approach to understanding and investigating these phenomena.
Frequently Asked Questions (FAQs)
Q1: What is a biphasic dose-response curve?
A1: A biphasic dose-response curve, also known as a non-monotonic or U-shaped curve, is a response pattern where the effect of a substance changes direction as the concentration increases. Typically, at low concentrations, an agonist like this compound will produce a stimulatory effect that increases with the dose. However, in a biphasic response, after reaching a peak, higher concentrations of the compound lead to a decrease in the observed response.
Q2: Why might this compound exhibit a biphasic dose-response curve?
A2: While not commonly reported for this compound, a biphasic response is mechanistically plausible due to the complex signaling of the β1-adrenergic receptor. At lower concentrations, this compound preferentially activates the canonical Gs-cAMP-PKA signaling pathway, leading to a stimulatory effect (e.g., increased cardiac contractility). However, at higher concentrations, several phenomena could contribute to an inhibitory phase:
-
Receptor Desensitization: Prolonged or high-concentration exposure to an agonist can lead to G protein-coupled receptor kinase (GRK)-mediated phosphorylation of the receptor and subsequent recruitment of β-arrestin. This uncouples the receptor from the Gs protein, dampening the primary signal.
-
Signaling Pathway Switching: β-arrestin can also act as a signaling scaffold, initiating pathways independent of G proteins. For the β1-adrenergic receptor, β-arrestin can mediate the transactivation of the Epidermal Growth Factor Receptor (EGFR), leading to the activation of the MAPK/ERK pathway.[1] This alternative pathway may have effects that oppose the canonical Gs pathway, contributing to a biphasic response.
-
Receptor Downregulation: Chronic exposure to high concentrations of an agonist can lead to the internalization and degradation of the receptor, reducing the total number of receptors available for signaling and thus diminishing the overall response.
Q3: We are observing a weak or inconsistent biphasic curve. What are the potential causes?
A3: Inconsistent biphasic responses can arise from several experimental factors:
-
Cellular Context: The expression levels of β1-adrenergic receptors, GRKs, β-arrestins, and components of downstream signaling pathways can vary significantly between cell types and even with cell passage number and confluency.
-
Assay Timing: The kinetics of the Gs-mediated and β-arrestin-mediated pathways are different. The timing of your assay endpoint measurement can significantly influence whether a biphasic effect is observed.
-
Suboptimal Concentration Range: The biphasic nature of the curve may only be apparent within a specific range of concentrations. It is crucial to test a wide range of this compound concentrations, often spanning several orders of magnitude.
Troubleshooting Guides
Issue 1: The observed dose-response curve is monotonic (sigmoidal), but a biphasic response was expected.
| Possible Cause | Troubleshooting & Optimization |
| Limited Concentration Range | Widen the range of this compound concentrations tested, ensuring to include sufficiently high concentrations to potentially induce the inhibitory phase. |
| Inappropriate Assay Endpoint | The chosen assay may only measure the output of one signaling pathway (e.g., cAMP production for the Gs pathway). Consider using an assay that captures a more integrated cellular response (e.g., cell viability, proliferation, or a functional endpoint relevant to your model system). |
| Assay Timing Not Optimized | Perform a time-course experiment to determine the optimal time point for observing the biphasic effect. The inhibitory phase may develop over a longer duration than the initial stimulatory phase. |
| Cell Model Lacks Necessary Machinery | Ensure your chosen cell line expresses all the necessary components for dual signaling, including β1-adrenergic receptors, GRKs, and β-arrestins. |
Issue 2: High variability between replicate wells, obscuring the dose-response relationship.
| Possible Cause | Troubleshooting & Optimization |
| Pipetting Inaccuracies | Use calibrated pipettes and employ proper pipetting techniques to ensure accurate and consistent dosing across all wells. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, as they are more susceptible to evaporation and temperature fluctuations. Fill the outer wells with sterile media or PBS to create a humidity barrier. |
| Cell Seeding Inconsistency | Ensure a homogenous cell suspension and consistent cell seeding density across all wells of the microplate. |
| Reagent Variability | Use the same lot of this compound, media, and other critical reagents for all experiments to minimize variability. |
Experimental Protocols
Protocol 1: Generation of a Dose-Response Curve for this compound
This protocol outlines the steps to generate a comprehensive dose-response curve to assess for a biphasic effect.
-
Cell Culture:
-
Culture cells expressing β1-adrenergic receptors (e.g., HEK293 cells stably expressing the receptor, or a relevant cardiac cell line) in appropriate media and conditions.
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water).
-
Perform a serial dilution of the this compound stock to create a range of concentrations. It is recommended to use at least 10-12 concentrations spanning a wide range (e.g., from 1 pM to 100 µM) to capture both the stimulatory and potential inhibitory phases.
-
-
Cell Treatment:
-
Remove the culture medium from the cells and replace it with a serum-free medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).
-
-
Incubation:
-
Incubate the cells for a predetermined time. This time should be optimized based on the specific assay and expected kinetics of the response.
-
-
Assay Measurement:
-
Perform the desired assay to measure the cellular response. Examples include:
-
cAMP Assay: To measure the activation of the Gs pathway.
-
ERK1/2 Phosphorylation Assay (Western Blot or ELISA): To measure the activation of the β-arrestin/EGFR transactivation pathway.
-
Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo): To measure an integrated cellular response.
-
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the response as a function of the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model appropriate for a biphasic curve (e.g., the Brain-Cousens or Cedergreen models). Standard sigmoidal models are not suitable for biphasic data.
-
Hypothetical Quantitative Data for a Biphasic Response
The following table represents hypothetical data that might be observed in an experiment where this compound exhibits a biphasic effect on cell proliferation.
| This compound Conc. (M) | Log(Conc.) | % Proliferation (Normalized) |
| 1.00E-12 | -12 | 102 |
| 1.00E-11 | -11 | 115 |
| 1.00E-10 | -10 | 135 |
| 1.00E-09 | -9 | 150 |
| 1.00E-08 | -8 | 145 |
| 1.00E-07 | -7 | 120 |
| 1.00E-06 | -6 | 95 |
| 1.00E-05 | -5 | 80 |
Signaling Pathways and Experimental Workflows
Signaling Pathways of the β1-Adrenergic Receptor
The following diagram illustrates the dual signaling pathways of the β1-adrenergic receptor that can lead to a biphasic response.
Caption: Dual signaling of the β1-adrenergic receptor.
Experimental Workflow for Investigating a Biphasic Response
The following diagram outlines a logical workflow for an experiment designed to detect and characterize a biphasic dose-response to this compound.
Caption: Experimental workflow for biphasic response analysis.
References
Navigating In Vivo Prenalterol Studies: A Technical Support Guide
FOR IMMEDIATE RELEASE
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to minimize variability in in vivo experiments involving Prenalterol, a selective β1-adrenoceptor partial agonist. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to enhance experimental reproducibility and success.
Troubleshooting Guide: Addressing Common Experimental Issues
Question: We are observing significant inter-individual variation in the heart rate and blood pressure response to this compound in our rodent models. What are the potential causes and how can we mitigate this?
Answer: Significant variability in cardiovascular responses to this compound is a common challenge. Several factors can contribute to this, ranging from genetic makeup to experimental procedures.
-
Genetic Variation: Polymorphisms in the β1-adrenergic receptor gene, the target of this compound, can lead to altered drug responses.[1][2][3][4][5][6][7] Specifically, variations at amino acid positions 49 (Serine to Glycine) and 389 (Arginine to Glycine) have been shown to impact receptor function and signaling.[1][2]
-
Recommendation: Whenever possible, use well-characterized, inbred animal strains to reduce genetic heterogeneity. If using outbred stocks, ensure a sufficiently large sample size to account for genetic variability and consider genotyping the animals for key β1-adrenoceptor polymorphisms if feasible.
-
-
Pharmacokinetic Differences: Individual differences in drug absorption, distribution, metabolism, and excretion (ADME) can lead to varying plasma concentrations of this compound, even with consistent dosing.[8][9][10][11] The plasma elimination half-life of this compound is approximately 2 hours.[11]
-
Recommendation: Implement a consistent dosing regimen and route of administration. For continuous effects, consider using osmotic mini-pumps for subcutaneous infusion to maintain stable plasma levels.[12] If variability persists, periodic blood sampling to determine plasma drug concentrations can help correlate pharmacokinetic profiles with pharmacodynamic outcomes.
-
-
Anesthesia: The type of anesthetic used can significantly impact cardiovascular parameters and the response to adrenergic agents.[13][14][15] Some anesthetics can suppress or potentiate the effects of this compound on heart rate and blood pressure.[13]
-
Recommendation: Standardize the anesthetic protocol across all experimental groups. Use an anesthetic with minimal interference on the cardiovascular system, such as isoflurane, and ensure a consistent depth of anesthesia is maintained throughout the experiment.
-
-
Experimental Stress: Handling and procedural stress can elevate endogenous catecholamine levels, which can compete with this compound at the β1-adrenoceptor and influence the observed response.
-
Recommendation: Acclimatize animals to the experimental environment and handling procedures to minimize stress. Perform procedures in a quiet and controlled setting.
-
Question: Our study involves chronic administration of this compound, and we've noticed a diminishing effect over time. What could be causing this tachyphylaxis?
Answer: The observed decrease in this compound's effect with chronic administration is likely due to β-adrenoceptor down-regulation.
-
Mechanism: Prolonged exposure to an agonist can lead to a compensatory decrease in the number of receptors on the cell surface, a process known as down-regulation. This reduction in receptor density leads to a diminished response to the drug.[12]
-
Recommendation: Be aware of the potential for tachyphylaxis in long-term studies. Consider intermittent dosing schedules if the experimental design allows. It is also crucial to include appropriate control groups to quantify the extent of desensitization over time. Measuring β1-adrenoceptor density in tissue samples at the end of the study can confirm down-regulation.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound? A1: this compound is a selective partial agonist for the β1-adrenergic receptor. It primarily stimulates these receptors in the heart, leading to increased heart rate (chronotropic effect) and contractility (inotropic effect).[16] As a partial agonist, it produces a submaximal response compared to a full agonist like isoprenaline.[16]
Q2: How does this compound's signaling pathway work? A2: Upon binding to the β1-adrenergic receptor, this compound induces a conformational change that activates the associated Gs protein. This, in turn, stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[16] Increased cAMP levels then activate protein kinase A (PKA), which phosphorylates various intracellular proteins, ultimately leading to the physiological effects on heart rate and contractility.
Q3: What are the key pharmacokinetic parameters of this compound? A3: The pharmacokinetics of this compound can vary between species and individuals. However, key parameters from human studies provide a general understanding. The drug is rapidly absorbed after oral administration, with peak plasma concentrations reached in about 30 minutes.[10] The systemic bioavailability is approximately 25%.[10] this compound has a rapid distribution phase with a half-life of about 7-8 minutes and an elimination half-life of around 2 hours.[10][11]
Q4: How should this compound solutions be prepared and stored for in vivo use? A4: As a catecholamine-like substance, this compound solutions can be susceptible to oxidation. It is recommended to prepare fresh solutions for each experiment. If storage is necessary, solutions should be protected from light and stored at low temperatures (e.g., -20°C) for short periods.[17] The stability of catecholamine solutions is a critical factor in ensuring consistent dosing.[17][18]
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Humans
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Oral) | ~0.5 hours | [10] |
| Systemic Bioavailability (Oral) | ~25% | [10] |
| Distribution Half-Life (IV) | ~7-8 minutes | [10][11] |
| Elimination Half-Life (IV) | ~2.0 hours | [11] |
| Apparent Volume of Distribution | 2.6 L/kg | [8] |
| Total Body Clearance | ~800 ml/min | [8] |
Table 2: Hemodynamic Effects of Intravenous this compound in Healthy Subjects
| Dose | Change in Heart Rate (beats/min) | Change in Systolic Blood Pressure (mmHg) | Reference |
| 0.13 mg | Dose-dependent increase | Dose-dependent increase | [11] |
| 0.25 mg | Dose-dependent increase | Dose-dependent increase | [11] |
| 0.50 mg | Dose-dependent increase | Dose-dependent increase | [11] |
Experimental Protocols
Protocol 1: Acute Hemodynamic Response to Intravenous this compound in Anesthetized Rodents
-
Animal Preparation: Anesthetize the rodent (e.g., rat, mouse) with a standardized anesthetic regimen (e.g., isoflurane).
-
Catheterization: Surgically implant catheters into the carotid artery for blood pressure measurement and the jugular vein for drug administration.
-
Baseline Recording: Allow the animal to stabilize for at least 30 minutes after surgery and record baseline heart rate and blood pressure.
-
This compound Administration: Administer a bolus intravenous injection of this compound at the desired dose.
-
Data Acquisition: Continuously record heart rate and blood pressure for a defined period post-injection to capture the peak response and subsequent return to baseline.
-
Data Analysis: Calculate the change in heart rate and blood pressure from the baseline values.
Visualizing Key Pathways and Workflows
Caption: this compound signaling cascade in cardiomyocytes.
Caption: Workflow for minimizing variability in acute in vivo experiments.
References
- 1. The functional significance of genetic variation within the β1-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. Variability in beta-adrenergic receptor response in the vasculature: Role of receptor polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacogenetic factors affecting β-blocker metabolism and response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GENETIC VARIATION IN THE β2-ADRENERGIC RECEPTOR: IMPACT ON INTERMEDIATE CARDIOVASCULAR PHENOTYPES - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genetic variation found that predicts response to heart failure medication | EurekAlert! [eurekalert.org]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetics and plasma-concentration-effect relationships of this compound in cardiac failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic studies in man of the selective beta 1-adrenoceptor agonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Haemodynamic effects and pharmacokinetics of a new selective beta1-adrenoceptor agonist, this compound, and its interaction with metoprolol in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of in vivo beta-adrenoceptor down-regulation on cardiac responses to this compound and pirbuterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cardiovascular responses to noradrenaline in the rat before and after administration of various anaesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. General Anesthesia and Electrocardiographic Parameters in in vivo Experiments Involving Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cardiostimulatory effects of this compound, a beta-1 adrenoceptor partial agonist, in vivo and in vitro. Correlation between physiological effects and adenylate cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Optimal collection and storage conditions for catecholamine measurements in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Oral Bioavailability of Prenalterol in Preclinical Research
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Prenalterol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor oral bioavailability of this compound observed in animal studies.
Understanding the Challenge: Poor Oral Bioavailability of this compound
This compound, a selective β1-adrenergic receptor agonist, is well-absorbed from the gastrointestinal tract. However, it undergoes extensive first-pass metabolism, primarily in the liver, which significantly reduces the amount of unchanged drug reaching systemic circulation. This metabolic process is the principal reason for its low oral bioavailability. Studies have shown significant species-specific differences in metabolism, with the formation of phenolic sulfate (B86663) esters being a major route in humans, while glucuronide conjugates are more prominent in animal models.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound low in our animal experiments?
A1: The low oral bioavailability of this compound is primarily due to extensive first-pass metabolism after absorption from the gut. The liver metabolizes a significant portion of the drug before it can enter the systemic circulation. The specific metabolites can vary between species, with glucuronidation being a common pathway in rodents.
Q2: We are observing inconsistent plasma concentrations of this compound after oral administration in our rat study. What could be the cause?
A2: Inconsistent plasma concentrations can arise from several factors:
-
Variability in First-Pass Metabolism: Individual differences in metabolic enzyme activity within your animal cohort can lead to significant variations in the extent of first-pass metabolism.
-
Gavage Technique: Improper or inconsistent oral gavage technique can lead to variability in the amount of drug delivered to the stomach and subsequent absorption. Ensure all personnel are thoroughly trained in this procedure.
-
Food Effects: The presence or absence of food in the stomach can influence the rate of gastric emptying and, consequently, the absorption profile of this compound. Standardize the fasting period for all animals before dosing.
-
Stress: High levels of stress in the animals can alter gastrointestinal motility and blood flow, potentially affecting drug absorption. Acclimatize the animals to the experimental procedures to minimize stress.
Q3: What formulation strategies can we explore to improve the oral bioavailability of this compound in our animal models?
A3: Several formulation strategies can be investigated to overcome the challenge of extensive first-pass metabolism:
-
Controlled-Release Formulations: These formulations are designed to release the drug slowly over time. This can potentially saturate the metabolic enzymes in the liver, allowing a greater fraction of the drug to bypass first-pass metabolism and reach the systemic circulation. While specific animal data is limited, human studies have shown that a controlled-release preparation of this compound can significantly increase its bioavailability[1].
-
Prodrugs: A prodrug is an inactive derivative of a drug molecule that is converted into the active form within the body. Designing a prodrug of this compound could temporarily mask the functional groups susceptible to first-pass metabolism, allowing for better absorption and subsequent release of the active drug.
-
Lipid-Based Formulations: Encapsulating this compound in lipid-based delivery systems, such as self-emulsifying drug delivery systems (SEDDS), may enhance its oral absorption. These formulations can promote lymphatic transport, which bypasses the portal circulation and thus reduces first-pass metabolism in the liver.
-
Nanoformulations: Reducing the particle size of this compound to the nanometer range can increase its surface area, leading to enhanced dissolution and potentially improved absorption.
Q4: Are there any specific permeation enhancers that could be co-administered with this compound?
A4: While not specifically studied for this compound, permeation enhancers are compounds that can reversibly increase the permeability of the intestinal mucosa. For a compound like this compound, which is already well-absorbed, the primary benefit of co-administering a permeation enhancer would be to potentially increase the rate of absorption to a level that might partially saturate first-pass metabolism. However, the focus for improving this compound's bioavailability should primarily be on strategies that mitigate its extensive metabolism.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Troubleshooting Steps |
| Low and variable plasma concentrations of this compound after oral dosing. | Extensive and variable first-pass metabolism. | 1. Confirm IV vs. Oral Pharmacokinetics: Administer this compound intravenously to a control group to determine its clearance and volume of distribution. This will help quantify the extent of first-pass metabolism with your oral formulation. 2. Standardize Procedures: Ensure strict standardization of fasting times, dosing volumes, and gavage technique across all animals. 3. Explore Formulation Strategies: Consider developing a controlled-release or lipid-based formulation to assess if bioavailability can be improved. |
| Difficulty in detecting this compound in plasma samples. | Inadequate analytical method sensitivity or rapid metabolism. | 1. Optimize Analytical Method: Ensure your HPLC or LC-MS/MS method is validated and has a lower limit of quantification (LLOQ) sufficient to detect the expected low plasma concentrations. 2. Include Metabolite Analysis: If possible, develop an assay to measure the major metabolites of this compound in your animal model. This can confirm that the drug is being absorbed and metabolized. |
| High inter-animal variability in pharmacokinetic parameters. | Genetic differences in metabolic enzyme expression. | 1. Increase Sample Size: A larger number of animals per group can help to better characterize the variability and obtain more robust mean pharmacokinetic parameters. 2. Use Inbred Strains: Employing an inbred strain of animals (e.g., specific strains of rats or mice) can help to reduce the genetic variability in metabolic enzyme expression. |
Data Presentation
The following table summarizes pharmacokinetic data from a human study, illustrating the potential for a controlled-release formulation to improve the bioavailability of this compound. While this data is not from an animal study, it provides a valuable reference for the magnitude of improvement that can be achieved through formulation strategies.
| Formulation | Bioavailability (%) | Tmax (hours) | t1/2 (hours) | Species | Reference |
| Oral Solution | ~25% | ~0.5 | ~1.8 | Human | [2] |
| Controlled-Release | ~45% | Slower absorption | ~2.0 | Human | [1] |
Experimental Protocols
Protocol 1: In Vivo Bioavailability Study in Rats
Objective: To determine and compare the oral bioavailability of two different formulations of this compound.
Animals: Male Sprague-Dawley rats (250-300g).
Groups:
-
Group 1: Intravenous (IV) administration of this compound solution (for determination of absolute bioavailability).
-
Group 2: Oral gavage of this compound in a standard vehicle (e.g., water or saline).
-
Group 3: Oral gavage of an experimental formulation of this compound (e.g., controlled-release microparticles).
Procedure:
-
Fast animals overnight (approximately 12 hours) with free access to water.
-
Administer the assigned formulation. For oral gavage, use a suitable gavage needle, ensuring the correct placement in the stomach.
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or saphenous vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Process blood samples to obtain plasma and store at -80°C until analysis.
-
Analyze plasma samples for this compound concentration using a validated HPLC or LC-MS/MS method.
-
Calculate pharmacokinetic parameters (AUC, Cmax, Tmax, t1/2) using appropriate software.
-
Calculate absolute bioavailability (F%) using the formula: F% = (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100.
Protocol 2: Quantification of this compound in Rat Plasma by HPLC
Objective: To quantify the concentration of this compound in rat plasma samples.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or fluorescence).
-
Reversed-phase C18 column.
-
Mobile phase: A suitable mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol), with the pH adjusted for optimal separation.
-
Internal standard (IS): A compound with similar chromatographic properties to this compound (e.g., another beta-blocker like atenolol).
-
Plasma samples from the in vivo study.
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 10 µL of the internal standard solution.
-
Add 200 µL of a protein precipitating agent (e.g., acetonitrile or methanol).
-
Vortex for 1 minute and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
HPLC Analysis:
-
Inject a defined volume (e.g., 20 µL) of the reconstituted sample onto the HPLC system.
-
Run the analysis using the optimized chromatographic conditions (flow rate, column temperature, detector wavelength).
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area ratio of this compound to the internal standard against the known concentrations of this compound standards.
-
Determine the concentration of this compound in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.
-
Mandatory Visualizations
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for Bioavailability Study.
References
Technical Support Center: Prenalterol Efficacy Assessment
Welcome to the technical support resource for researchers utilizing Prenalterol, a selective β1-adrenergic receptor partial agonist. This guide provides troubleshooting advice and detailed protocols to address common challenges and confounding factors encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues you might encounter.
Category 1: Inconsistent or Lower-Than-Expected Efficacy
Question 1: Why am I observing a blunted or lower-than-expected response to this compound in my cardiac cell model?
Answer: Several factors related to the experimental model and receptor characteristics can lead to a reduced response.
-
Disease State Modeling: If you are using cells derived from a heart failure model, be aware that β1-adrenergic receptor (β1-AR) signaling is often compromised. In failing hearts, the density of β1-ARs can be reduced by approximately 50%.[1][2] This is primarily due to chronic sympathetic stimulation, which leads to receptor downregulation.
-
Receptor Desensitization: Prolonged exposure to any β-agonist, including this compound, can lead to receptor desensitization. This process involves the phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs), followed by the binding of β-arrestin, which uncouples the receptor from its downstream Gs protein signaling pathway.[3]
-
Receptor Reserve: As a partial agonist, this compound's ability to elicit a maximal response is highly dependent on the "receptor reserve" of the experimental system.[4][5] In cells with a low density of β1-ARs (low reserve), a partial agonist may not be able to produce a maximal response, whereas in a system with a high receptor density (high reserve), it might appear as a full agonist. Heart failure models often have a depleted receptor reserve.
Troubleshooting Steps:
-
Characterize Your Model: Quantify β1-AR expression levels in your cell model (e.g., via radioligand binding or western blot) to understand the receptor density.
-
Minimize Pre-exposure: Avoid exposing cells to other adrenergic agonists before your experiment. Ensure washout periods are sufficient if serial dosing is performed.
-
Consider the System: Be cautious when interpreting data from transfected cell lines that overexpress the receptor, as this can create an artificially large receptor reserve and may not reflect the physiological situation.
Question 2: My dose-response curve for this compound is right-shifted or has a lower Emax than expected. What are the potential causes?
Answer: A right-shifted (decreased potency) or depressed (decreased efficacy) dose-response curve can be caused by several factors.
-
Partial Agonism: This is the classic signature of a partial agonist compared to a full agonist like isoproterenol. This compound's intrinsic efficacy is lower than that of a full agonist.
-
Presence of Antagonists: Ensure that no residual β-blockers are present in your cell culture medium or experimental buffer, as this will competitively antagonize this compound's effect, causing a rightward shift.
-
Signal Transduction Alterations: In disease models like heart failure, not only is receptor number reduced, but the coupling efficiency to Gs protein can be impaired, and levels of the inhibitory G protein (Gi) may be increased. This "uncoupling" reduces the efficacy of any given agonist concentration.
-
Data Normalization Issues: Ensure your dose-response curves are correctly normalized. The "bottom" of the curve should be your baseline (no drug) and the "top" should be the maximal response to a saturating concentration of a full agonist (e.g., isoproterenol) to accurately determine this compound's partial agonism.
Troubleshooting Workflow:
Caption: Troubleshooting logic for this compound dose-response curves.
Category 2: Variability in Experimental Results
Question 3: We are seeing high variability between experiments using different batches of primary cells or cells from different animals. What could be the source of this variability?
Answer: Biological variables are a significant source of confounding data when assessing this compound's efficacy.
-
Genetic Polymorphisms: A common single nucleotide polymorphism (SNP) in the human β1-AR gene results in either an Arginine (Arg) or a Glycine (Gly) at position 389. The Arg389 variant displays significantly higher (three to four-fold) agonist-stimulated activity compared to the Gly389 variant. Subjects homozygous for Arg389 show a greater hemodynamic response to β-blockade, indicating higher receptor activity. If your source tissue has different genotypes, you will see significant variability.
-
Age and Sex: β-adrenergic responsiveness is known to decline with age. Furthermore, sex differences exist, with some studies suggesting males exhibit a more pronounced age-related decrease in β1-AR function.
-
Disease Heterogeneity: In studies using tissue from failing hearts, the severity of the disease state will directly impact the degree of β1-AR downregulation and desensitization, leading to varied responses.
Troubleshooting Steps:
-
Genotyping: If using human tissues or cells, genotype for the Arg389Gly polymorphism (rs1801253) and analyze the data based on genotype.
-
Stratify by Age and Sex: Record the age and sex of the source animals/donors and stratify your data accordingly during analysis.
-
Standardize Disease Model: If using a disease model, ensure the stage and severity of heart failure are consistent across all animals used for cell isolation.
Question 4: My cAMP assay results are inconsistent after this compound stimulation. What common experimental pitfalls should I check?
Answer: Inconsistent cAMP measurements often stem from procedural issues.
-
Phosphodiesterase (PDE) Activity: Cyclic AMP is rapidly degraded by intracellular PDEs. If PDE activity is high and variable between preparations, your measured cAMP levels will be inconsistent. Most standard protocols require the use of a broad-spectrum PDE inhibitor like IBMX (3-isobutyl-1-methylxanthine) to allow cAMP to accumulate for reliable measurement.
-
Stimulation Time: The kinetics of cAMP production can be rapid. It is crucial to optimize and strictly control the agonist stimulation time. A time-course experiment should be performed to determine the peak cAMP response time for your specific cell system.
-
Cell Density: The number of cells per well is a critical parameter. Too few cells will not produce a detectable signal, while too many cells can lead to a decrease in the assay window. Optimize cell density to ensure the response falls within the linear range of your detection assay.
Caption: Optimized workflow for a consistent cAMP assay.
Data Summary Tables
Table 1: Impact of Heart Failure on β1-Adrenergic Receptor Characteristics
| Parameter | Healthy Human Ventricle | Failing Human Ventricle | Percent Change | Reference(s) |
| β1-AR Density | ~70-80% of total β-ARs | ~50-60% of total β-ARs | ↓ ~50% in β1-AR density | |
| β1:β2 Receptor Ratio | ~80:20 | ~60:40 or 50:50 | Altered Ratio | |
| GRK2 (βARK1) Activity | Baseline | ↑ Increased | ↑ Increased | |
| Gs Protein Coupling | Efficient | Uncoupled / Impaired | ↓ Decreased Efficacy |
Table 2: Influence of β1-AR Arg389Gly Polymorphism on Receptor Function
| Genotype | Agonist-Stimulated Activity (In Vitro) | Response to β-blockade (In Vivo) | β-arrestin 2 Binding | Reference(s) |
| Arg389/Arg389 | High (3-4x greater than Gly389) | Greater reduction in blood pressure | Binds in response to agonist | |
| Arg389/Gly389 | Intermediate | Intermediate | N/A | |
| Gly389/Gly389 | Low | Reduced reduction in blood pressure | Does not bind in response to agonist |
Detailed Experimental Protocols
Protocol 1: Measurement of Intracellular cAMP using HTRF Assay
This protocol is adapted for a Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay, a common high-throughput method.
Materials:
-
Cells expressing β1-adrenergic receptors (e.g., CHO-K1-β1AR, primary cardiomyocytes)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Stimulation buffer (e.g., HBSS or PBS with 0.1% BSA)
-
3-isobutyl-1-methylxanthine (IBMX), a PDE inhibitor
-
This compound and Isoproterenol (full agonist control)
-
HTRF cAMP Assay Kit (containing d2-labeled cAMP and anti-cAMP Cryptate antibody)
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Cell Preparation:
-
Culture cells to ~80% confluency.
-
On the day of the assay, gently harvest the cells. For adherent cells, use a non-enzymatic cell dissociation solution.
-
Wash cells with PBS and resuspend in stimulation buffer at the optimized cell density (typically 2,000-10,000 cells/well, to be determined empirically).
-
-
Agonist Stimulation:
-
Dispense 5 µL of the cell suspension into each well of the 384-well plate.
-
Prepare serial dilutions of this compound and Isoproterenol in stimulation buffer containing a fixed concentration of IBMX (e.g., 500 µM).
-
Add 5 µL of the agonist dilutions (or buffer for baseline control) to the wells.
-
Seal the plate and incubate for the predetermined optimal time (e.g., 30 minutes) at room temperature.
-
-
Cell Lysis and Detection:
-
Following incubation, add 5 µL of the d2-labeled cAMP conjugate (diluted in lysis buffer provided with the kit) to each well.
-
Immediately add 5 µL of the anti-cAMP Cryptate antibody (diluted in lysis buffer) to each well.
-
Seal the plate, protect from light, and incubate for 1 hour at room temperature.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader, with excitation at 320-340 nm and simultaneous emission reads at 665 nm (acceptor) and 620 nm (donor).
-
-
Data Analysis:
-
Calculate the HTRF ratio: (Emission 665nm / Emission 620nm) * 10,000.
-
Generate a cAMP standard curve to convert HTRF ratios to absolute cAMP concentrations.
-
Plot the cAMP concentration against the log of the agonist concentration and fit to a sigmoidal dose-response curve to determine EC50 and Emax values.
-
Protocol 2: Assessment of Cardiomyocyte Contractility using IonOptix System
This protocol provides a general workflow for measuring sarcomere shortening and calcium transients in isolated adult cardiomyocytes.
Materials:
-
Isolated adult ventricular cardiomyocytes
-
Tyrode's solution (containing 1.8 mM Ca²⁺)
-
Fura-2 AM (calcium indicator dye)
-
IonOptix Myocyte Calcium and Contractility System (or equivalent)
-
Field stimulation chamber
-
This compound and Isoproterenol stock solutions
Procedure:
-
Cell Loading and Plating:
-
Load isolated cardiomyocytes with Fura-2 AM (typically 1-2 µM) for 15-20 minutes at room temperature.
-
Wash the cells to remove excess dye and allow for de-esterification for at least 30 minutes.
-
Transfer the cells to the perfusion chamber on the microscope stage, mounted with Tyrode's solution. Allow cells to settle.
-
-
Baseline Recording:
-
Identify a healthy, rod-shaped cardiomyocyte with clear striations.
-
Begin perfusion with Tyrode's solution at physiological temperature (35-37°C).
-
Pace the myocyte using electrical field stimulation (e.g., at 1 Hz).
-
Using the IonOptix software, simultaneously record sarcomere length (via FFT algorithm) and intracellular calcium (via Fura-2 ratiometric fluorescence at 340/380 nm excitation).
-
Record a stable baseline for 30-60 seconds.
-
-
Drug Application:
-
Switch the perfusion solution to one containing the desired concentration of this compound.
-
Allow 3-5 minutes for the drug effect to stabilize while continuing to pace and record.
-
Record data for another 30-60 seconds at steady-state.
-
A full dose-response curve can be generated by sequential addition of increasing concentrations of this compound. A full agonist like Isoproterenol should be used as a positive control to determine the maximal system response.
-
-
Data Analysis:
-
Using IonWizard or a similar analysis software, analyze the recorded traces to extract key parameters.
-
Contractility Parameters: Sarcomere length at diastole, peak shortening (amplitude), time to peak shortening, time to 90% relengthening.
-
Calcium Transient Parameters: Diastolic Ca²⁺, peak systolic Ca²⁺ (amplitude), Ca²⁺ transient decay rate (Tau).
-
Compare the parameters before (baseline) and after drug application to quantify the effect of this compound.
-
Signaling Pathway Diagrams
Caption: Canonical Gs-PKA signaling pathway activated by this compound.
Caption: β1-AR desensitization and downregulation pathway in heart failure.
References
- 1. Status of β1-Adrenoceptor Signal Transduction System in Cardiac Hypertrophy and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Agonist-Selective Signaling of G Protein-Coupled Receptor: Mechanisms and Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and ligand bias at the μ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
Prenalterol interference with common laboratory assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Prenalterol. This resource provides essential information regarding potential interactions of this compound with common laboratory assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective β1-adrenergic receptor agonist. Its primary effect is to stimulate the β1-adrenergic receptors, which are predominantly found in the heart. This stimulation leads to an increase in heart rate and myocardial contractility.
Q2: Is there a potential for this compound to interfere with laboratory assays?
Yes, there is a potential for this compound to interfere with certain laboratory assays, particularly immunoassays for catecholamines (e.g., epinephrine, norepinephrine) and their metabolites (e.g., metanephrines). This is due to the structural similarity between this compound and endogenous catecholamines.
Q3: How does this structural similarity cause interference?
Immunoassays rely on the specific binding of antibodies to the target analyte. Due to its similar chemical structure, this compound or its metabolites may be recognized by the antibodies used in catecholamine immunoassays, leading to a phenomenon known as cross-reactivity. This can result in falsely elevated measurements of catecholamines.
Q4: Are all laboratory assays susceptible to this interference?
No. The interference is highly dependent on the specific assay methodology. Immunoassays are more susceptible to cross-reactivity due to their reliance on antibody-antigen recognition. Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC), are generally less prone to this type of interference as they separate compounds based on their physicochemical properties before detection.
Q5: What are the two main types of drug interference in laboratory tests?
Drug interference can be categorized as:
-
Analytical (in vitro) interference: This occurs when a substance in the sample directly affects the measurement process. For this compound, this would be cross-reactivity in an immunoassay.
-
Physiological (in vivo) interference: This is an actual change in the level of the analyte in the body caused by the drug's pharmacological effect. As a β1-adrenergic agonist, this compound can influence physiological parameters, but the primary concern for assay interference is analytical.[1][2]
Troubleshooting Guide
If you suspect this compound is interfering with your assay results, follow this step-by-step guide to diagnose and mitigate the issue.
Step 1: Review Your Assay Methodology
-
Identify the assay type: Determine if you are using an immunoassay (e.g., ELISA, RIA) or a chromatographic method (e.g., HPLC, LC-MS). Immunoassays are more likely to be affected.
-
Consult the assay manufacturer's documentation: Check the package insert or technical datasheet for any known cross-reactivity with β-agonists or structurally similar compounds.
Step 2: Perform Validation Experiments
If the manufacturer's information is inconclusive, the following experiments can help determine if interference is occurring in your specific sample matrix.
-
Spike and Recovery:
-
Take a sample that is known to not contain this compound (a negative control).
-
Measure the baseline concentration of your analyte (e.g., norepinephrine).
-
"Spike" the sample by adding a known concentration of your analyte.
-
Measure the concentration of the spiked sample. The recovered concentration should be close to the expected value (baseline + spiked amount).
-
Repeat this process, but this time, also add this compound to the sample along with the analyte. A significant deviation from the expected recovery in the presence of this compound suggests interference.
-
-
Serial Dilution:
-
Take a sample that you suspect is showing interference from this compound.
-
Measure the analyte concentration in the undiluted sample.
-
Prepare a series of dilutions of the sample (e.g., 1:2, 1:4, 1:8) using an appropriate diluent.
-
Measure the analyte concentration in each dilution.
-
Multiply the measured concentration of each dilution by its dilution factor to get the corrected concentration.
-
If there is no interference, the corrected concentrations should be consistent across the dilution series. A non-linear relationship suggests the presence of an interfering substance.
-
Step 3: Mitigate the Interference
If interference is confirmed, consider the following options:
-
Use an Alternative Assay Method: Switch to a more specific method, such as HPLC or Liquid Chromatography-Mass Spectrometry (LC-MS), which is less susceptible to cross-reactivity.
-
Sample Cleanup: Implement a sample extraction or cleanup procedure (e.g., solid-phase extraction) to remove this compound before analysis.
-
Consult with an Expert: Contact the assay manufacturer's technical support or a specialist in analytical chemistry for further guidance.
Data Presentation
The following tables illustrate expected outcomes of validation experiments when investigating potential assay interference.
Table 1: Example of Spike and Recovery Experiment
| Sample Description | Measured Norepinephrine (pg/mL) | Expected Norepinephrine (pg/mL) | % Recovery | Interpretation |
| Baseline Sample | 50 | - | - | - |
| Baseline + 100 pg/mL Norepinephrine | 145 | 150 | 96.7% | No interference |
| Baseline + 100 pg/mL Norepinephrine + this compound | 250 | 150 | 166.7% | Potential Positive Interference |
Table 2: Example of Serial Dilution Experiment
| Dilution Factor | Measured Norepinephrine (pg/mL) | Corrected Norepinephrine (pg/mL) | Interpretation |
| Undiluted | 400 | 400 | - |
| 1:2 | 280 | 560 | Non-linearity suggests interference |
| 1:4 | 180 | 720 | Non-linearity suggests interference |
| 1:8 | 100 | 800 | Non-linearity suggests interference |
Experimental Protocols
Protocol 1: Spike and Recovery
-
Prepare Samples: Aliquot a control sample matrix into three tubes.
-
Tube 1 (Baseline): Add assay buffer.
-
Tube 2 (Spike): Add a known concentration of the analyte standard.
-
Tube 3 (Spike + Suspected Interferent): Add the same concentration of analyte standard and a relevant concentration of this compound.
-
Assay: Analyze all three tubes according to the assay protocol.
-
Calculate % Recovery:
-
% Recovery (Spike) = [(Measured Conc. in Tube 2 - Measured Conc. in Tube 1) / Spiked Conc.] * 100
-
% Recovery (Spike + Interferent) = [(Measured Conc. in Tube 3 - Measured Conc. in Tube 1) / Spiked Conc.] * 100
-
Protocol 2: Serial Dilution
-
Prepare Dilutions: Create a series of dilutions (e.g., 1:2, 1:4, 1:8) of the test sample using the assay's recommended diluent.
-
Assay: Analyze the undiluted sample and all dilutions according to the assay protocol.
-
Calculate Corrected Concentrations: For each dilution, multiply the measured concentration by the dilution factor.
-
Analyze Linearity: Plot the corrected concentrations against the reciprocal of the dilution factor. A linear plot indicates no interference.
Visualizations
References
Validation & Comparative
A Comparative Guide to Prenalterol and Isoprenaline in β1-Adrenoceptor Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of prenalterol and isoprenaline, two key adrenergic agonists, in the context of β1-adrenoceptor activation. The information presented is supported by experimental data to assist in research and drug development decisions.
Introduction
Isoprenaline, a non-selective β-adrenergic agonist, and this compound, a selective β1-adrenergic partial agonist, are both significant pharmacological tools for studying the cardiovascular system. Isoprenaline, also known as isoproterenol, acts as a full agonist at both β1 and β2-adrenoceptors, leading to a broad range of physiological responses including increased heart rate, contractility, and bronchodilation.[1][2] this compound, in contrast, exhibits selectivity for the β1-adrenoceptor and acts as a partial agonist, resulting in a more targeted cardiac stimulatory effect with a lower maximal response compared to full agonists.[3][4] This guide will delve into their comparative pharmacology, focusing on their mechanism of action, efficacy, potency, and selectivity, supported by quantitative data and detailed experimental methodologies.
Mechanism of Action: β1-Adrenoceptor Signaling
Both this compound and isoprenaline exert their effects by binding to β1-adrenoceptors, which are predominantly expressed in the heart. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a downstream signaling cascade. The binding of an agonist, such as isoprenaline or this compound, triggers a conformational change in the receptor, leading to the activation of the heterotrimeric Gs protein. The activated Gsα subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates various intracellular proteins, including L-type calcium channels and phospholamban. This cascade of events results in an increased intracellular calcium concentration, leading to enhanced myocardial contractility (inotropic effect) and an increased heart rate (chronotropic effect).
Figure 1. β1-Adrenoceptor Signaling Pathway.
Comparative Efficacy and Potency
The primary distinction between this compound and isoprenaline lies in their efficacy and potency at the β1-adrenoceptor. Isoprenaline is a full agonist, meaning it can elicit the maximum possible response from the receptor system. This compound, as a partial agonist, produces a submaximal response even at saturating concentrations.[5]
| Parameter | This compound | Isoprenaline | Receptor Subtype | Tissue/System | Reference |
| Intrinsic Activity | 0.3 | 1.0 | β1 | Guinea Pig Atrium | |
| 0.76 (inotropic) | 1.0 | β1 | Anesthetized Cat | ||
| 0.88 (chronotropic) | 1.0 | β1 | Anesthetized Cat | ||
| 0.82 | 1.0 | β1 | Rat Right Atrium | ||
| Potency (pD2) | 7.0 | 8.36 | β1 | Guinea Pig Atrium | |
| 8.0 | 9.1 | β1 | Rat Right Atrium | ||
| Affinity (Kd) | 0.09 µM | - | β1 | Rat Atria |
pD2 is the negative logarithm of the EC50 value.
Selectivity Profile
This compound is recognized for its selectivity towards β1-adrenoceptors over β2-adrenoceptors. This selectivity is advantageous when a targeted cardiac effect is desired without the peripheral effects associated with β2-adrenoceptor activation, such as vasodilation and bronchodilation. Isoprenaline, conversely, is non-selective and activates both β1 and β2-adrenoceptors with similar affinity.
In a study on rat tissues, this compound demonstrated potent activity at the β1-adrenoceptors in the right atrium (pD2 = 8.0) while showing comparable potency at β2-adrenoceptors in the uterus (pD2 = 7.7). However, its functional effect as a partial agonist is more pronounced in tissues with a lower receptor reserve.
Detailed Experimental Protocols
The quantitative data presented in this guide are primarily derived from two key experimental techniques: radioligand binding assays and functional assays such as cAMP accumulation or isolated tissue contractility studies.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd or Ki) of a ligand for a receptor.
Objective: To quantify the affinity of this compound and isoprenaline for β1-adrenoceptors.
Experimental Workflow:
Figure 2. Radioligand Binding Assay Workflow.
Protocol:
-
Membrane Preparation: Homogenize tissues or cells expressing β1-adrenoceptors in a suitable buffer and prepare a membrane fraction by centrifugation.
-
Incubation: Incubate the membrane preparation with a fixed concentration of a radiolabeled ligand (e.g., [3H]-CGP 12177) that binds to β-adrenoceptors. For competition binding assays, include varying concentrations of the unlabeled competitor (this compound or isoprenaline).
-
Separation: Separate the receptor-bound radioligand from the free radioligand. This is commonly achieved by rapid filtration through glass fiber filters, which trap the membranes.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Analyze the data to determine the dissociation constant (Kd) of the radioligand and the inhibition constant (Ki) of the competing ligands (this compound and isoprenaline), which reflects their binding affinity. The maximal binding capacity (Bmax) can also be determined.
cAMP Accumulation Assay
This functional assay measures the ability of an agonist to stimulate the production of the second messenger, cAMP.
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound and isoprenaline in stimulating cAMP production.
Protocol:
-
Cell Culture: Culture cells expressing β1-adrenoceptors (e.g., CHO-K1 cells stably transfected with the human β1-adrenoceptor).
-
Stimulation: Treat the cells with varying concentrations of the agonist (this compound or isoprenaline) for a defined period in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Quantification: Measure the amount of cAMP in the cell lysates using a competitive immunoassay, such as an ELISA or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.
-
Data Analysis: Plot the cAMP concentration against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal response).
Conclusion
The comparison between this compound and isoprenaline highlights the critical pharmacological concepts of agonist efficacy, potency, and receptor selectivity. Isoprenaline, as a non-selective full agonist, serves as a benchmark for maximal β-adrenergic stimulation. In contrast, this compound's β1-selectivity and partial agonism make it a more targeted agent for cardiac stimulation, potentially with a more favorable side-effect profile in certain clinical applications. For researchers, the choice between these two agents will depend on the specific experimental goals: isoprenaline is ideal for studying the full spectrum of β-adrenergic responses, while this compound is better suited for investigating the effects of selective and submaximal β1-adrenoceptor activation. The experimental protocols outlined provide a foundation for the continued investigation and characterization of these and other adrenergic compounds.
References
- 1. Cardiostimulatory effects of this compound, a beta-1 adrenoceptor partial agonist, in vivo and in vitro. Correlation between physiological effects and adenylate cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isoprenaline - Wikipedia [en.wikipedia.org]
- 3. Characterization of β1-selectivity, adrenoceptor-Gs-protein interaction and inverse agonism of nebivolol in human myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. go.drugbank.com [go.drugbank.com]
A Comparative Guide to the Inotropic Effects of Prenalterol and Dobutamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inotropic effects of Prenalterol and Dobutamine (B195870), two sympathomimetic agents known for their cardiac-stimulating properties. The information presented is curated from experimental data to assist researchers and drug development professionals in understanding the distinct pharmacological profiles of these two drugs.
Executive Summary
This compound, a partial beta-1 adrenoceptor agonist, and Dobutamine, a full beta-1 adrenoceptor agonist with complex interactions at other adrenergic receptors, are both utilized for their positive inotropic effects on the heart. While both drugs increase myocardial contractility, they exhibit notable differences in their hemodynamic profiles, duration of action, and receptor selectivity. Dobutamine generally produces a more pronounced increase in cardiac output at higher doses, often accompanied by a greater chronotropic effect.[1] this compound, conversely, demonstrates a longer duration of action and may offer a more selective inotropic effect with less impact on heart rate at therapeutic concentrations.[1][2]
Quantitative Data Comparison
The following table summarizes the key quantitative data from comparative studies on this compound and Dobutamine.
| Parameter | This compound | Dobutamine | Key Findings & Citations |
| Receptor Selectivity | Partial β1-adrenergic agonist | Full β1-adrenergic agonist; also exhibits α1-agonist and β2-agonist activity | This compound is noted for its cardioselectivity for beta-1 adrenoceptors.[3] Dobutamine's activity is more complex, with effects on multiple receptor subtypes. |
| Inotropic Effect | Dose-dependent increase in myocardial contractility.[2] | Potent, dose-dependent increase in myocardial contractility. | Both agents effectively increase cardiac contractility. |
| Chronotropic Effect | Less pronounced increase in heart rate compared to Dobutamine at equi-inotropic doses. | Significant, dose-dependent increase in heart rate. | Dobutamine has a more pronounced effect on heart rate. |
| Hemodynamic Effects | Increases cardiac output and stroke volume with minimal changes in mean arterial pressure. | Markedly increases cardiac output; can cause a decrease in systemic vascular resistance. | Dobutamine leads to a greater augmentation of cardiac output at higher doses, partly due to its chronotropic effects. |
| Duration of Action | Markedly longer duration of action (hemodynamic half-life of ~3 hours in a canine model). | Short duration of action (hemodynamic half-life of ~1.7 minutes in a canine model). | This compound has a significantly longer half-life. |
| Oral Bioavailability | Orally active. | Not orally active; requires intravenous administration. | This compound's oral bioavailability offers a potential advantage in non-acute settings. |
Signaling Pathways
The positive inotropic effects of both this compound and Dobutamine are primarily mediated through the stimulation of beta-1 adrenergic receptors in cardiomyocytes, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent enhancement of calcium influx and release, which strengthens myocardial contraction.
Caption: Signaling pathways for this compound and Dobutamine.
Experimental Protocols
The following outlines a typical experimental protocol for comparing the inotropic effects of this compound and Dobutamine in a canine model of acute ischemic heart failure, as synthesized from published studies.
1. Animal Model and Surgical Preparation:
-
Animal Model: Adult mongrel dogs are commonly used.
-
Anesthesia: Anesthesia is induced and maintained with appropriate agents (e.g., sodium pentobarbital).
-
Instrumentation:
-
A thoracotomy is performed to expose the heart.
-
A catheter is placed in the left ventricle to measure left ventricular pressure (LVP) and calculate the maximum rate of pressure rise (LV dP/dt_max), a key index of contractility.
-
An electromagnetic flow probe is placed around the ascending aorta to measure cardiac output.
-
Catheters are inserted into the femoral artery and vein for blood pressure monitoring and drug administration, respectively.
-
ECG leads are attached to monitor heart rate and rhythm.
-
-
Induction of Heart Failure: Acute ischemic heart failure is induced by constricting one or more coronary arteries (e.g., the left anterior descending and circumflex arteries) to reduce coronary blood flow.
2. Drug Administration:
-
A stabilization period follows the surgical preparation and induction of heart failure.
-
This compound or Dobutamine is administered via continuous intravenous infusion.
-
A dose-response relationship is typically established by administering increasing concentrations of each drug.
-
A saline infusion is used as a control.
3. Data Collection and Analysis:
-
Hemodynamic parameters (heart rate, arterial blood pressure, left ventricular pressure, LV dP/dt_max, and cardiac output) are continuously recorded.
-
Data are collected at baseline (before drug administration) and at steady-state for each dose of the drug.
-
Statistical analysis is performed to compare the effects of this compound and Dobutamine at different doses and against the control.
Experimental Workflow
The logical flow of a typical preclinical experiment to compare the inotropic effects of two compounds is illustrated below.
Caption: Experimental workflow for inotropic agent comparison.
Conclusion
Both this compound and Dobutamine are effective positive inotropic agents that enhance myocardial contractility through beta-1 adrenergic receptor stimulation. The choice between these agents in a research or clinical setting would depend on the desired hemodynamic profile and duration of action. Dobutamine's potent and rapid effects make it suitable for acute settings where a significant increase in cardiac output is required, while this compound's longer half-life and more selective inotropic action may be advantageous in other contexts. Further research is warranted to fully elucidate the comparative therapeutic windows and potential adverse effects of these two compounds in various pathological conditions.
References
- 1. Comparative effects of this compound and dobutamine in a canine model of acute ischemic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardiovascular effects of this compound (H133/22) in normal man - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Echocardiographic comparison between this compound and dobutamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the β1-Adrenergic Receptor Selectivity of Prenalterol: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise selectivity of a β-adrenergic receptor agonist is paramount. This guide provides a comprehensive comparison of Prenalterol's β1-adrenergic receptor selectivity against the non-selective agonist Isoprenaline and the fellow β1-selective agonist Dobutamine. The information presented is supported by experimental data on binding affinities, functional potencies, and efficacy, alongside detailed experimental protocols and signaling pathway visualizations.
This compound is recognized as a β1-adrenoceptor partial agonist.[1] Its cardiostimulatory effects have been studied in vivo and in vitro, often in comparison to the full agonist Isoprenaline.[1] The selectivity of this compound for the β1 receptor is a key characteristic that differentiates it from non-selective agonists like Isoprenaline, which stimulates both β1 and β2 receptors.[2] Dobutamine is another clinically important β1-selective agonist, making it a relevant compound for comparison.[3]
Comparative Analysis of β-Adrenergic Receptor Agonists
The selectivity of an agonist for a particular receptor subtype is determined by its binding affinity (how strongly it binds) and its functional potency (the concentration at which it elicits a response). Efficacy, the maximal response an agonist can produce, is also a critical parameter, particularly for partial agonists like this compound.
Below is a summary of quantitative data from various in vitro studies. It is important to note that experimental values can vary between studies due to differences in tissue preparations, cell lines, and assay conditions.
| Compound | Receptor | Binding Affinity (Kd/Ki) | Potency (pD2/-log EC50) | Efficacy (% of Isoprenaline) | Selectivity (β1 vs. β2) |
| This compound | β1 | 0.09 µM (Kp) | 8.0 | 82% | β1 selective |
| β2 | Not specified | 7.7 | 94% | ||
| Isoprenaline | β1 | Not specified | 9.1 | 100% (Full Agonist) | Non-selective |
| β2 | Not specified | 9.1 | 100% (Full Agonist) | ||
| Dobutamine | β1 | 2.5 µM (Kd) | Not specified | Agonist | ~6-10 fold β1 selective |
| β2 | 14.8 - 25.4 µM (Kd) | Not specified | Little intrinsic activity |
Data Interpretation:
-
This compound demonstrates a higher potency (pD2 of 8.0) at the β1-adrenoceptor in rat right atrium compared to its potency at the β2-adrenoceptor in rat uterus (pD2 of 7.7).[1] As a partial agonist, its maximal effect is a percentage of the full agonist Isoprenaline.
-
Isoprenaline is a non-selective full agonist, exhibiting high potency at both β1 and β2 receptors with a pD2 of 9.1 in rat atrium and uterus respectively.
-
Dobutamine shows a significantly greater binding affinity for the β1 receptor (Kd = 2.5 µM in rat heart) compared to the β2 receptor (Kd = 14.8 µM in frog heart and 25.4 µM in rat lung), indicating its β1-selectivity. It is considered a β1-agonist with little intrinsic activity at the β2 receptor.
Experimental Methodologies
The determination of β-adrenergic receptor selectivity relies on two primary types of in vitro assays: radioligand binding assays and functional assays measuring second messenger accumulation, such as cyclic AMP (cAMP).
Radioligand Binding Assays
These assays directly measure the affinity of a compound for a receptor.
Objective: To determine the equilibrium dissociation constant (Kd) or the inhibition constant (Ki) of this compound and other agonists for β1 and β2-adrenergic receptors.
Principle: A radiolabeled ligand with known high affinity and selectivity for the receptor of interest is used to label the receptors in a cell membrane preparation. The test compound (e.g., this compound) is then added at increasing concentrations to compete with the radioligand for binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the Ki value.
Generalized Protocol:
-
Membrane Preparation: Tissues or cells expressing the β-adrenergic receptor subtypes are homogenized and centrifuged to isolate the cell membranes containing the receptors.
-
Incubation: The membrane preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [3H]dihydroalprenolol, a non-selective β-antagonist) and varying concentrations of the competing unlabeled ligand (e.g., this compound).
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. Unbound radioligand passes through the filter.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, from which the Ki value is calculated using the Cheng-Prusoff equation.
Functional Assays: cAMP Accumulation
These assays measure the functional consequence of receptor activation.
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound and other agonists in stimulating the β1 and β2-adrenergic receptor signaling pathway.
Principle: β1 and β2-adrenergic receptors are Gs-protein coupled receptors. Agonist binding activates the receptor, leading to the activation of adenylyl cyclase and the subsequent production of the second messenger cyclic AMP (cAMP). The amount of cAMP produced is proportional to the level of receptor activation.
Generalized Protocol:
-
Cell Culture: Cells stably expressing either the β1 or β2-adrenergic receptor are cultured.
-
Agonist Stimulation: The cells are treated with increasing concentrations of the agonist (e.g., this compound) for a defined period.
-
Cell Lysis: The reaction is stopped, and the cells are lysed to release the intracellular cAMP.
-
cAMP Quantification: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, often employing techniques like TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or ELISA.
-
Data Analysis: The concentration-response data are plotted and fitted to a sigmoidal curve to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal response).
Visualizing the Experimental and Signaling Pathways
To further clarify the processes involved in validating β1-receptor selectivity, the following diagrams illustrate the experimental workflow and the underlying signaling cascade.
Caption: Experimental workflow for determining β-receptor selectivity.
Caption: β1-adrenergic receptor signaling pathway.
References
Co-administration of Prenalterol and β-Blockers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacodynamic interactions between prenalterol, a selective β1-adrenoceptor agonist, and β-blockers when co-administered. The information is compiled from clinical studies to assist researchers and drug development professionals in understanding the competitive dynamics and potential therapeutic applications of this drug combination.
Hemodynamic Effects of Co-administration
Clinical studies have demonstrated that this compound can counteract the hemodynamic effects of β-blockers. However, a substantially higher dose of this compound is required to achieve similar physiological responses as observed in the absence of a β-blocker. The following table summarizes the key quantitative findings from a study involving healthy volunteers.
| Hemodynamic Parameter | This compound Alone (0.1-0.5 mg IV) | This compound after β-Blocker (10x higher dose) | β-Blocker Administered |
| Heart Rate | Dose-dependent increase | Similar increase to this compound alone | Metoprolol (B1676517) (20 mg IV) or Propranolol (B1214883) (10 mg IV) |
| Systolic Blood Pressure | Significant increase | Similar increase to this compound alone | Metoprolol or Propranolol |
| Diastolic Blood Pressure | No significant change | No significant change | Metoprolol or Propranolol |
| Cardiac Output | Dose-dependent increase | Similar increase to this compound alone | Metoprolol or Propranolol |
| Stroke Volume | No significant change | No significant change | Metoprolol or Propranolol |
| Total Electromechanical Systole | Dose-dependent decrease | Similar decrease to this compound alone | Metoprolol or Propranolol |
| Pre-ejection Period | Dose-dependent decrease | Similar decrease to this compound alone | Metoprolol or Propranolol |
| Left Ventricular Ejection Time | No significant change | No significant change | Metoprolol or Propranolol |
Table 1: Summary of Hemodynamic Changes with this compound and β-Blocker Co-administration. Data compiled from studies on healthy volunteers. The "10x higher dose" for this compound was administered after the administration of either metoprolol or propranolol.[1]
Experimental Protocols
To investigate the interaction between this compound and β-blockers, a combination of in vivo hemodynamic monitoring and in vitro receptor binding and signaling assays are employed.
In Vivo Hemodynamic Monitoring in Healthy Volunteers
This protocol outlines a typical crossover study design to assess the cardiovascular effects of this compound and a β-blocker.
1. Subject Recruitment and Screening:
-
Enroll healthy male volunteers aged 20-40 years.
-
Conduct a comprehensive medical history, physical examination, electrocardiogram (ECG), and routine blood and urine tests to exclude any underlying cardiovascular or other significant medical conditions.
2. Study Design:
-
Employ a randomized, placebo-controlled, crossover design.
-
Each subject participates in multiple study sessions, separated by a washout period of at least one week.
-
The sessions would involve the administration of:
-
Placebo
-
This compound alone
-
β-blocker alone (e.g., metoprolol or propranolol)
-
β-blocker followed by this compound
-
3. Drug Administration:
-
Administer drugs intravenously to ensure precise dosing and rapid onset of action.
-
For the co-administration arm, the β-blocker is infused first, followed by a washout/stabilization period before the infusion of this compound.
4. Hemodynamic Monitoring:
-
Utilize non-invasive impedance cardiography to measure stroke volume and cardiac output.
-
Continuously monitor heart rate and rhythm using a 3-lead ECG.
-
Measure systolic and diastolic blood pressure at regular intervals using an automated sphygmomanometer.
-
Record systolic time intervals (e.g., pre-ejection period, left ventricular ejection time) from the impedance cardiogram and phonocardiogram.
-
Collect all data at baseline and at specified time points during and after drug infusion.
In Vitro Radioligand Binding Assay
This assay quantifies the competitive binding of this compound and a β-blocker to β1-adrenergic receptors.
1. Membrane Preparation:
-
Isolate cell membranes from a cell line expressing human β1-adrenergic receptors (e.g., CHO or HEK293 cells).
-
Homogenize the cells in a cold lysis buffer and centrifuge to pellet the membranes.
-
Wash the membrane pellet and resuspend in a suitable assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
2. Competition Binding Assay:
-
Incubate the prepared cell membranes with a fixed concentration of a radiolabeled β-adrenergic antagonist (e.g., [125I]-Iodocyanopindolol).
-
Add increasing concentrations of either unlabeled this compound or the β-blocker of interest.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid vacuum filtration through glass fiber filters.
-
Measure the radioactivity retained on the filters using a gamma counter.
3. Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration.
-
Determine the IC50 (concentration of the competitor that inhibits 50% of specific radioligand binding) for both this compound and the β-blocker.
-
Calculate the equilibrium dissociation constant (Ki) for each drug to determine their binding affinities.
In Vitro cAMP Accumulation Assay
This functional assay measures the downstream effect of β1-adrenergic receptor activation.
1. Cell Culture and Treatment:
-
Culture cells expressing β1-adrenergic receptors in appropriate media.
-
Seed the cells into multi-well plates and allow them to adhere.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cyclic AMP (cAMP).
2. Agonist and Antagonist Treatment:
-
For agonist-mode, treat the cells with increasing concentrations of this compound.
-
For antagonist-mode, pre-incubate the cells with a fixed concentration of the β-blocker before adding increasing concentrations of this compound.
3. cAMP Measurement:
-
After incubation, lyse the cells to release intracellular cAMP.
-
Measure the concentration of cAMP in the cell lysates using a commercially available kit, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
4. Data Analysis:
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Determine the EC50 (concentration of this compound that produces 50% of the maximal response).
-
In the presence of the β-blocker, observe the rightward shift in the dose-response curve for this compound, indicating competitive antagonism.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: β1-Adrenergic Receptor Signaling Pathway.
Caption: Crossover Experimental Workflow.
Caption: Competitive Receptor Binding.
References
A Head-to-Head Comparison of Prenalterol and Xamoterol: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive, data-driven comparison of Prenalterol and Xamoterol (B1682282), two selective β1-adrenergic receptor partial agonists. Developed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data on their receptor binding, intrinsic sympathomimetic activity, signaling pathways, pharmacokinetics, and hemodynamic effects.
Executive Summary
This compound and Xamoterol are both partial agonists of the β1-adrenergic receptor, exhibiting both agonistic and antagonistic properties. While both were investigated for the treatment of heart failure, their clinical application has been limited. This guide illuminates the subtle yet significant differences in their pharmacological profiles. Xamoterol demonstrates higher β1-selectivity compared to this compound. While direct comparative data on binding affinity and intrinsic sympathomimetic activity from a single study is scarce, existing evidence suggests nuances in their interaction with the β1-adrenoceptor and subsequent downstream signaling.
Mechanism of Action and Signaling Pathway
Both this compound and Xamoterol exert their effects by binding to β1-adrenergic receptors, primarily located in the heart. As partial agonists, they produce a submaximal response compared to full agonists like isoproterenol (B85558). At low levels of sympathetic tone, they act as agonists, increasing heart rate and contractility. Conversely, in the presence of high catecholamine levels (e.g., during exercise), they act as antagonists, competitively blocking the binding of endogenous norepinephrine (B1679862) and epinephrine, thereby reducing excessive cardiac stimulation.
This dual action is mediated through the canonical Gs-protein coupled receptor (GPCR) signaling pathway. Upon agonist binding, the β1-adrenergic receptor undergoes a conformational change, activating the associated Gs protein. The α-subunit of the Gs protein (Gαs) then activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which phosphorylates various intracellular proteins, ultimately resulting in increased cardiac contractility and heart rate.
Receptor Binding and Intrinsic Activity: A Comparative Analysis
Direct head-to-head studies quantifying the binding affinities (Ki or Kd) and intrinsic sympathomimetic activity (ISA) of this compound and Xamoterol are limited. However, available data from separate and some comparative studies allow for an inferential comparison.
| Parameter | This compound | Xamoterol | Reference |
| Receptor Selectivity | β1- and β2-adrenoceptor partial agonist | Highly selective β1-adrenoceptor partial agonist | [1] |
| β1-Adrenoceptor Antagonist Potency (pA2) | Lower | Higher (in pithed rat) | [2] |
| Intrinsic Sympathomimetic Activity (ISA) | Varies by tissue (0-94% of isoproterenol) | Stated as a partial agonist | [3] |
A study comparing the β1-adrenoceptor antagonist potency of cicloprolol (B107668), xamoterol, and pindolol (B1678383) found that in a pithed rat model, xamoterol was a more potent β1-adrenoceptor antagonist than cicloprolol[2]. In isolated spontaneously beating guinea pig right atria, cicloprolol and xamoterol were equipotent as β1-adrenoceptor antagonists[2]. Another study indicated that this compound acts as a partial agonist at both β1- and β2-adrenoceptors, while Xamoterol's effects are primarily mediated by β1-adrenoceptors[1].
Pharmacokinetic Profile
The pharmacokinetic properties of this compound and Xamoterol influence their absorption, distribution, metabolism, and excretion, which in turn affects their therapeutic window and dosing regimen.
| Parameter | This compound | Xamoterol |
| Bioavailability | ~25% (oral solution) | ~5% (oral tablet/solution) |
| Time to Peak Plasma Concentration (Tmax) | ~0.5 hours (oral solution) | ~2 hours (oral tablet) |
| Elimination Half-life (t½) | ~2 hours | 7.4 - 7.7 hours (IV), ~16 hours (oral) |
| Metabolism | Hepatic (mainly as sulphate ester) | Not extensively metabolized |
| Excretion | Primarily renal | Primarily renal (unchanged drug) |
Hemodynamic Effects: A Head-to-Head Experimental Look
A direct comparative study in healthy volunteers assessed the effects of this compound and Xamoterol on heart rate variability (HRV), a measure of autonomic nervous system function.
| Parameter | This compound (50 mg) | Xamoterol (200 mg) | Experimental Condition |
| Sleeping Heart Rate | Increased | Increased | Overnight measurement after a single oral dose |
| Heart Rate Variability (Poincaré plot area) | Reduced | Reduced | Overnight measurement after a single oral dose |
Data summarized from a randomized, double-blind, placebo-controlled crossover study in eight healthy volunteers.
This study concluded that partial agonism at the cardiac β1-adrenoceptor (Xamoterol) and combined β1- and β2-adrenoceptors (this compound) altered the autonomic balance toward sympathetic dominance[1].
Individual studies on their hemodynamic effects in patients with heart failure have shown:
-
This compound: Intravenous administration in patients with severe congestive heart failure led to a significant increase in cardiac index without significant changes in heart rate or blood pressure[4].
-
Xamoterol: In patients with mild to moderate heart failure, intravenous xamoterol decreased pulmonary capillary wedge pressure and slightly increased the cardiac index at rest. During exercise, it reduced the heart rate[5].
Experimental Protocols
β-Adrenoceptor Binding Assay (Radioligand Displacement)
This protocol outlines a method for determining the binding affinity (Ki) of this compound and Xamoterol for β1-adrenergic receptors.
Detailed Steps:
-
Membrane Preparation: Homogenize tissues or cells expressing β1-adrenergic receptors in a suitable buffer and prepare a crude membrane fraction by centrifugation.
-
Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled β-adrenergic antagonist (e.g., [125I]-iodocyanopindolol) and a range of concentrations of the unlabeled test compound (this compound or Xamoterol).
-
Equilibrium: Allow the binding reaction to reach equilibrium by incubating at a specific temperature for a defined period.
-
Separation: Rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve. Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Ki Calculation: Calculate the inhibitory constant (Ki) from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and dissociation constant of the radioligand.
Functional Assay for Intrinsic Sympathomimetic Activity (cAMP Accumulation)
This protocol describes a method to quantify the intrinsic agonistic activity of this compound and Xamoterol by measuring their ability to stimulate cAMP production.
Detailed Steps:
-
Cell Culture: Culture cells stably or transiently expressing the human β1-adrenergic receptor.
-
Cell Plating: Seed the cells into a multi-well plate and allow them to adhere.
-
Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Agonist Stimulation: Add varying concentrations of this compound, Xamoterol, or a full agonist (e.g., isoproterenol) to the cells and incubate for a specific time at 37°C.
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Quantification: Measure the concentration of cAMP in the cell lysates using a commercially available assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration to generate dose-response curves. Determine the Emax (maximum effect) and EC50 (concentration producing 50% of the maximal response) for each compound.
-
ISA Calculation: Express the Emax of this compound and Xamoterol as a percentage of the Emax of the full agonist isoproterenol to determine their intrinsic sympathomimetic activity.
In Vivo Hemodynamic Assessment in Humans
This section outlines a general methodology for assessing the hemodynamic effects of this compound and Xamoterol in a clinical setting.
Detailed Steps:
-
Subject Recruitment: Enroll healthy volunteers or patients with stable heart failure in a controlled clinical trial.
-
Baseline Measurements: Obtain baseline hemodynamic parameters, including heart rate, blood pressure (systolic and diastolic), and cardiac index.
-
Drug Administration: Administer a single dose of this compound, Xamoterol, or placebo according to a randomized, double-blind protocol.
-
Hemodynamic Monitoring: Continuously or intermittently monitor hemodynamic parameters over a specified period post-dosing.
-
Heart Rate and Blood Pressure: Can be measured non-invasively using an automated oscillometric device.
-
Cardiac Index: Can be measured non-invasively using methods like transthoracic echocardiography or thoracic bioimpedance, or invasively using techniques like thermodilution via a pulmonary artery catheter[6].
-
-
Data Analysis: Compare the changes in hemodynamic parameters from baseline between the drug and placebo groups using appropriate statistical methods.
Conclusion
This compound and Xamoterol, while both classified as β1-adrenergic partial agonists, exhibit distinct pharmacological profiles. Xamoterol appears to be more β1-selective than this compound. The available head-to-head data, particularly on heart rate variability, suggests subtle differences in their in vivo effects. A comprehensive understanding of their comparative pharmacology is crucial for guiding future research and development of β-adrenergic modulators. Further direct comparative studies are warranted to fully elucidate the differences in their binding kinetics, intrinsic activities, and resultant hemodynamic effects.
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice.
References
- 1. Invasive Hemodynamic Monitoring | Nurse Key [nursekey.com]
- 2. Invasive Hemodynamic Monitoring | Anesthesia Key [aneskey.com]
- 3. cd.trihealth.com [cd.trihealth.com]
- 4. This compound, an oral beta-1 adrenoceptor agonist, in the treatment of chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Hemodynamic and humoral changes following intravenous administration of xamoterol in patients with heart failure and coronary heart disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nursingcenter.com [nursingcenter.com]
Assessing the Partial Agonist Activity of Prenalterol Relative to Full Agonists: A Comparative Guide
Introduction
Prenalterol is a selective β1-adrenoceptor partial agonist, which contrasts with full agonists like Isoprenaline, a non-selective β-adrenoceptor agonist.[1][2] A partial agonist binds to and activates a given receptor, but has only partial efficacy at the receptor relative to a full agonist.[1] This guide provides a comparative analysis of this compound and Isoprenaline, focusing on their partial and full agonist activities, respectively. We present quantitative data from various in vitro and in vivo studies, detailed experimental protocols for assessing agonist activity, and visualizations of the relevant signaling pathway and experimental workflow.
Quantitative Comparison of this compound and Isoprenaline
The following table summarizes the key pharmacological parameters for this compound and the full agonist Isoprenaline across different experimental systems. The intrinsic activity of this compound is expressed as a fraction of the maximal response (Emax) induced by Isoprenaline.
| Preparation | Parameter | This compound | Isoprenaline | Reference |
| Rat Right Atrium | pD2 | 8.0 | 9.1 | [3] |
| Intrinsic Activity (Emax) | 0.82 | 1.0 | [3] | |
| Rat Uterus | pD2 | 7.7 | 9.1 | |
| Intrinsic Activity (Emax) | 0.94 | 1.0 | ||
| Anaesthetized Cat (Chronotropic) | Intrinsic Activity | 0.88 | 1.0 | |
| Anaesthetized Cat (Inotropic) | Intrinsic Activity | 0.76 | 1.0 | |
| Guinea Pig Left Atrium | pD2 | 7.0 ± 0.08 | - | |
| Intrinsic Activity (Emax) | 0.3 | 1.0 |
pD2 is the negative logarithm of the EC50 value.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the β1-adrenergic receptor signaling pathway and a typical experimental workflow for assessing agonist activity.
Experimental Protocols
cAMP Accumulation Assay (HTRF-based)
This protocol describes a method to quantify intracellular cyclic AMP (cAMP) levels in response to agonist stimulation using a competitive immunoassay based on Homogeneous Time-Resolved Fluorescence (HTRF).
Materials:
-
Cells expressing the β1-adrenergic receptor (e.g., CHO-K1 cells)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Agonists: this compound, Isoprenaline
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
HTRF cAMP assay kit (containing cAMP-d2 conjugate, anti-cAMP cryptate antibody, lysis buffer, and cAMP standard)
-
96-well or 384-well white plates
-
HTRF-compatible plate reader
Procedure:
-
Cell Culture and Plating:
-
Culture cells to ~80% confluency.
-
Harvest cells and resuspend in stimulation buffer (e.g., HBSS) containing a PDE inhibitor.
-
Plate cells into a white 96- or 384-well plate at a pre-optimized density.
-
-
Agonist Stimulation:
-
Prepare serial dilutions of this compound and Isoprenaline in stimulation buffer.
-
Add the agonist solutions to the respective wells. Include a vehicle control (buffer only).
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes).
-
-
Cell Lysis and Detection:
-
Add the cAMP-d2 conjugate and the anti-cAMP cryptate antibody solutions to each well. These reagents are typically combined in the lysis buffer provided with the kit.
-
Incubate the plate at room temperature for 60 minutes to allow for cell lysis and the competitive binding reaction to reach equilibrium.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor).
-
-
Data Analysis:
-
Calculate the 665/620 nm ratio for each well.
-
Generate a cAMP standard curve using the known concentrations of the cAMP standard.
-
Convert the sample ratios to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the logarithm of the agonist concentration to generate dose-response curves.
-
Determine the EC50 and Emax values for this compound and Isoprenaline from the dose-response curves.
-
Radioligand Competition Binding Assay
This protocol is used to determine the binding affinity (Ki) of this compound and Isoprenaline for the β1-adrenergic receptor by measuring their ability to compete with a radiolabeled antagonist for receptor binding.
Materials:
-
Cell membranes prepared from cells or tissues expressing the β1-adrenergic receptor
-
Radiolabeled antagonist (e.g., [3H]-CGP 12177 or [125I]-Cyanopindolol)
-
Unlabeled competing ligands: this compound, Isoprenaline
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Non-specific binding control (e.g., a high concentration of Propranolol)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Binding buffer
-
A fixed concentration of the radiolabeled antagonist.
-
Serial dilutions of the unlabeled competitor (this compound or Isoprenaline).
-
For non-specific binding control wells, add a saturating concentration of a non-labeled antagonist (e.g., Propranolol).
-
For total binding wells, add only the radioligand and buffer.
-
-
-
Incubation:
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.
-
-
Filtration:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
-
Radioactivity Measurement:
-
Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) for each competitor using the Cheng-Prusoff equation.
-
Comparative Analysis
This compound consistently demonstrates partial agonist activity at the β1-adrenoceptor when compared to the full agonist Isoprenaline. In studies on isolated rat right atrium, this compound elicited a maximal response that was 82% of that produced by Isoprenaline. Similarly, in the anaesthetized cat, this compound exhibited chronotropic and inotropic intrinsic activities of 88% and 76%, respectively, relative to Isoprenaline.
Interestingly, the partial agonist nature of this compound is not always associated with a significant increase in myocardial cyclic AMP (cAMP) content, in stark contrast to the robust cAMP elevation induced by Isoprenaline. In some preparations, this compound did not significantly stimulate adenylate cyclase and could even inhibit Isoprenaline-activated adenylate cyclase in a concentration-dependent manner. This suggests that maximal physiological effects of a partial agonist like this compound may be achieved with only marginal activation of the adenylate cyclase system, potentially indicating the presence of a large β-adrenoceptor reserve for full agonists in cardiac tissue.
Conclusion
The experimental data clearly establishes this compound as a partial agonist at the β1-adrenoceptor, with an intrinsic activity ranging from approximately 30% to over 90% of the full agonist Isoprenaline, depending on the tissue and experimental conditions. While it effectively activates β1-adrenoceptors to produce physiological responses, its capacity to stimulate downstream signaling pathways, such as cAMP production, is markedly lower than that of full agonists. This distinction is crucial for understanding its pharmacological profile and therapeutic applications. The provided experimental protocols offer a framework for researchers to further investigate and quantify the partial agonism of this compound and other compounds at G-protein coupled receptors.
References
- 1. Cardiostimulatory effects of this compound, a beta-1 adrenoceptor partial agonist, in vivo and in vitro. Correlation between physiological effects and adenylate cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparison of the hemodynamic effects of this compound and isoprenaline in patients with complete heart block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. beta 1-and beta 2-adrenoceptor stimulatory effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Clinical trial data comparing Prenalterol to placebo in heart failure
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Prenalterol and placebo in the treatment of heart failure, supported by clinical trial data. The information is presented to facilitate a clear understanding of the drug's performance and a detailed look at the methodologies of the studies cited.
This compound, a selective β1-adrenoceptor partial agonist, has been investigated for its potential therapeutic role in heart failure. Clinical studies have aimed to elucidate its effects on cardiac function and patient outcomes compared to placebo. This guide synthesizes the available quantitative data and experimental protocols from key clinical trials to offer a comprehensive overview.
Quantitative Data Summary
The following tables summarize the key hemodynamic and clinical endpoints from a pivotal six-month, randomized, double-blind, placebo-controlled study investigating the effects of oral this compound in patients with chronic ischemic left ventricular failure.
Table 1: Bicycle Exercise Capacity (Watts)
| Timepoint | This compound (n=14) | Placebo (n=14) |
| Baseline | 68 (SEM 8) | 71 (SEM 8) |
| 6 Months | 82 (SEM 9)* | 77 (SEM 9) |
| Note: The increase in exercise capacity for the this compound group from baseline to six months was statistically significant (P<0.01). There was no statistically significant difference in the change from baseline between the this compound and placebo groups. |
Table 2: Maximum Exercise Heart Rate (beats/min)
| Timepoint | This compound (n=14) | Placebo (n=14) |
| Baseline | 125 (SEM 5) | 124 (SEM 5) |
| 6 Months | 114 (SEM 5)* | 125 (SEM 5) |
| Note: The reduction in maximum exercise heart rate in the this compound group was significant compared to the placebo group (P<0.05).[1] |
Table 3: Radionuclide Left Ventricular Ejection Fraction (%)
| Timepoint | Condition | This compound (n=14) | Placebo (n=14) |
| Baseline | Rest | 28 (SEM 3) | 27 (SEM 3) |
| Exercise | 27 (SEM 3) | 26 (SEM 3) | |
| 6 Months | Rest | 29 (SEM 3) | 28 (SEM 3) |
| Exercise | 28 (SEM 4) | 27 (SEM 3) | |
| Note: There were no significant changes in left ventricular ejection fraction at rest or during exercise in either group over the six-month period.[1] |
Table 4: Cardiothoracic Ratio
| Timepoint | This compound (n=14) | Placebo (n=14) |
| Baseline | 0.54 (SEM 0.02) | 0.55 (SEM 0.02) |
| 6 Months | 0.54 (SEM 0.02) | 0.56 (SEM 0.02) |
| Note: No significant changes in cardiothoracic ratio were observed in either group.[1] |
Experimental Protocols
The data presented above is primarily from a six-month, placebo-controlled, randomized, double-blind study.
Study Design:
-
Patient Population: 37 patients (29 male, 8 female; mean age 57 years) with chronic ischemic left ventricular failure and dyspnea corresponding to New York Heart Association (NYHA) class III, who were already receiving treatment with digoxin (B3395198) and diuretics.[1]
-
Intervention: Patients were randomly assigned to receive either oral this compound or a matching placebo. The initial dose of this compound was 25 mg twice daily, which was increased to 50 mg twice daily after two weeks if tolerated.
-
Randomization and Blinding: The study was a randomized, double-blind trial, where neither the patients nor the investigators knew the treatment allocation.
-
Outcome Measures: The primary endpoints included bicycle exercise capacity, maximum exercise heart rate, radionuclide left ventricular ejection fraction at rest and during exercise, and cardiothoracic ratio.
-
Data Analysis: Statistical comparisons were made between the this compound and placebo groups, as well as within each group from baseline to the six-month follow-up.
Signaling Pathway and Experimental Workflow
To visualize the underlying mechanisms and study design, the following diagrams are provided.
Adverse Effects
In the six-month trial, this compound was reported to be well-tolerated. There was no observed increase in the frequency of angina or ventricular arrhythmias compared to placebo.[1] Other studies have noted transient palpitations and transmitted arm pulsations, which often resolved with dose adjustment.
Summary of Findings
The available clinical trial data suggests that long-term oral administration of this compound in patients with heart failure may lead to a modest improvement in exercise capacity and a reduction in maximum exercise heart rate. However, it does not appear to significantly alter left ventricular ejection fraction or cardiothoracic ratio compared to placebo. The drug was generally well-tolerated in the studied population. The observed benefits on exercise tolerance with a concomitant reduction in exercise heart rate suggest a potential dual action of beta-1 agonism and beta-blockade.
References
Unveiling the Selectivity of Prenalterol: A Comparative Guide to its Cross-Reactivity with Adrenergic Receptor Subtypes
For researchers, scientists, and drug development professionals, understanding the precise interactions of a pharmacological agent with its intended target and potential off-target receptors is paramount. This guide provides an objective comparison of Prenalterol's cross-reactivity with various adrenergic receptor subtypes, supported by experimental data and detailed methodologies.
This compound is widely recognized as a selective β1-adrenergic receptor agonist. However, a comprehensive analysis of its binding affinity and functional activity across the full spectrum of adrenergic receptor subtypes reveals a more nuanced pharmacological profile. This guide synthesizes available data to offer a clear perspective on this compound's selectivity and potential for off-target effects.
Comparative Binding Affinity and Functional Potency of this compound
To quantify the interaction of this compound with different adrenergic receptor subtypes, both radioligand binding assays and functional assays are employed. Binding assays determine the affinity of the compound for the receptor (expressed as Ki or Kd), while functional assays measure the biological response elicited by the compound (expressed as EC50 or pD2 for potency and Emax for efficacy).
A study investigating the functional effects of this compound in isolated rat tissues demonstrated its potency at both β1 and β2 adrenoceptors. In the rat right atrium, a tissue predominantly expressing β1 receptors, this compound exhibited a pD2 value of 8.0.[1] In the rat uterus, which is rich in β2 receptors, it showed a pD2 value of 7.7.[1] While these findings in native tissues provide valuable insights, a systematic evaluation across a broader range of human cloned receptors is essential for a complete understanding of its selectivity profile.
Table 1: Functional Potency (pD2) of this compound at β1 and β2-Adrenergic Receptors in Rat Tissues
| Adrenergic Receptor Subtype | Tissue Model | Measured Parameter | Value | Reference |
| β1 | Rat Right Atrium | pD2 | 8.0 | [1] |
| β2 | Rat Uterus | pD2 | 7.7 | [1] |
Adrenergic Receptor Signaling Pathways
Adrenergic receptors are G protein-coupled receptors (GPCRs) that, upon activation, trigger distinct intracellular signaling cascades. Understanding these pathways is crucial for interpreting the functional consequences of this compound's interactions with different receptor subtypes.
-
β-Adrenergic Receptors (β1, β2, β3): These receptors primarily couple to the stimulatory G protein, Gs. Activation of Gs leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of the second messenger cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a physiological response.
-
α1-Adrenergic Receptors (α1A, α1B, α1D): These receptors are coupled to the Gq family of G proteins. Activation of Gq stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).
-
α2-Adrenergic Receptors (α2A, α2B, α2C): These receptors are coupled to the inhibitory G protein, Gi. Activation of Gi inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.
Below are Graphviz diagrams illustrating these canonical signaling pathways.
References
A Comparative Guide to the Differential Binding and Activity of Prenalterol Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the (S)- and (R)-enantiomers of prenalterol, a selective β1-adrenergic receptor partial agonist. Understanding the stereospecific interactions of these enantiomers is crucial for drug design and development, as chirality can significantly impact pharmacological activity and therapeutic outcomes. This document summarizes key experimental data, outlines detailed methodologies for relevant assays, and visualizes the associated signaling pathways and experimental workflows.
Executive Summary
This compound, known for its cardioselective properties, exists as a pair of enantiomers, (S)-(-)-prenalterol and (R)-(+)-prenalterol. Experimental evidence demonstrates significant stereoselectivity in their interaction with β-adrenergic receptors. The (S)-enantiomer is the more potent and active form at the β1-adrenergic receptor, exhibiting higher binding affinity and intrinsic activity compared to the (R)-enantiomer. This differential activity underscores the importance of considering stereochemistry in the development of adrenergic drugs.
Data Presentation
The following tables summarize the quantitative data on the binding affinities and functional activities of the this compound enantiomers at β1- and β2-adrenergic receptors.
Table 1: Binding Affinity of this compound Enantiomers at β-Adrenergic Receptors
| Enantiomer | Receptor Subtype | pKi | Ki (nM) |
| (S)-(-)-Prenalterol | β1 | 7.12 | 76 |
| (R)-(+)-Prenalterol | β1 | 5.30 | 5012 |
| (S)-(-)-Prenalterol | β2 | 5.21 | 6166 |
| (R)-(+)-Prenalterol | β2 | 4.66 | 21878 |
Data sourced from competition binding experiments against [3H]-dihydroalprenolol in crude membranes from cat heart (β1) and lung (β2).
Table 2: Functional Activity of this compound Enantiomers at β-Adrenergic Receptors
| Enantiomer | Tissue (Receptor) | Parameter | Value |
| (S)-(-)-Prenalterol | Cat Papillary Muscle (β1) | pD2 | 7.0 |
| Intrinsic Activity (α) | 0.7 | ||
| (R)-(+)-Prenalterol | Cat Papillary Muscle (β1) | pD2 | 5.3 |
| Intrinsic Activity (α) | 0.7 | ||
| (S)-(-)-Prenalterol | Guinea-pig Trachea (β2) | pA2 | 5.3 |
| (R)-(+)-Prenalterol | Guinea-pig Trachea (β2) | pA2 | < 4.5 |
pD2 represents the negative logarithm of the EC50 value. Intrinsic activity is relative to isoprenaline (α = 1.0). pA2 is a measure of antagonist potency.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Radioligand Binding Assay
This protocol is a standard method for determining the binding affinity of a ligand for a receptor.[1]
Objective: To determine the equilibrium dissociation constant (Ki) of (S)- and (R)-prenalterol for β1- and β2-adrenergic receptors.
Materials:
-
Crude membranes from cat heart (rich in β1-receptors) and cat lung (rich in β2-receptors).
-
[3H]-dihydroalprenolol (radioligand).
-
(S)-(-)-prenalterol and (R)-(+)-prenalterol.
-
Incubation buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize tissue in buffer and centrifuge to pellet membranes. Resuspend the membrane pellet in fresh buffer.
-
Incubation: In assay tubes, combine the membrane preparation, a fixed concentration of [3H]-dihydroalprenolol, and varying concentrations of the unlabeled competitor ((S)- or (R)-prenalterol).
-
Equilibration: Incubate the mixture at a specified temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters under vacuum. This traps the membranes with bound radioligand on the filter.
-
Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay (cAMP Accumulation)
This assay measures the ability of a ligand to stimulate or inhibit the production of cyclic AMP (cAMP), a second messenger in the β-adrenergic signaling pathway.
Objective: To determine the potency (EC50) and efficacy (intrinsic activity) of (S)- and (R)-prenalterol in activating β1-adrenergic receptors.
Materials:
-
Cells expressing β1-adrenergic receptors (e.g., CHO-K1 cells stably transfected with the human β1-adrenoceptor).[2]
-
(S)-(-)-prenalterol and (R)-(+)-prenalterol.
-
Isoprenaline (full agonist control).
-
Cell culture medium.
-
Assay buffer (e.g., HBSS with 5 mM HEPES).
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Cell Culture: Culture the cells under appropriate conditions to ensure receptor expression.
-
Cell Plating: Seed the cells into a multi-well plate and allow them to adhere.
-
Pre-incubation: Wash the cells with assay buffer and pre-incubate with a phosphodiesterase inhibitor for a short period.
-
Agonist Stimulation: Add varying concentrations of the test compounds ((S)- or (R)-prenalterol) or the full agonist (isoprenaline) to the wells.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined time to allow for cAMP production.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration to generate a dose-response curve. Determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal response). Calculate the intrinsic activity (α) by comparing the Emax of the test compound to the Emax of the full agonist (isoprenaline).
Mandatory Visualization
The following diagrams illustrate the key signaling pathway and experimental workflows.
Caption: β1-Adrenergic Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: Functional (cAMP) Assay Workflow.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
